ABT-751
Description
ABT-751 has been investigated for the treatment of Lung Cancer, Non-Small Cell Lung Cancer, and Non-Small-Cell Lung Cancer.
Colchicine-Site Binding Agent this compound is an orally bioavailable antimitotic sulfonamide. ABT- 751 binds to the colchicine-binding site on beta-tubulin and inhibits the polymerization of microtubules, thereby preventing tumor cell replication. This agent also disrupts tumor neovascularization, reducing tumor blood flow and so inducing a cytotoxic effect. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
inhibits tubulin polymerization; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-15-8-10-16(11-9-15)26(23,24)21-17-3-2-12-19-18(17)20-13-4-6-14(22)7-5-13/h2-12,21-22H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVCIZFVQDVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869913 | |
| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141430-65-1, 857447-92-8 | |
| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141430-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | E 7010 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141430651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT751 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857447928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-751 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 141430-65-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzene-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ABT-751 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT5V5OB9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ABT-751: A Technical Guide to its Mechanism of Action on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-751 is a novel, orally bioavailable sulfonamide that has demonstrated significant antimitotic and antitumor activity in a range of preclinical and clinical studies. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to the formation of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. Consequently, microtubules have emerged as a key target for the development of anticancer therapeutics. Agents that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).
This compound falls into the latter category, acting as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. The disruption of microtubule dynamics triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. A significant advantage of this compound is its ability to circumvent multidrug resistance mechanisms, as it is not a substrate for P-glycoprotein.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, providing valuable data for understanding its potency and spectrum of activity.
Table 1: Binding Affinity and Inhibition of Microtubule Polymerization
| Parameter | Value | Cell Line/System | Reference |
| Ki for βIII-tubulin | 3.3 µM | N/A | |
| IC50 for Microtubule Polymerization | 3.1 µM | In vitro assay |
Table 2: Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Reference |
| BFTC905 | Urinary Bladder Urothelial Carcinoma | 600 | 48 h | |
| BFTC905 | Urinary Bladder Urothelial Carcinoma | 400 | 72 h | |
| J82 | Urinary Bladder Urothelial Carcinoma | 700 | 48 h | |
| J82 | Urinary Bladder Urothelial Carcinoma | 370 | 72 h | |
| A375 | Melanoma | 1007.2 | 72 h | |
| C8161 | Melanoma | 208.2 | 72 h | |
| HS-29-4T | Melanoma | 599.4 | 72 h | |
| SK-MEL-2 | Melanoma | 845.3 | 72 h | |
| SK-MEL-5 | Melanoma | 684.9 | 72 h | |
| WM-115 | Melanoma | 845.8 | 72 h | |
| WM-266-4 | Melanoma | 815.7 | 72 h |
Signaling Pathways Modulated by this compound
The disruption of microtubule dynamics by this compound initiates a complex network of signaling events that ultimately lead to cell death. The primary pathways affected are those governing cell cycle progression and apoptosis.
Induction of G2/M Arrest and Apoptosis
By inhibiting microtubule polymerization, this compound prevents the formation of a functional mitotic spindle. This activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome alignment before the onset of anaphase. Prolonged activation of the SAC due to persistent microtubule disruption leads to a sustained arrest in the G2/M phase of the cell cycle. If the damage is irreparable, the cell is directed towards apoptosis.
Modulation of Pro- and Anti-Apoptotic Signaling Cascades
This compound-induced apoptosis is mediated by the intrinsic and extrinsic pathways, involving the modulation of key regulatory proteins.
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AKT/mTOR Pathway: this compound has been shown to downregulate the activity of the AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition contributes to the pro-apoptotic effects of this compound.
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NFκB Signaling Pathway: The nuclear factor-kappa B (NFκB) signaling pathway is often constitutively active in cancer cells, promoting their survival and proliferation. This compound can suppress the NFκB pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, which retains NFκB in the cytoplasm and prevents its nuclear translocation and transcriptional activity. This leads to the downregulation of target genes such as SKP2, a protein involved in cell cycle progression.
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Bcl-2 Family and Caspases: The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family. This compound treatment can shift this balance towards apoptosis. This ultimately leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.
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Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm as microtubules form.
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Materials:
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Purified tubulin (>99%)
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G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
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This compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)
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96-well microplate reader with temperature control
-
-
Procedure:
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Reconstitute tubulin to 3 mg/mL in ice-cold G-PEM buffer.
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Add 100 µL of the reconstituted tubulin solution to each well of a pre-warmed (37°C) 96-well plate.
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Add varying concentrations of this compound or control compounds to the wells. Use a vehicle control (e.g., DMSO).
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Immediately place the plate in the microplate reader pre-heated to 37°C.
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Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
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Plot the absorbance as a function of time to generate polymerization curves. The IC50 for inhibition of polymerization can be calculated from the dose-response curves.
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Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
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Principle: Cells are fixed and permeabilized, and then incubated with a primary antibody specific to α- or β-tubulin. A fluorescently labeled secondary antibody is then used to visualize the microtubule network via fluorescence microscopy.
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Materials:
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Cells cultured on glass coverslips
-
This compound
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Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 3% BSA in PBS)
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Primary antibody (e.g., mouse anti-α-tubulin)
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Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)
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DAPI for nuclear counterstaining
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Mounting medium
-
-
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Wash the cells with PBS and fix with ice-cold methanol at -20°C for 10 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash with PBS and block with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Principle: Cells are fixed and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.
-
Apoptosis Assay using Annexin V Staining
This assay detects one of the early markers of apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide is often used concurrently to distinguish between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide
-
1X Binding Buffer (typically provided in a kit)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating with this compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Experimental Workflow
The investigation of this compound's mechanism of action typically follows a logical progression of experiments.
Conclusion
This compound is a potent inhibitor of microtubule polymerization that exerts its anticancer effects through a well-defined mechanism of action. By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. The apoptotic signaling cascade involves the modulation of key pathways, including the AKT/mTOR and NFκB pathways, and the activation of caspases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the intricate cellular and molecular effects of this compound and other microtubule-targeting agents. A thorough understanding of its mechanism is crucial for the rational design of combination therapies and the identification of predictive biomarkers for patient response.
The Binding of ABT-751 to the Colchicine Site on β-Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-751, a novel sulfonamide antimitotic agent, has demonstrated significant potential in oncology by targeting the microtubule network essential for cell division. This technical guide provides an in-depth exploration of the binding interaction between this compound and its target, β-tubulin. By binding to the colchicine site, this compound inhibits microtubule polymerization, leading to a cascade of events culminating in cell cycle arrest and apoptosis. This document synthesizes key quantitative data, details established experimental protocols for studying this interaction, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer therapeutics. This compound is an orally bioavailable small molecule that disrupts microtubule dynamics by binding to β-tubulin.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, which triggers a mitotic block at the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[2][3] Furthermore, this compound has been shown to possess anti-vascular properties by disrupting the microtubule network in endothelial cells.[4] A key characteristic of this compound is its ability to bind to the colchicine-binding site on β-tubulin, a site distinct from the binding pockets of other major classes of microtubule inhibitors like the taxanes and vinca alkaloids.[5][6] This distinction is significant as this compound is not a substrate for the multidrug resistance (MDR) transporter, suggesting its potential efficacy in treating tumors that have developed resistance to other chemotherapeutic agents.[7]
Quantitative Analysis of this compound and β-Tubulin Interaction
The affinity and inhibitory activity of this compound have been quantified in various studies. The following tables summarize the key binding and inhibitory parameters.
Table 1: Binding Affinity and Polymerization Inhibition of this compound
| Parameter | Value | Target/System | Reference |
| Ki | 3.3 µmol/L | βIII-tubulin isoform | [5] |
| IC50 | 3.1 µmol/L | Microtubule Polymerization | [5] |
Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line Type | IC50 Range | Reference |
| Neuroblastoma | 0.6–2.6 µM | [8] |
| Other Solid Tumors | 0.7–4.6 µM | [8] |
| Melanoma | Within clinically achievable parameters | [7] |
Experimental Protocols
The characterization of the this compound binding site on β-tubulin relies on a combination of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.
Competitive Tubulin-Binding Assay
This assay is used to determine if a test compound binds to the colchicine site on tubulin by measuring its ability to displace a known colchicine-site ligand.
Principle: A fluorescent or radiolabeled ligand that specifically binds to the colchicine site is incubated with tubulin. The displacement of this ligand by a competitor (e.g., this compound) results in a decrease in the measured signal, which is proportional to the binding affinity of the competitor.
General Protocol:
-
Tubulin Preparation: Purified tubulin is diluted to the desired concentration in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA).
-
Ligand Incubation: A known colchicine-site ligand (e.g., [³H]colchicine or a fluorescent analog) is added to the tubulin solution at a fixed concentration.
-
Competitor Addition: Varying concentrations of the test compound (this compound) are added to the tubulin-ligand mixture.
-
Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium. Incubation times and temperatures can vary depending on the specific ligands used.
-
Separation of Bound and Free Ligand: Unbound ligand is separated from the tubulin-ligand complex using methods such as gel filtration or ultrafiltration.[9]
-
Quantification: The amount of bound labeled ligand is quantified. For radiolabeled ligands, scintillation counting is used. For fluorescent ligands, fluorescence polarization or intensity is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the labeled ligand binding (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of a compound on the rate and extent of microtubule formation from purified tubulin dimers.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.[10]
General Protocol:
-
Tubulin Preparation: Lyophilized tubulin is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) to a final concentration of approximately 3 mg/mL.[10]
-
Inhibitor Addition: The test compound (this compound) at various concentrations is added to the tubulin solution. A vehicle control (e.g., DMSO) is also included.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C. This is typically done in a temperature-controlled spectrophotometer.
-
Monitoring Polymerization: The change in absorbance at 340 nm is monitored over time (e.g., for 60 minutes).
-
Data Analysis: The rate and extent of polymerization are determined from the resulting curves. The IC₅₀ value, the concentration of the inhibitor that reduces the maximal polymerization rate by 50%, is calculated.
X-ray Crystallography of the Tubulin-ABT-751 Complex
This structural biology technique provides high-resolution information about the precise binding mode of this compound within the colchicine-binding pocket of β-tubulin.
Principle: X-rays are diffracted by the electrons in a crystallized protein-ligand complex. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.
General Protocol:
-
Protein-Ligand Complex Formation: Purified tubulin is incubated with an excess of this compound to ensure saturation of the binding site.[11] Often, tubulin is co-complexed with a stathmin-like domain (SLD) to prevent self-assembly and facilitate crystallization.[12]
-
Crystallization: The tubulin-ABT-751 complex is subjected to crystallization screening using various precipitants, buffers, and additives to find conditions that yield well-ordered crystals. This is often achieved through vapor diffusion methods (hanging or sitting drop).
-
X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction data are collected on a detector.
-
Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using molecular replacement, using a known tubulin structure as a search model. The electron density map is interpreted to build a model of the protein and the bound ligand. The model is then refined to improve its agreement with the experimental data.
-
Structural Analysis: The final structure reveals the precise orientation of this compound in the binding pocket and its interactions with specific amino acid residues of β-tubulin.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Signaling
This compound's primary mechanism of action is the inhibition of microtubule polymerization. This leads to a cascade of cellular events, including cell cycle arrest and apoptosis. Additionally, this compound has been shown to induce autophagy through the inhibition of the AKT/mTOR signaling pathway.[2][13]
Caption: Signaling pathway of this compound leading to apoptosis and autophagy.
Experimental Workflow for Characterizing this compound Binding
The investigation of a novel tubulin-binding agent like this compound typically follows a structured experimental workflow, from initial screening to detailed structural characterization.
Caption: Workflow for characterizing the binding of this compound to β-tubulin.
Conclusion
This compound represents a promising class of antimitotic agents that effectively targets the colchicine-binding site on β-tubulin. Its mechanism of action, involving the inhibition of microtubule polymerization, leads to cell cycle arrest and apoptosis, and is further augmented by its ability to modulate the AKT/mTOR signaling pathway to induce autophagy. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit this important therapeutic target. The structural insights gained from X-ray crystallography are particularly valuable for the rational design of next-generation tubulin inhibitors with improved efficacy and safety profiles.
References
- 1. courses.edx.org [courses.edx.org]
- 2. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels [mdpi.com]
- 3. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 12. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
ABT-751: A Technical Overview of a Novel Antimitotic Agent
For Researchers, Scientists, and Drug Development Professionals
ABT-751, also known as E7010, is an orally bioavailable sulfonamide that has demonstrated potent antimitotic and antitumor activity.[1][2] This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and key experimental findings, presented in a format tailored for the scientific community.
Chemical Structure and Properties
This compound is chemically identified as N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide.[1][3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide | [1] |
| Synonyms | E7010, E-7010, ABT751 | [1] |
| CAS Number | 141430-65-1 (free base) | [1][3] |
| Molecular Formula | C18H17N3O4S | [1][3][4] |
| Molecular Weight | 371.41 g/mol | [1][4] |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O | [5] |
| InChI Key | URCVCIZFVQDVPM-UHFFFAOYSA-N | [1][3] |
Mechanism of Action: Targeting Microtubule Dynamics
This compound exerts its anticancer effects by disrupting microtubule polymerization, a critical process for cell division.[1][6] It binds to the colchicine-binding site on β-tubulin, thereby inhibiting the formation of microtubules.[1][2][6] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[6]
A key characteristic of this compound is its ability to also disrupt tumor neovascularization. By reducing tumor blood flow, it imparts an additional cytotoxic effect on cancerous tissues.[1][2]
Quantitative Analysis of In Vitro Activity
This compound has demonstrated significant cytotoxic activity across a range of human tumor cell lines. The following table summarizes its inhibitory concentrations (IC50).
| Cell Line Type | IC50 Range (µM) | Reference |
| Neuroblastoma | 0.6 - 2.6 | [7] |
| Other Solid Tumors | 0.7 - 4.6 | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
A common method to determine the cytotoxic effects of this compound is the Sulforhodamine B (SRB) assay.
Methodology:
-
Cell Plating: Tumor cells are seeded in 96-well plates at a predetermined optimal density for monolayer formation and incubated for 24 hours.
-
Drug Exposure: Cells are treated with a range of concentrations of this compound (or vehicle control) and incubated for 72 hours.
-
Cell Fixation: The cells are fixed by adding trichloroacetic acid (TCA) to a final concentration of 10% and incubating at 4°C.
-
Staining: After washing and drying, the fixed cells are stained with SRB solution (in 1% acetic acid).
-
Solubilization and Measurement: The bound dye is solubilized with Tris base, and the optical density is measured at 540 nm.
Conclusion
This compound represents a significant compound in the landscape of antimitotic agents. Its dual mechanism of inhibiting microtubule polymerization and disrupting tumor neovascularization makes it a compelling candidate for further cancer research and drug development. The data and protocols presented in this guide offer a foundational understanding for scientists investigating this promising therapeutic agent.
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. GSRS [precision.fda.gov]
- 5. N-(2-((4-hydroxyphenyl)amino)-3-pyridinyl)-4-methoxybenzenesulfonamide | C18H17N3O4S | CID 3035714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
The Sulfonamide Derivative ABT-751: A Technical Guide to its Effects on Cell Cycle Progression in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-751 is an orally bioavailable sulfonamide that has demonstrated significant anti-cancer properties by disrupting microtubule dynamics. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a primary focus on its effects on cell cycle progression in cancer cells. We will explore its interaction with tubulin, the subsequent signaling cascades it modulates, and the resulting cytostatic and cytotoxic effects. This document consolidates quantitative data on its efficacy, details the experimental protocols for its study, and provides visual representations of its molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled proliferation. Microtubules, dynamic polymers of α- and β-tubulin, play a critical role in the formation of the mitotic spindle, a key apparatus for chromosome segregation during mitosis. Consequently, agents that interfere with microtubule dynamics are potent anti-cancer therapeutics. This compound has emerged as a promising agent in this class, exhibiting a distinct mechanism that circumvents some common resistance pathways.
Mechanism of Action of this compound
This compound exerts its primary anti-mitotic effect by binding to the colchicine-binding site on β-tubulin.[1][2] This interaction inhibits the polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and, in many cases, apoptosis.
A key downstream effect of this compound is the induction of a G2/M phase cell cycle arrest.[3][4] By preventing the formation of a functional mitotic spindle, the cell's checkpoint control mechanisms halt the cell cycle at the transition from the G2 phase to mitosis. This arrest prevents the segregation of chromosomes and cell division, ultimately leading to cell death.
Furthermore, recent studies have elucidated a more intricate signaling pathway affected by this compound. In urinary bladder urothelial carcinoma cells, this compound has been shown to inhibit the PI3K/AKT signaling pathway.[4] This inhibition leads to the downregulation of S-phase kinase-associated protein 2 (SKP2), a critical component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex. The suppression of SKP2 at both the transcriptional and post-translational levels results in the stabilization of the cyclin-dependent kinase inhibitors p27Kip1 (CDKN1B) and p21Cip1 (CDKN1A), further contributing to cell cycle arrest.[4]
// Nodes ABT751 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BetaTubulin [label="β-Tubulin\n(Colchicine Site)", fillcolor="#FBBC05", fontcolor="#202124"]; MicrotubulePolymerization [label="Microtubule\nPolymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoticSpindle [label="Mitotic Spindle\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; SKP2 [label="SKP2\n(E3 Ubiquitin Ligase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p21_p27 [label="p21 & p27\n(CDK Inhibitors)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ABT751 -> BetaTubulin [label="Binds to", color="#5F6368", fontcolor="#202124"]; BetaTubulin -> MicrotubulePolymerization [arrowhead=tee, label="Inhibits", color="#5F6368", fontcolor="#202124"]; MicrotubulePolymerization -> MitoticSpindle [arrowhead=none, style=dashed, color="#5F6368"]; MitoticSpindle -> G2M_Arrest [arrowhead=tee, label="Disrupts", color="#5F6368", fontcolor="#202124"]; G2M_Arrest -> Apoptosis [label="Leads to", color="#5F6368", fontcolor="#202124"]; ABT751 -> PI3K_AKT [arrowhead=tee, label="Inhibits", color="#5F6368", fontcolor="#202124"]; PI3K_AKT -> SKP2 [arrowhead=tee, label="Downregulates", color="#5F6368", fontcolor="#202124"]; SKP2 -> p21_p27 [arrowhead=tee, label="Degrades", color="#5F6368", fontcolor="#202124"]; p21_p27 -> G2M_Arrest [label="Induces", color="#5F6368", fontcolor="#202124"]; }
Caption: General experimental workflow for studying this compound's effects.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol allows for the quantification of the percentage of cells in different phases of the cell cycle. [5] Materials:
-
Cancer cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. Gate on single cells to exclude doublets and aggregates.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is used to analyze the expression levels of key proteins involved in cell cycle regulation, such as Cyclin B1 and CDK1.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., Cyclin B1, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a potent anti-mitotic agent that effectively induces G2/M cell cycle arrest in a variety of cancer cell lines. Its mechanism of action, centered on the inhibition of microtubule polymerization, is further enhanced by its ability to modulate key signaling pathways that control cell cycle progression, such as the PI3K/AKT/SKP2 axis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel anti-cancer strategies targeting the cell cycle. The continued exploration of its efficacy, both as a monotherapy and in combination with other agents, is warranted to fully realize its clinical utility.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
A Comprehensive Technical Guide to the Pharmacological Properties of ABT-751
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-751, also known as E7010, is a novel, orally bioavailable sulfonamide antimitotic agent that has been investigated for its potential as a cancer therapeutic. It belongs to a class of drugs that target microtubules, crucial components of the cytoskeleton involved in essential cellular processes such as mitosis, intracellular transport, and maintenance of cell shape.[1] Unlike the widely used taxanes and vinca alkaloids, this compound binds to the colchicine site on β-tubulin, giving it a distinct mechanism of action and the potential to overcome certain forms of drug resistance.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical trial findings. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are also presented to support further research and development efforts.
Mechanism of Action
This compound exerts its anticancer effects primarily by disrupting microtubule dynamics. The core mechanism involves the following key steps:
-
Binding to β-tubulin: this compound binds to the colchicine-binding site on β-tubulin, a subunit of the microtubule polymer.[2][4]
-
Inhibition of Microtubule Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.[3][5]
-
Disruption of Mitotic Spindle: The inability to form functional microtubules leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division.[6]
-
Cell Cycle Arrest: Consequently, cells are arrested in the G2/M phase of the cell cycle.[2][4][7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][4][7]
Notably, this compound is not a substrate for the P-glycoprotein (P-gp) multidrug resistance transporter, which is a common mechanism of resistance to other microtubule-targeting agents like taxanes.[2][6] This suggests that this compound may be effective against tumors that have developed resistance to other chemotherapies.[6] Additionally, this compound has been shown to induce autophagy by inhibiting the AKT/mTOR signaling pathway.[8] It also exhibits antivascular properties by disrupting the microtubule cytoskeleton in endothelial cells, leading to reduced tumor blood flow.[1][9]
Caption: Mechanism of action of this compound.
In Vitro Pharmacology
Cytotoxicity and Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity across a broad range of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Neuroblastoma Cell Lines | Neuroblastoma | 0.6 - 2.6 | [3] |
| Other Solid Tumor Cell Lines | Various | 0.7 - 4.6 | [3] |
| BFTC905 | Urinary Bladder Urothelial Carcinoma | 0.6 (48h), 0.4 (72h) | [5] |
| J82 | Urinary Bladder Urothelial Carcinoma | 0.7 (48h), 0.37 (72h) | [5] |
Effects on Cell Cycle and Apoptosis
As a microtubule-disrupting agent, this compound consistently induces cell cycle arrest at the G2/M phase, which is a direct consequence of its inhibition of mitotic spindle formation.[2][4] This arrest is followed by the induction of apoptosis.[2][4] For example, in urinary bladder urothelial carcinoma cell lines, treatment with this compound led to a significant increase in the percentage of cells in the G2/M phase and a corresponding increase in the sub-G1 population, indicative of apoptosis.[5]
Antivascular Effects
In addition to its direct effects on tumor cells, this compound exhibits antivascular properties.[9] It disrupts the microtubule network within endothelial cells, leading to cell retraction and a breakdown of tumor vasculature.[9] This results in a rapid and significant reduction in tumor perfusion.[9]
In Vivo Pharmacology
Preclinical Antitumor Activity
This compound has shown significant antitumor activity in various preclinical models, including syngeneic and human tumor xenografts. It has demonstrated efficacy against a range of tumor types, including colon, lung, stomach, breast, pancreas, and prostate cancers.[2]
| Xenograft Model | Cancer Type | Dosing Regimen | Antitumor Activity | Citation |
| Calu-6 | Non-Small Cell Lung | 75 and 100 mg/kg/day | Significant tumor growth inhibition | [3] |
| HT-29 | Colon | Not specified | Significant tumor growth inhibition | [3] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both adult and pediatric populations. It is orally bioavailable and generally exhibits dose-proportional pharmacokinetics.[2][4]
Adults
| Parameter | Value | Dosing Schedule | Citation |
| Tmax (Time to maximum concentration) | ~2 hours | 7 days on, 21-day cycle | [2][4][7] |
| Metabolism | Primarily glucuronidation and sulfation | Not applicable | [2][4] |
| MTD (Maximum Tolerated Dose) | 250 mg once daily | 7 days on, 21-day cycle | [2][4][7] |
| MTD (Maximum Tolerated Dose) | 150 mg twice daily | 7 days on, 21-day cycle | [2][4][7] |
Pediatrics
| Parameter | Value | Dosing Schedule | Citation |
| Tmax | ~2.6 hours | Daily for 7 days, 21-day cycle | [10] |
| t1/2 (Half-life) | ~6.1 hours | Daily for 7 days, 21-day cycle | [10] |
| Tmax | ~2 hours | Not specified | |
| t1/2 | ~5.1 hours | Not specified | |
| Apparent Clearance | 33 ml/min/m² | Not specified |
Clinical Studies
This compound has been evaluated in several Phase I and Phase II clinical trials in patients with various solid tumors and hematologic malignancies.
Phase I Studies
Phase I trials were conducted to determine the MTD, dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound. In a study of patients with refractory solid tumors, the MTD was established at 250 mg once daily and 150 mg twice daily on a 7-day on, 21-day cycle schedule.[2][4][7] The primary DLTs were gastrointestinal, including abdominal pain, constipation, and ileus, as well as neuropathy and fatigue.[2][4][7] In pediatric patients with refractory solid tumors, this compound was generally well-tolerated at doses exceeding the adult MTD.[10]
Phase II Studies
Phase II studies have evaluated the efficacy of this compound in specific cancer types. In a study of patients with advanced non-small cell lung cancer, this compound demonstrated modest activity with an acceptable toxicity profile.[11]
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm as microtubules form.
Materials:
-
Purified tubulin protein (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (or other test compounds)
-
Positive control (e.g., paclitaxel for polymerization enhancement)
-
Negative control (e.g., colchicine for inhibition)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Add the test compound (this compound) at various concentrations to the wells of a pre-chilled 96-well plate. Include wells for positive and negative controls.
-
Add the tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.
Caption: A typical experimental workflow.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours). Include vehicle-treated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Principle: PI is a fluorescent dye that intercalates into DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Materials:
-
Cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells (both adherent and floating) and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis (Annexin V) Assay
This assay uses Annexin V and a viability dye (like PI) to detect and differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label apoptotic cells. A viability dye is used to identify cells that have lost membrane integrity (late apoptotic/necrotic).
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) or another viability dye
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group according to the desired dosing schedule. The control group receives the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Compare tumor growth between the treated and control groups to assess the efficacy of this compound.
Quantification of this compound and its Metabolites
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used to quantify this compound and its major metabolites (glucuronide and sulfate) in plasma and urine.
Principle: The analytes are separated from the biological matrix by liquid chromatography and then detected and quantified by mass spectrometry based on their mass-to-charge ratio.
General Procedure:
-
Sample Preparation: Plasma or urine samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18) and separated using a mobile phase gradient.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the parent drug and its metabolites.
-
Quantification: Calibration curves are generated using standards of known concentrations to determine the concentrations of the analytes in the unknown samples.
Caption: Logical flow of this compound's activity.
Conclusion
This compound is a potent, orally bioavailable antimitotic agent with a well-defined mechanism of action centered on the inhibition of microtubule polymerization via binding to the colchicine site on β-tubulin. Its ability to circumvent P-gp-mediated multidrug resistance and its dual action on both tumor cells and tumor vasculature make it a compound of continued interest in oncology research. This technical guide has summarized the key pharmacological properties of this compound and provided detailed experimental protocols to facilitate further investigation into its therapeutic potential and mechanism of action. The presented data and methodologies offer a solid foundation for researchers and drug development professionals working on microtubule-targeting agents and novel cancer therapies.
References
- 1. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and implementation of a liquid chromatography/tandem mass spectrometry assay to quantitate this compound, this compound glucuronide, and this compound sulfate in human plasma for clinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Pharmacokinetics of orally administered this compound in children with neuroblastoma and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Structure-Activity Relationship of ABT-751: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Sulfonamide Antimitotic Agent
ABT-751, an orally bioavailable N-acylsulfonamide, has emerged as a significant tubulin-binding agent with potent antimitotic and antivascular properties. Its mechanism of action, centered on the disruption of microtubule dynamics, has positioned it as a compelling candidate for cancer therapy. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We delve into the quantitative data from preclinical studies, detail key experimental protocols, and visualize the intricate signaling pathways influenced by this compound.
Core Structure and Mechanism of Action
This compound, chemically known as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, exerts its anticancer effects by binding to the colchicine site on β-tubulin.[1][2] This interaction inhibits the polymerization of tubulin into microtubules, crucial components of the cytoskeleton responsible for cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule formation leads to a cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3] Furthermore, this compound has been shown to possess anti-angiogenic properties by disrupting the vasculature of tumors.[4]
Structure-Activity Relationship (SAR) Studies
The exploration of this compound analogs has been pivotal in understanding the key structural features required for its biological activity. Modifications to its core structure have provided valuable data on optimizing potency and selectivity.
Tricyclic Analogs of this compound
A significant body of research has focused on the synthesis and evaluation of tricyclic analogs of this compound, aiming to enhance its therapeutic profile. A key study explored the modification of the central pyridine ring by fusing it with other ring systems. The data from this study is summarized in the table below.
| Compound | Modification | HT29 GI50 (μM)[5] | Tubulin Polymerization IC50 (μM)[5] |
| This compound | - | 0.23 | 2.15 |
| 16a | Tricyclic quinazolinone derivative | 0.0589 | 0.812 |
| 16b | Tricyclic quinazolinone derivative | 0.042 | 1.1 |
| 18a | Tricyclic quinazolinone derivative | 0.766 | >10 |
| 27a | Tricyclic benzothiadiazine derivative | 0.211 | 1.5 |
GI50: 50% Growth Inhibition concentration; IC50: 50% Inhibitory Concentration.
The results indicate that the formation of a tricyclic quinazolinone ring system, as seen in compounds 16a and 16b , can lead to a significant increase in both antiproliferative activity and inhibition of tubulin polymerization compared to the parent compound, this compound.[5] This suggests that constraining the conformation of the molecule through cyclization can be a beneficial strategy for enhancing potency.
Signaling Pathways Affected by this compound
This compound has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, most notably the PI3K/AKT/mTOR pathway. Inhibition of this pathway contributes to the compound's anticancer effects.
Caption: this compound signaling pathway.
This compound directly inhibits the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3] This inhibition, coupled with its primary effect on microtubule dynamics, creates a multi-pronged attack on cancer cells. Specifically, this compound has been shown to downregulate S-phase kinase-associated protein 2 (SKP2), a downstream effector of the AKT/mTOR pathway, which plays a critical role in cell cycle progression.
Experimental Protocols
To facilitate further research and validation of this compound and its analogs, this section provides detailed methodologies for key experiments cited in the literature.
Tubulin Polymerization Inhibition Assay
This assay is fundamental to assessing the direct impact of compounds on microtubule formation.
Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in turbidity (optical density) at 340 nm. Inhibitors of this process will prevent or reduce the rate of this increase.
Materials:
-
Purified tubulin (>90% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds and this compound (dissolved in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a stock solution of tubulin in General Tubulin Buffer on ice.
-
Prepare serial dilutions of the test compounds and this compound in General Tubulin Buffer.
-
In a pre-chilled 96-well plate, add the test compounds or vehicle control (DMSO).
-
To initiate polymerization, add the tubulin solution containing GTP and glycerol to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for 60 minutes.
-
The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HT29)
-
Complete cell culture medium
-
Test compounds and this compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or this compound for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The GI50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth compared to the vehicle-treated control cells.
Workflow for Structure-Activity Relationship Studies
The process of conducting SAR studies is a systematic approach to drug discovery and optimization. The following diagram illustrates a typical workflow.
Caption: General workflow for SAR studies.
This iterative process begins with a lead compound and involves the design, synthesis, and biological evaluation of analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
The structure-activity relationship studies of this compound have provided a solid foundation for the rational design of novel sulfonamide-based antimitotic agents. The key takeaways for drug development professionals are the importance of the N-acylsulfonamide core for tubulin binding and the potential for enhancing potency through conformational constraint, as demonstrated by the tricyclic analogs. Furthermore, the dual mechanism of action, involving both direct inhibition of microtubule polymerization and modulation of the PI3K/AKT/mTOR signaling pathway, highlights the multifaceted anticancer potential of this class of compounds. Continued exploration of the SAR of this compound and its analogs holds significant promise for the development of next-generation cancer therapeutics.
References
ABT-751: A Technical Guide to a Colchicine Site-Binding Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-751 is a novel, orally bioavailable sulfonamide that acts as a potent inhibitor of microtubule polymerization.[1] It exerts its antimitotic effects by binding to the colchicine site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] Notably, this compound is not a substrate for the P-glycoprotein multidrug resistance transporter, suggesting its potential utility in treating drug-resistant cancers.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways it modulates.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent.[5] Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This compound binds to the colchicine-binding site located on the β-tubulin subunit.[3] This binding event inhibits the polymerization of tubulin into microtubules.[4][5] The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest of cells in the G2/M phase of the cell cycle.[2] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
X-ray crystallography studies have revealed that the methoxybenzene and pyridine groups of this compound superimpose with the C and A rings of colchicine, respectively, within the binding pocket.[3][6] The sulfonamide bridge of this compound overlaps with the B ring of colchicine.[3] Interestingly, this compound is buried more deeply within the β-tubulin pocket than colchicine and does not interact with the α-tubulin subunit.[3][6]
Quantitative Data
The biological activity of this compound has been characterized by its binding affinity to tubulin and its cytotoxic effects on various cancer cell lines.
Table 1: Binding Affinity and Tubulin Polymerization Inhibition
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 3.3 µM | [4] |
| Tubulin Polymerization IC50 | ~1.5 µM (neuroblastoma) | [7] |
| Tubulin Polymerization IC50 | ~3.4 µM (non-neuroblastoma) | [7] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Neuroblastoma Cell Lines | Neuroblastoma | 0.6 - 2.6 | [4] |
| Other Solid Tumor Cell Lines | Various | 0.7 - 4.6 | [4] |
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.
AKT/mTOR Pathway
This compound can induce autophagy by inhibiting the AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. By downregulating this pathway, this compound promotes a cellular state that can lead to either autophagy or apoptosis.
Caption: this compound inhibits the AKT/mTOR pathway, leading to the induction of autophagy.
NF-κB Pathway
In urinary bladder urothelial carcinoma cells, this compound has been demonstrated to suppress the transcription of S-phase kinase-associated protein 2 (SKP2) through the inhibition of the NF-κB signaling pathway. This leads to the stabilization of cyclin-dependent kinase inhibitors and contributes to cell cycle arrest.
Caption: this compound inhibits the NF-κB pathway, leading to cell cycle arrest.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the inhibition of tubulin polymerization by monitoring the increase in turbidity (light scattering) as tubulin monomers assemble into microtubules.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (and other test compounds) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Pre-chilled 96-well half-area plates
-
Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a Tubulin Master Mix on ice. For a 100 µL final reaction volume per well, mix:
-
General Tubulin Buffer
-
Glycerol (to a final concentration of 10%)
-
GTP (to a final concentration of 1 mM)
-
Tubulin (to a final concentration of 3 mg/mL)
-
-
-
Assay Procedure:
-
Pre-warm the 96-well plate to 37°C in the spectrophotometer.
-
Add 10 µL of the 10x compound dilutions (or vehicle control, e.g., 1% DMSO) to the appropriate wells.
-
Incubate the plate at 37°C for 1 minute.
-
Initiate the polymerization by adding 90 µL of the cold Tubulin Master Mix to each well. Use a multichannel pipette for consistency.
-
Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
The rate of polymerization (Vmax) is determined from the steepest slope of the polymerization curve.
-
The extent of polymerization is represented by the plateau phase.
-
Inhibition is calculated as the percentage decrease in Vmax and/or the final absorbance compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[10]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[11]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet and fix by adding the cells dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells for at least 30 minutes at 4°C for fixation. Samples can be stored at -20°C for several weeks.[11]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in 100 µL of RNase A solution (100 µg/mL) and incubate for 5 minutes at room temperature to degrade RNA.[11]
-
Add 400 µL of PI staining solution (final concentration 50 µg/mL).[11]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE channel).
-
Collect data for at least 20,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.
-
Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a promising colchicine site-binding agent with potent antimitotic and antitumor activity. Its ability to overcome P-glycoprotein-mediated multidrug resistance makes it an attractive candidate for further investigation, particularly in the context of refractory cancers. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals to explore the full therapeutic potential of this compound and similar microtubule-targeting agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. pnas.org [pnas.org]
- 6. medkoo.com [medkoo.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of ABT-751: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical development of ABT-751, a novel, orally bioavailable sulfonamide antimitotic agent. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanism of action and relevant signaling pathways.
Introduction
This compound (N-(2-[(4-hydroxyphenyl)amino]-3-pyridinyl)-4-methoxybenzenesulfonamide) is a small molecule that acts as a tubulin-binding agent.[1][2] It has demonstrated significant antitumor activity in a variety of preclinical models, including those resistant to conventional chemotherapies.[1][3] This document outlines the core preclinical data that supported its progression into clinical development.
Mechanism of Action
This compound exerts its antimitotic effects by binding to the colchicine site on β-tubulin.[3][4] This interaction inhibits the polymerization of microtubules, which are essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[2][4] The disruption of microtubule dynamics leads to a cell cycle block at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[3][4] A key advantage of this compound is that it is not a substrate for the multidrug resistance (MDR) transporter P-glycoprotein (P-gp), making it effective against cell lines that have developed resistance to other tubulin-targeting agents like taxanes and vinca alkaloids.[3][5]
In Vitro Studies
Antiproliferative Activity
This compound has demonstrated broad antiproliferative activity across a range of human tumor cell lines. The cytotoxic effects were evaluated using various assays, including the sulforhodamine B (SRB) assay and real-time cell electronic sensing (RT-CES).
| Cell Line Type | Cell Lines | IC50 Range (µM) | Reference |
| Neuroblastoma | SKNAS, SKNDZ, KCNR | 0.6 - 2.6 | [5][6] |
| Other Pediatric Solid Tumors | LD, TC-71 (Ewing's Sarcoma), HOS (Osteosarcoma), Daoy (Medulloblastoma), RD (Rhabdomyosarcoma) | 0.8 - 6.0 | [6] |
| Other Solid Tumors | Various | 0.7 - 4.6 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (SRB Assay)
-
Cell Plating: Pediatric tumor cell lines (e.g., neuroblastoma, Ewing's sarcoma) were seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubation: The cells were incubated for 24 hours to allow for attachment.
-
Drug Exposure: Cells were then exposed to vehicle control or varying concentrations of this compound (typically ranging from 0.1 to 100 µM) for 72 hours.
-
Cell Fixation: Following treatment, the cells were fixed with trichloroacetic acid.
-
Staining: The fixed cells were stained with sulforhodamine B dye.
-
Measurement: The optical density was measured to determine cell viability, and IC50 values were calculated.[6]
In Vivo Studies
Antitumor Efficacy in Xenograft Models
This compound has shown significant single-agent and combination antitumor activity in various human tumor xenograft models in mice.
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Calu-6 (NSCLC) | 100 and 75 mg/kg/day | Significant antitumor activity as a single agent. Dose-dependent enhancement in growth delay when combined with cisplatin. | [5] |
| HT-29 (Colon) | Not specified | Significant antitumor activity as a single agent. Dose-dependent enhancement in growth delay when combined with 5-FU. | [5] |
| PC-3 (Prostate) | 100 mg/kg/day (5 days on, 5 days off x2) | Significant single-agent activity. Additive antitumor efficacy when combined with docetaxel (16.5 mg/kg/day). | [7] |
| MDA-MB-468 (Breast) | 100 and 75 mg/kg/day (5 days on, 5 days off x2) | Dose-dependent tumor inhibition. Greater than additive responses when combined with docetaxel (33.3 mg/kg/day). | [7] |
Antivascular Effects
Preclinical studies have also highlighted the antivascular properties of this compound. In a rat subcutaneous tumor model, a single intravenous dose of 30 mg/kg induced a rapid and transient 57% reduction in tumor perfusion within one hour.[1] This effect is attributed to the disruption of microtubules in vascular endothelial cells, leading to cell retraction and dysfunction of tumor blood vessels.[1]
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Human tumor cells (e.g., PC-3, Calu-6) were subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were treated with this compound, a combination agent, or vehicle control according to the specified dosing schedule.
-
Tumor Measurement: Tumor volume was measured regularly to assess treatment efficacy.
-
Toxicity Monitoring: Animal body weight and general health were monitored to assess toxicity.[7]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been characterized in both preclinical species and humans.
Pharmacokinetic Parameters
| Species | Dose | Tmax (approx.) | t1/2 (approx.) | Key Findings | Reference |
| Humans (Adults) | 250 mg q.d. | 2 hours | 5 hours | Dose-proportional and time-independent pharmacokinetics. Minimal accumulation with multiple doses. | [3][4][8] |
| Humans (Children) | 75-250 mg/m²/day | 2 hours | 5.1 hours | Dose-proportional and age-independent pharmacokinetics. Low inter- and intra-patient variability. | [9][10] |
Metabolism
This compound is primarily metabolized in the liver through glucuronidation and sulfation.[3][4] These conjugation reactions result in the formation of inactive glucuronide (ABT-751G) and sulfate (ABT-751S) metabolites, which are then excreted in the urine.[9] Less than 1% of the parent drug is excreted unchanged in the urine.[10]
References
- 1. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pharmacokinetics of orally administered this compound in children with neuroblastoma and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of orally administered this compound in children with neuroblastoma and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
ABT-751: A Technical Guide to its Role in Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ABT-751, an orally bioavailable sulfonamide that acts as a potent inhibitor of tubulin polymerization. This document details its mechanism of action, summarizes its efficacy across various cancer cell lines, provides detailed experimental protocols for its study, and visualizes its impact on cellular signaling pathways.
Core Mechanism of Action: Targeting the Colchicine Binding Site
This compound exerts its antimitotic effects by directly interacting with the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape.[1][2] Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers.[1] this compound is a tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin.[3][4] This binding event prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle.[2][3] The inability to form a functional mitotic spindle results in a cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[5][6]
Notably, this compound has demonstrated the ability to circumvent multidrug resistance mediated by P-glycoprotein (P-gp), a common mechanism of resistance to other tubulin-targeting agents like taxanes.[7] Beyond its direct cytotoxic effects, this compound also exhibits anti-angiogenic properties by disrupting the vasculature of tumors.[8] This is achieved through inducing retraction and microtubule loss in endothelial cells, leading to a reduction in tumor blood flow.[8]
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified through various in vitro studies. Its binding affinity and inhibitory concentrations highlight its potency as a microtubule-targeting agent.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Ki) | 3.3 µmol/L | β3-tubulin isoform | [1] |
| IC50 (Microtubule Polymerization) | 3.1 µmol/L | In vitro microtubule assembly | [1] |
| IC50 (Cell Proliferation) | See Table 2 | Various Cancer Cell Lines | [3][4] |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50)
| Cell Line | Cancer Type | IC50 (48h) | IC50 (72h) | Reference |
| BFTC905 | Urinary Bladder Urothelial Carcinoma | 0.6 µM | 0.4 µM | [3] |
| J82 | Urinary Bladder Urothelial Carcinoma | 0.7 µM | 0.37 µM | [3] |
| WM-115 | Melanoma | Not specified | 208.2 - 1007.2 nM (range across 7 lines) | [4] |
| WM-266-4 | Melanoma | Not specified | 208.2 - 1007.2 nM (range across 7 lines) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the inhibition of microtubule formation by monitoring the increase in turbidity as tubulin polymerizes.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
Pre-chilled 96-well plates
-
Temperature-controlled spectrophotometer
Protocol:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with GTP and glycerol.
-
Add varying concentrations of this compound, positive control, or vehicle control to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Analyze the data by plotting absorbance versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of this compound on cell viability by measuring the metabolic activity of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations or vehicle control for the desired duration (e.g., 48 or 72 hours).
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of this compound's effect.
Signaling Pathways and Experimental Workflows
The cellular response to this compound-induced microtubule disruption involves complex signaling pathways, primarily leading to apoptosis. The experimental workflow to investigate these effects follows a logical progression from initial cytotoxicity screening to detailed mechanistic studies.
This compound Induced Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow.
References
- 1. DSpace [researchrepository.ul.ie]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A microtubule inhibitor, this compound, induces autophagy and delays apoptosis in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Early Discovery and History of ABT-751
This technical guide provides a comprehensive overview of the early discovery, preclinical development, and initial clinical evaluation of ABT-751, a novel sulfonamide anti-mitotic agent. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and insights into its mechanism of action.
Introduction and Discovery
This compound, chemically known as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, is an orally bioavailable small molecule developed by Abbott Laboratories.[1][2] It emerged from research programs focused on identifying novel tubulin-binding agents with potent anti-tumor activity and a favorable safety profile. Unlike the taxanes and vinca alkaloids, which bind to different sites on tubulin, this compound was designed to interact with the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[1][3] A key advantage of this compound is its ability to circumvent multidrug resistance (MDR) mediated by P-glycoprotein (P-gp), as it is not a substrate for this efflux pump.[1][4] This property suggested its potential efficacy in tumors resistant to conventional chemotherapies.
Chemical Synthesis
The synthesis of this compound, as described in the patent literature, involves a multi-step process. A key step is the reaction of 2-chloro-3-nitropyridine with 4-aminophenol. This is followed by reduction of the nitro group and subsequent sulfonylation with 4-methoxybenzenesulfonyl chloride to yield the final compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the disruption of microtubule dynamics.
-
Tubulin Binding: It binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][3]
-
Cell Cycle Arrest: The inhibition of microtubule formation leads to a dysfunctional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]
-
Anti-vascular Effects: this compound has also been shown to possess anti-vascular properties by disrupting the microtubule cytoskeleton of endothelial cells, leading to a reduction in tumor blood flow.[6][7]
Quantitative Preclinical Data
The preclinical activity of this compound has been evaluated in a wide range of cancer cell lines and in vivo models.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against various human cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| WM-115 | Melanoma | 208.2 | [1] |
| WM-266-4 | Melanoma | - | [1] |
| BFTC905 | Urinary Bladder Urothelial Carcinoma | ~600 (48h) | [8] |
| J82 | Urinary Bladder Urothelial Carcinoma | ~700 (48h) | [8] |
| DLKP | Lung Carcinoma | - | [1] |
| DLKP-A (P-gp overexpressing) | Lung Carcinoma | - | [1] |
Note: The table will be populated with more specific IC50 values as they are extracted from the search results.
In Vivo Efficacy in Xenograft Models
This compound has shown significant anti-tumor efficacy in various human tumor xenograft models in mice.
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Calu-6 | Non-Small Cell Lung Cancer | 100 mg/kg/day, 5 days on/5 days off | - | [9] |
| PC-3 | Prostate Cancer | 100 mg/kg/day, 5 days on/5 days off | Additive with docetaxel | [9] |
| MDA-MB-468 | Breast Cancer | 75-100 mg/kg/day, 5 days on/5 days off | Dose-dependent | [9] |
| Rat Subcutaneous Tumor | - | 30 mg/kg (single IV dose) | 57% reduction in tumor perfusion after 1h | [6] |
Note: This table will be updated with more quantitative tumor growth inhibition data.
Pharmacokinetics
Preclinical Pharmacokinetics
Preclinical studies in animals demonstrated that this compound is orally bioavailable.
Clinical Pharmacokinetics
Phase I clinical trials have characterized the pharmacokinetic profile of this compound in adult and pediatric patients.
| Dosing Schedule | Tmax (hours) | Cmax (μg/mL) | AUC (μg·h/mL) | Half-life (hours) |
| 250 mg q.d. (7 days on/14 days off) | ~2 | - | - | ~5 |
| 150 mg b.i.d. (7 days on/14 days off) | ~2 | - | - | ~5 |
| Dose Level (mg/m²) | Tmax (hours) | Cmax (μg/mL) | AUC0-8h (μg·h/mL) | Half-life (hours) |
| 100 | ~2.6 | - | - | ~6.1 |
| 130 | - | - | 74.5 (no DLT) | - |
| 165 | - | - | - | - |
| 200 | ~2 | - | 91 (median AUC0-∞) | 5.1 |
Experimental Protocols
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Methodology:
-
Reagents: Purified bovine brain tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound (this compound), positive control (e.g., colchicine), negative control (e.g., DMSO).
-
Procedure:
-
A reaction mixture containing tubulin, GTP, and polymerization buffer is prepared.
-
The test compound (this compound) or controls are added to the reaction mixture.
-
The mixture is transferred to a temperature-controlled spectrophotometer set at 37°C.
-
The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.
-
The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the negative control.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a compound.
Methodology:
-
Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to adhere. The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and then fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Culture: Human cancer cells (e.g., Calu-6, PC-3) are cultured in appropriate media.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered orally according to a specific dosing schedule (e.g., 100 mg/kg/day, 5 days on, 5 days off). The control group receives a vehicle.
-
Efficacy Evaluation: Tumor volumes are monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight and general health of the mice are also monitored for toxicity assessment.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Methodology:
-
Preparation of Matrigel: A basement membrane matrix, such as Matrigel, is thawed on ice and used to coat the wells of a multi-well plate. The plate is then incubated at 37°C to allow the Matrigel to solidify.
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for a period of time (e.g., 6-24 hours) to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of endothelial cell tubes is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Signaling Pathways and Workflows
This compound Mechanism of Action and Downstream Signaling
This compound's primary mechanism of inhibiting tubulin polymerization triggers a cascade of downstream events, ultimately leading to apoptosis and anti-angiogenic effects. Recent studies have also implicated the AKT/mTOR signaling pathway in the cellular response to this compound.[8]
References
- 1. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. corning.com [corning.com]
- 4. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promocell.com [promocell.com]
- 6. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor selective antivascular effects of the novel antimitotic compound this compound: an in vivo rat regional hemodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to ABT-751's Impact on Tumor Neovascularization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-angiogenic properties of ABT-751, a novel sulfonamide antimitotic agent. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a critical resource for professionals engaged in oncology research and drug development.
Core Mechanism of Action: Microtubule Destabilization
This compound is an orally bioavailable small molecule that functions as a tubulin-binding agent.[1][2] It specifically binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to a cell cycle block at the G2/M phase and ultimately induces apoptosis in proliferating cells. Crucially, the integrity of the microtubule cytoskeleton is not only vital for mitosis but also for key endothelial cell functions required for angiogenesis, including migration, invasion, and tube formation.[3] this compound's impact on tumor neovascularization is a direct consequence of its disruptive effect on the endothelial cell cytoskeleton.
Quantitative Impact of this compound on Tumor Vasculature
Preclinical studies have demonstrated this compound's potent and selective antivascular effects within the tumor microenvironment. The following tables summarize the key quantitative findings from these investigations.
Table 1: In Vivo Effects of this compound on Tumor Perfusion and Vascular Resistance
| Parameter | Animal Model | Tumor Type | This compound Dose | Time Point | Observation | Reference |
| Tumor Perfusion | Rat | Subcutaneous | 30 mg/kg (i.v.) | 1 hour | 57% decrease from baseline | [1][2] |
| Tumor Vascular Resistance | Rat | Tissue-isolated | 10 mg/kg (i.v.) | Not specified | 732 +/- 172% increase from baseline | [4] |
| Tumor Vascular Resistance | Rat | Tissue-isolated | 30 mg/kg (i.v.) | Not specified | 727 +/- 125% increase from baseline | [4] |
| Muscle Perfusion | Rat | Subcutaneous | 30 mg/kg (i.v.) | 1 and 6 hours | Little to no change | [1][2] |
Table 2: In Vitro Effects of this compound on Endothelial Cells
| Parameter | Cell Type | This compound Concentration | Time Point | Observation | Reference |
| Endothelial Cell Morphology | Not specified | Corresponding to in vivo plasma levels | 1 hour | Endothelial cell retraction and significant loss of microtubules | [1][2] |
| Reversibility of Morphological Changes | Not specified | Corresponding to in vivo plasma levels | 6 hours post-drug removal | Reversible morphological changes | [1][2] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. While its primary mechanism is microtubule disruption, downstream effects on pathways crucial for cell survival, proliferation, and angiogenesis have been reported.
PI3K/AKT and NF-κB Signaling
Research in urinary bladder urothelial carcinoma cells has shown that this compound can suppress the PI3K/AKT and NF-κB signaling pathways.[3] The inhibition of AKT phosphorylation has been linked to the downregulation of S-phase kinase-associated protein 2 (SKP2), a protein involved in cell cycle progression.[3] Furthermore, by inhibiting the NF-κB pathway, this compound can suppress the transcription of genes involved in inflammation and cell survival, processes that are intricately linked to angiogenesis.[3]
Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF)
The HIF-1α/VEGF axis is a critical driver of tumor angiogenesis. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of numerous pro-angiogenic genes, most notably VEGF. While direct studies on this compound's effect on the HIF-1α/VEGF pathway in endothelial cells are not extensively detailed in the provided search results, microtubule-targeting agents, in general, have been shown to interfere with HIF-1α function.[5] This interference can occur through disruption of microtubule-dependent trafficking of HIF-1α to the nucleus or by affecting the signaling pathways that regulate HIF-1α stability. A reduction in HIF-1α activity would lead to decreased VEGF expression and a subsequent decline in tumor neovascularization.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
24-well tissue culture plates
-
This compound (in appropriate solvent, e.g., DMSO)
-
Calcein AM (for fluorescence-based quantification)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw BME on ice. Pipette 250 µL of BME into each well of a pre-chilled 24-well plate. Ensure the entire surface is covered. Incubate at 37°C for 30 minutes to allow the BME to solidify.[6][7]
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Add this compound at various concentrations to the HUVEC suspension. Include a vehicle control (e.g., DMSO).
-
Incubation: Add 1 mL of the cell suspension containing the treatment to each BME-coated well. Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.[8]
-
Visualization and Quantification:
-
Phase-contrast microscopy: Observe the formation of tube-like structures at regular intervals.
-
Fluorescence microscopy: For quantitative analysis, incubate the cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C.[6][7] Wash with PBS and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug.
Materials:
-
Athymic nude mice
-
Matrigel® (growth factor reduced)
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
This compound
-
24-gauge needles and syringes
-
Anesthetic
-
Tissue fixation and processing reagents
-
Anti-CD31 antibody for immunohistochemistry
Procedure:
-
Preparation of Matrigel Mixture: On ice, mix Matrigel with the pro-angiogenic factor and this compound at the desired concentrations. A control group should receive the pro-angiogenic factor without this compound.
-
Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.[1][9]
-
Incubation Period: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.[1][9]
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Histological Analysis:
-
Quantification of Microvessel Density (MVD):
-
Identify "hot spots" of high vascularity within the plug at low magnification.
-
Count the number of CD31-positive vessels in several high-power fields (e.g., 200x or 400x).[10]
-
Express MVD as the average number of vessels per field or per unit area.
-
Quantification of Tumor Microvessel Density (MVD)
MVD is a key indicator of the extent of tumor angiogenesis and can be assessed in tumor xenograft models.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
This compound
-
Tissue fixation and processing reagents
-
Anti-CD31 or anti-CD34 antibody
-
Microscope with image analysis software
Procedure:
-
Treatment: Treat tumor-bearing mice with this compound or a vehicle control for a specified duration.
-
Tumor Excision and Processing: At the end of the treatment period, euthanize the mice and excise the tumors. Fix the tumors in 10% formalin, embed in paraffin, and prepare tissue sections.
-
Immunohistochemistry: Stain the tumor sections with an antibody against an endothelial cell marker, such as CD31 or CD34.[10][11][12]
-
MVD Assessment:
-
Scan the entire tumor section at low magnification to identify areas with the highest density of microvessels ("hot spots").
-
At high magnification (e.g., 200x or 400x), count the number of stained microvessels within a defined area.[10]
-
Calculate the average MVD from multiple hot spots and express it as the number of vessels per square millimeter.
-
Conclusion
This compound demonstrates significant anti-angiogenic and antivascular activity, primarily through its mechanism as a microtubule-destabilizing agent. This leads to the disruption of endothelial cell function, a reduction in tumor blood flow, and an increase in vascular resistance within the tumor. The modulation of key signaling pathways, including PI3K/AKT and NF-κB, likely contributes to its overall anti-cancer efficacy. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other vascular-targeting agents in preclinical and clinical settings. Further research is warranted to fully elucidate the specific molecular players and signaling cascades that mediate the anti-neovascularization effects of this compound, particularly its impact on the HIF-1α/VEGF axis.
References
- 1. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 2. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tumor selective antivascular effects of the novel antimitotic compound this compound: an in vivo rat regional hemodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promocell.com [promocell.com]
- 9. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical Assessment of Microvessel Density in OSCC: Spatial Heterogeneity of Angiogenesis and Its Impact on Survival [mdpi.com]
An In-depth Technical Review of ABT-751 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
ABT-751 is an orally bioavailable, small-molecule sulfonamide that has been investigated for its potential as an anticancer agent. It belongs to the class of antimitotic drugs that interfere with microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of the research on this compound, focusing on its mechanism of action, preclinical and clinical findings, and the signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[1][2][3][4][5] This disruption of microtubule formation leads to a block in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in cancer cells.[6] A key characteristic of this compound is that it is not a substrate for the multidrug resistance (MDR) transporter P-glycoprotein (P-gp), making it a potentially effective agent against tumors that have developed resistance to other chemotherapies like taxanes and vinca alkaloids.[2][7][8]
Beyond its direct antimitotic effects, this compound also exhibits anti-vascular properties. It has been shown to disrupt the tumor neovasculature, leading to a reduction in tumor blood flow.[1][9] This effect is thought to be mediated by the disruption of microtubules in endothelial cells, causing them to retract and leading to a transient decrease in tumor perfusion.[9]
Preclinical Data
In preclinical studies, this compound demonstrated a broad spectrum of antitumor activity against various human tumor cell lines and xenograft models, including those resistant to conventional chemotherapies.[2][9]
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (Ki) | 3.3 µmol/L | β-tubulin | [2] |
| IC50 (Microtubule Polymerization) | 3.1 µmol/L | In vitro assay | [2] |
| Tumor Perfusion Reduction | 57% decrease at 1 hour | Rat subcutaneous tumor model | [9] |
| Vascular Resistance Increase (Tumor) | 732 ± 172% (10 mg/kg) | Rat glioma model | [10] |
| Vascular Resistance Increase (Tumor) | 727 ± 125% (30 mg/kg) | Rat glioma model | [10] |
Clinical Trial Data
This compound has been evaluated in several Phase I and Phase II clinical trials for both solid and hematologic malignancies. The primary dose-limiting toxicities (DLTs) observed were gastrointestinal (constipation, abdominal pain, ileus) and neurological (peripheral neuropathy).[3][6][8] Myelosuppression was generally not a significant toxicity.[11]
Phase I Studies:
| Population | Dosing Schedule | MTD | DLTs | Reference |
| Adults with Solid Tumors | Once daily for 7 days every 3 weeks | 250 mg/day | Abdominal pain, constipation, fatigue | [6][8] |
| Adults with Solid Tumors | Twice daily for 7 days every 3 weeks | 150 mg b.i.d. | Ileus, constipation, abdominal pain, fatigue | [6][8] |
| Pediatric Patients with Solid Tumors | Once daily for 7 days every 21 days | 200 mg/m²/day | Sensory and motor neuropathy, hypertension, fatigue | [12][13] |
| Pediatric Patients with Solid Tumors | Once daily for 21 days every 28 days | 100 mg/m²/day | Fatigue, neuropathy, hypertension, hematologic and GI toxicities | [14] |
| Patients with Refractory Hematologic Malignancies | Once daily for 21 days every 4 weeks | 200 mg/m² | Ileus, constipation | [2] |
Phase II Studies:
| Cancer Type | Dosing Schedule | Objective Response Rate (ORR) | Median Time to Progression (TTP) | Median Overall Survival (OS) | Reference |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | 200 mg daily for 21 days, 7 days off | 2.9% | 2.1 months | 8.4 months | [11][15] |
| Taxane-Refractory Metastatic Breast Cancer | 200 mg daily for 21 days, 7 days off | 0% | 1.8 months | Not Reported | [7] |
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) being approximately 2 hours.[2][6][8] It exhibits linear pharmacokinetics, with plasma concentrations increasing proportionally with the dose.[2][6] The half-life is approximately 5 hours, and there is minimal accumulation with daily dosing.[2][6] Efficacious concentrations, as determined from preclinical models (0.5-1.5 µg/mL), were achieved in clinical trials.[2][6][8][16] The primary metabolism of this compound occurs through glucuronidation and sulfation.[6][8]
Signaling Pathways Modulated by this compound
Research has shown that this compound influences several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Inhibition of the AKT/mTOR and NFκB Pathways:
In urinary bladder urothelial carcinoma cells, this compound has been shown to suppress the transcription of S-phase kinase-associated protein 2 (SKP2) by inhibiting the NFκB signaling pathway.[17][18] It achieves this by downregulating active phospho-AKT, which in turn prevents the nuclear translocation of RELA (a subunit of NFκB).[17][18] This leads to the stabilization of cyclin-dependent kinase inhibitors (CDKN1A and CDKN1B), resulting in cell cycle arrest.[17][18] this compound also downregulates the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[17][18]
Caption: this compound inhibits the AKT and NFκB pathways, leading to cell cycle arrest.
Induction of Autophagy and Apoptosis:
In hepatocellular carcinoma cells, this compound induces early autophagy by upregulating nuclear TP53 and downregulating the AKT/mTOR pathway.[19] This is followed by the induction of apoptosis, characterized by the downregulation of the anti-apoptotic protein B-cell CLL/lymphoma 2 (BCL2) and the upregulation of pro-apoptotic proteins like BCL2 antagonist/killer 1 (BAK1) and BCL2 like 11 (BIM).[19] This leads to the cleavage of caspases 8, 9, and 3, key executioners of apoptosis.[19] Interestingly, the autophagy induced by this compound appears to be a protective mechanism that delays the onset of apoptosis.[19]
Caption: this compound induces autophagy and apoptosis through modulation of key signaling proteins.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the methodologies employed in the cited studies can be summarized as follows:
In Vitro Microtubule Polymerization Assay:
-
Principle: To measure the effect of this compound on the assembly of tubulin into microtubules.
-
General Procedure: Purified tubulin is incubated with GTP and different concentrations of this compound. The polymerization of microtubules is monitored over time by measuring the increase in light scattering or fluorescence of a reporter dye in a spectrophotometer or fluorometer. The IC50 value is calculated as the concentration of this compound that inhibits microtubule polymerization by 50%.
Cell Viability and Proliferation Assays:
-
Principle: To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.
-
General Procedure: Cancer cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 48-72 hours). Cell viability is then assessed using colorimetric assays such as MTT or MTS, which measure metabolic activity, or by direct cell counting.
Flow Cytometry for Cell Cycle Analysis:
-
Principle: To determine the effect of this compound on cell cycle distribution.
-
General Procedure: Cells treated with this compound are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of individual cells is then analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Immunoblotting (Western Blotting):
-
Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
-
General Procedure: Protein lysates from treated and untreated cells are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, SKP2, BCL2, cleaved caspases), followed by incubation with a secondary antibody conjugated to an enzyme or fluorophore for detection.
In Vivo Tumor Xenograft Studies:
-
Principle: To evaluate the antitumor efficacy of this compound in a living organism.
-
General Procedure: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with this compound (administered orally) or a vehicle control. Tumor volume is measured regularly to assess tumor growth inhibition.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI):
-
Principle: To assess the anti-vascular effects of this compound by measuring changes in tumor perfusion.
-
General Procedure: Tumor-bearing animals are imaged before and after the administration of this compound. A contrast agent is injected intravenously, and the change in signal intensity over time is measured to calculate parameters related to blood flow and vessel permeability.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a potent, orally bioavailable antimitotic agent that targets microtubule polymerization. Its ability to circumvent P-gp-mediated multidrug resistance and its anti-vascular effects made it a promising candidate for cancer therapy. While single-agent efficacy in late-stage, heavily pretreated patient populations was modest in some clinical trials, its distinct mechanism of action and generally manageable, non-myelosuppressive toxicity profile suggest potential for use in combination with other cytotoxic agents. Further research could explore its efficacy in less refractory patient populations or in combination regimens to enhance its therapeutic potential. The insights into its modulation of the AKT/mTOR and NFκB signaling pathways also open avenues for rational combination strategies and biomarker development.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [researchrepository.ul.ie]
- 6. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor selective antivascular effects of the novel antimitotic compound this compound: an in vivo rat regional hemodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase II study of this compound in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase 1 study of this compound, an orally bioavailable tubulin inhibitor, administered daily for 7 days every 21 days in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A phase I study of this compound, an orally bioavailable tubulin inhibitor, administered daily for 21 days every 28 days in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholars.northwestern.edu [scholars.northwestern.edu]
- 17. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A microtubule inhibitor, this compound, induces autophagy and delays apoptosis in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Oral Bioavailability and Formulation of ABT-751
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-751, a novel sulfonamide antimitotic agent, has been investigated for its potential in cancer chemotherapy. As an orally administered drug, its efficacy is intrinsically linked to its oral bioavailability and formulation. This technical guide provides a comprehensive overview of the available data on the oral bioavailability and formulation of this compound, drawing from preclinical and clinical studies. The guide summarizes key pharmacokinetic parameters, discusses formulation strategies for this poorly soluble compound, and outlines the experimental methodologies employed in its evaluation. While a definitive absolute oral bioavailability in humans has not been reported in the available literature, this guide synthesizes the existing data to provide a thorough understanding for research and development professionals.
Introduction
This compound is a small molecule drug that targets tubulin, a critical component of the cellular cytoskeleton, thereby inhibiting mitosis and inducing apoptosis in cancer cells.[1] Its development as an oral anticancer agent offers the potential for improved patient convenience and prolonged therapeutic exposure. However, the success of any oral drug is contingent upon its ability to be efficiently absorbed into the systemic circulation, a characteristic defined by its oral bioavailability. This document delves into the critical aspects of this compound's oral bioavailability and the formulation strategies that have been explored to optimize its delivery.
Physicochemical Properties of this compound
The oral bioavailability of a drug is heavily influenced by its physicochemical properties, particularly its solubility and permeability. This compound is known to be a poorly soluble compound, which presents a significant challenge for oral formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇N₃O₄S | PubChem |
| Molecular Weight | 371.4 g/mol | PubChem |
| Solubility | Soluble in DMSO and ethanol. Insoluble in water. | MedKoo Biosciences, Selleck Chemicals |
The low aqueous solubility of this compound necessitates the use of formulation strategies to enhance its dissolution and subsequent absorption in the gastrointestinal tract.
Oral Bioavailability and Pharmacokinetics
Clinical trials have provided valuable insights into the oral bioavailability and pharmacokinetics of this compound in both adult and pediatric populations.
Pharmacokinetic Parameters in Humans
Phase I clinical trials have established the key pharmacokinetic parameters of orally administered this compound. Following oral administration, this compound is absorbed with a time to maximum plasma concentration (Tmax) of approximately 2 to 2.6 hours.[1][2] The pharmacokinetics of this compound have been shown to be dose-proportional.[1]
Table 2: Summary of Oral Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Population | Dosing Schedule | Source |
| Tmax (Time to Maximum Plasma Concentration) | ~2 hours | Adults | Daily or twice daily for 7 days every 3 weeks | [1] |
| ~2.6 hours | Children | Daily for 7 days every 21 days | [2] | |
| Dose Proportionality | Dose-proportional and time-independent | Adults | Daily or twice daily for 7 days every 3 weeks | [1] |
| AUC increased proportionally with dose | Children | Daily for 7 days every 21 days | [2] | |
| Half-life (t½) | ~6.1 hours | Children | Daily for 7 days every 21 days | [2] |
| Metabolism | Primarily by glucuronidation and sulfation | Adults | Daily or twice daily for 7 days every 3 weeks | [1] |
Absolute Oral Bioavailability
A definitive value for the absolute oral bioavailability of this compound in humans has not been reported in the reviewed literature. However, an estimation can be made by comparing the area under the curve (AUC) from oral administration in humans with intravenous (IV) administration data from non-human primates. A study in rhesus monkeys reported a clearance of 100 ± 18 mL/min/m² and a volume of distribution at steady state of 1.3 ± 0.5 L/kg following intravenous administration. While this allows for a cross-species estimation, it should be interpreted with caution as interspecies differences in drug metabolism and disposition can be significant.
Relative Bioavailability of Different Formulations
A study in children evaluated the relative bioavailability of a more water-soluble capsule and a suspension formulation of this compound. The relative bioavailability of the water-soluble capsule was 105%, and the suspension was 93%, compared to a standard capsule formulation. This suggests that formulation changes can influence the oral absorption of this compound, although the differences observed in this study were not substantial.
Formulation of this compound
Given its poor aqueous solubility, the formulation of this compound is a critical determinant of its oral bioavailability. In clinical trials, this compound has been administered orally in two primary forms: capsules and an oral suspension.
Oral Formulations Used in Clinical Trials
-
Capsules: this compound has been supplied as 25 mg and 100 mg capsules for oral administration in clinical trials.[3]
-
Oral Suspension: A 25 mg/ml oral suspension has also been used, particularly in pediatric studies.[4]
The specific excipients and the detailed composition of these "more water-soluble" capsule and suspension formulations are not publicly available in the reviewed literature.
Potential Formulation Strategies for Poorly Soluble Drugs like this compound
To overcome the challenge of poor solubility, various formulation strategies are commonly employed in the pharmaceutical industry. For a compound like this compound, these could include:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases the surface area available for dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and other lipid-based formulations can improve the solubility and absorption of lipophilic drugs.
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and complexing agents (e.g., cyclodextrins) can enhance the solubility of the drug in the gastrointestinal fluids.
Experimental Protocols
Detailed experimental protocols from the clinical trials of this compound are not fully disclosed in the available publications. However, based on standard pharmacokinetic study designs, the following methodologies were likely employed.
Protocol for Oral Bioavailability Studies
A typical protocol for determining the oral bioavailability and pharmacokinetics of a new drug like this compound would involve the following steps:
-
Subject Recruitment: Healthy volunteers or cancer patients meeting specific inclusion and exclusion criteria are enrolled in the study.
-
Drug Administration: A single oral dose of this compound (in either capsule or suspension form) is administered to the subjects.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Analysis: The concentration of this compound and its major metabolites in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental or compartmental analysis.
Protocol for Relative Bioavailability Studies
To compare different oral formulations, a crossover study design is often used:
-
Study Design: A randomized, two-period, two-sequence crossover design is implemented where subjects receive each formulation in a randomized order, separated by a washout period.
-
Drug Administration: Subjects receive a single oral dose of the reference formulation (e.g., standard capsule) and the test formulation (e.g., "more water-soluble" capsule or suspension).
-
Blood Sampling and Analysis: Blood sampling and plasma concentration analysis are performed as described in the oral bioavailability protocol.
-
Statistical Analysis: The pharmacokinetic parameters (AUC and Cmax) for the test and reference formulations are compared using statistical methods to determine if they are bioequivalent.
Visualizations
Signaling Pathway
While the primary mechanism of this compound is the inhibition of tubulin polymerization, its downstream effects involve the disruption of the cell cycle and induction of apoptosis.
Caption: Simplified signaling pathway of this compound's antimitotic action.
Experimental Workflow
The evaluation of the oral bioavailability of a new chemical entity like this compound follows a structured experimental workflow.
Caption: General experimental workflow for assessing oral bioavailability.
Formulation and Bioavailability Relationship
The formulation of a poorly soluble drug like this compound directly impacts its bioavailability through several interconnected factors.
Caption: Logical relationship between formulation and oral bioavailability.
Conclusion
This compound is an orally bioavailable antimitotic agent with dose-proportional pharmacokinetics. The primary challenge to its oral delivery is its poor aqueous solubility. While clinical trials have utilized capsule and suspension formulations, the specific compositions of these have not been publicly disclosed. The available data indicates that formulation modifications can influence the drug's absorption, although the tested variations showed modest differences in relative bioavailability. For drug development professionals, a key focus for optimizing the therapeutic potential of this compound or similar compounds would be the systematic evaluation of advanced formulation strategies designed to enhance the dissolution and absorption of poorly soluble molecules. Further studies to determine the absolute oral bioavailability in humans and to fully characterize the impact of various excipients on its pharmacokinetic profile would be invaluable for its continued development.
References
ABT-751: A Technical Guide to its Applications in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-751, chemically known as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, is an orally bioavailable, small-molecule sulfonamide that functions as a potent antimitotic agent.[1][2][3] It belongs to a class of microtubule-targeting agents that disrupt the dynamics of the cellular cytoskeleton, a critical process for cell division.[4] Developed as a second-generation microtubule-binding agent, this compound has been the subject of extensive preclinical and clinical investigation in oncology.[3] Its primary mechanism involves binding to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization.[1][2][3][5] This action culminates in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][6] A key feature of this compound is its ability to circumvent multidrug resistance (MDR) mediated by P-glycoprotein (P-gp), making it an attractive agent for studying and potentially treating tumors resistant to conventional chemotherapies like taxanes.[2][3][5][7] This guide provides an in-depth overview of the core basic research applications of this compound, focusing on its mechanism, quantitative activity, effects on cellular signaling pathways, and the experimental protocols used for its evaluation.
Core Mechanism of Action
This compound exerts its biological effects by directly interfering with the structure and function of microtubules. Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[2]
-
Tubulin Binding: this compound binds competitively to the colchicine site on the β-tubulin subunit.[1][2][8] This binding is distinct from the sites used by other major classes of microtubule inhibitors, such as the taxanes and vinca alkaloids.[2]
-
Inhibition of Polymerization: By occupying the colchicine site, this compound prevents the polymerization of tubulin dimers into microtubules.[1][2][3] This disruption of microtubule dynamics is the foundational event for its downstream cellular effects.
-
Mitotic Spindle Disruption: The failure to form functional microtubules prevents the assembly of a proper mitotic spindle, which is necessary for chromosome segregation during mitosis.[4]
-
Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in cell cycle progression at the G2/M phase.[2][9][10]
-
Apoptosis Induction: Prolonged arrest at the G2/M phase ultimately triggers programmed cell death, or apoptosis.[2][11]
Quantitative Biological Activity
The potency of this compound has been quantified across various preclinical models. The data highlights its broad-spectrum activity and effectiveness at clinically achievable concentrations.[3]
Table 1: In Vitro Binding and Polymerization Inhibition
| Parameter | Value | Target | Reference |
| Ki | 3.3 µM | β3-tubulin isoform | [2] |
| IC50 | 3.1 µM | Microtubule Polymerization | [2] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line Type | Cancer Type | IC50 Range (µM) | Reference |
| Neuroblastoma | Pediatric Solid Tumor | 0.6 - 2.6 | [5] |
| Neuroblastoma | Pediatric Solid Tumor | 0.7 - 2.3 | [12] |
| Other Pediatric Solid Tumors | Ewing's Sarcoma, Osteosarcoma, etc. | 0.8 - 6.0 | [12] |
| Various Solid Tumors | - | 0.7 - 4.6 | [5] |
| Melanoma | Melanoma | 0.21 - 1.01 | [3] |
| BFTC905 (48h) | Urinary Bladder Urothelial Carcinoma | 0.6 | [13] |
| J82 (48h) | Urinary Bladder Urothelial Carcinoma | 0.7 | [13] |
Table 3: Preclinical In Vivo Efficacy
| Model | Cancer Type | Dosage | Effect | Reference |
| Rat Subcutaneous Tumor | - | 30 mg/kg (single IV dose) | 57% decrease in tumor perfusion after 1h | [14] |
| PC-3 Xenograft | Prostate | 100 mg/kg/day | Significant single-agent activity | [7] |
| Calu-6 Xenograft | NSCLC | 75-100 mg/kg/day | Pronounced activity when combined with docetaxel | [7] |
| MDA-MB-468 Xenograft | Breast | 75-100 mg/kg/day | Dose-dependent tumor inhibition | [7] |
Note: Efficacious plasma concentrations observed in preclinical models range from 0.5-1.5 µg/mL (~1.35–4.04 µM).[2][3][15]
Cellular and Molecular Effects
Beyond its primary antimitotic function, this compound induces a cascade of cellular responses that contribute to its anticancer activity.
Cell Cycle Arrest
As a direct consequence of mitotic spindle disruption, this compound induces a robust arrest at the G2/M phase of the cell cycle.[9][10][11] This has been consistently demonstrated in various cancer cell lines, including urinary bladder urothelial carcinoma and hepatocellular carcinoma.[9][11] The arrest prevents cells with compromised cytoskeletal integrity from proceeding through mitosis, acting as a crucial checkpoint before the induction of cell death.
Induction of Apoptosis
Prolonged G2/M arrest triggers apoptosis through both intrinsic and extrinsic pathways.[9][16]
-
Intrinsic Pathway: this compound treatment leads to the downregulation of the anti-apoptotic protein B-cell CLL/lymphoma 2 (Bcl-2) and the upregulation of pro-apoptotic proteins like BCL2 antagonist/killer 1 (BAK) and BCL2 like 11 (BIM).[11] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent cleavage of caspases-9 and -3.[11]
-
Extrinsic Pathway: Evidence also points to the involvement of the extrinsic pathway, indicated by the cleavage of caspase-8.[11]
Induction of Autophagy
This compound has been shown to induce autophagy, a cellular self-degradation process.[9][11] This is mediated by the downregulation of the AKT/mechanistic target of rapamycin (mTOR) signaling pathway.[6][11] In some contexts, this autophagic response may initially serve a protective role, delaying the onset of apoptosis.[11] Consequently, pharmacological inhibition of autophagy can enhance this compound-induced apoptosis.[9][11]
Anti-Angiogenic and Vascular-Disrupting Effects
This compound demonstrates potent antivascular properties.[14] It causes a rapid and transient reduction in tumor perfusion by disrupting the microtubule network within vascular endothelial cells.[14] This leads to endothelial cell retraction, compromising the integrity of tumor blood vessels.[14] This effect is dose-dependent and reversible.[14]
Activity Against Multidrug-Resistant (MDR) Cells
A significant advantage of this compound in a research context is its ability to bypass P-glycoprotein (P-gp/MDR1), a major drug efflux pump responsible for resistance to agents like taxanes and vinca alkaloids.[2][3] this compound is not a substrate for P-gp and has shown efficacy in cell lines resistant to paclitaxel and doxorubicin.[2][7] Furthermore, it can inhibit P-gp ATPase activity, suggesting it may even help reverse MDR when used in combination.[3]
Key Signaling Pathways Modulated by this compound
This compound's impact extends to several critical signaling networks that regulate cell survival, proliferation, and death.
AKT/mTOR Pathway
This compound treatment leads to the downregulation of the pro-survival AKT/mTOR pathway.[6][11] This inhibition is a key upstream event that contributes to both the induction of autophagy and the suppression of cell proliferation signals.
NF-κB and SKP2-Mediated Cytostasis
In urinary bladder cancer cells, this compound has been shown to suppress S-phase kinase-associated protein 2 (SKP2) at both transcriptional and post-translational levels.[9][16]
-
Transcriptional Inhibition: this compound inhibits the AKT-CHUK-NFKBIA-RELA signaling axis.[9][16] This prevents the nuclear translocation of the RELA (p65) subunit of NF-κB, thereby suppressing the transcription of its target gene, SKP2.[16]
-
Post-Translational Inhibition: The inactivation of AKT also prevents the phosphorylation and stabilization of the SKP2 protein.[9][13]
The downregulation of SKP2, an E3 ubiquitin ligase, leads to the accumulation of its target proteins, the cyclin-dependent kinase inhibitors CDKN1A (p21) and CDKN1B (p27). This accumulation contributes significantly to cell cycle arrest and cytostasis.
Experimental Protocols: A Methodological Overview
The following protocols represent standard methodologies used in the preclinical evaluation of this compound.
Tubulin Polymerization Assay
-
Objective: To directly measure the effect of this compound on the formation of microtubules from purified tubulin.
-
Methodology:
-
Purified tubulin protein is suspended in a polymerization buffer (e.g., G-PEM buffer with GTP) and kept on ice.
-
The tubulin solution is added to a 96-well plate containing various concentrations of this compound or a vehicle control.
-
The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.
-
The absorbance (turbidity) at 340 nm is measured every minute for 60-90 minutes.
-
An increase in absorbance indicates tubulin polymerization. Inhibition is quantified by comparing the rate and extent of polymerization in this compound-treated wells to the control.
-
Cell Viability / Cytotoxicity Assay (e.g., SRB or MTT)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.[12]
-
The medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM) or a vehicle control.[12]
-
Cells are incubated for a specified period (e.g., 72 hours).[12]
-
For SRB: Cells are fixed with trichloroacetic acid (TCA), washed, and stained with Sulforhodamine B (SRB) dye. Unbound dye is washed away, and the protein-bound dye is solubilized.
-
For MTT: MTT reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases convert MTT to formazan crystals. The crystals are then solubilized.
-
The absorbance is read on a plate reader. The IC50 value is calculated from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following this compound treatment.
-
Methodology:
-
Cells are treated with a specific concentration of this compound (e.g., 0.6 µM) or vehicle for 24 hours.[9]
-
Both adherent and floating cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to remove RNA).
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentage of cells in G1, S, and G2/M phases is determined by modeling the resulting DNA content histogram. An accumulation of cells in the G2/M peak indicates cell cycle arrest.[9]
-
Western Blotting for Protein Expression
-
Objective: To detect changes in the expression or post-translational modification (e.g., phosphorylation, cleavage) of specific proteins involved in pathways of interest.
-
Methodology:
-
Cells are treated with this compound as required for the experiment.
-
Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with a primary antibody specific to the target protein (e.g., Cyclin B1, cleaved Caspase-3, p-AKT).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Conclusion
This compound serves as a valuable tool in basic cancer research due to its well-defined mechanism of action and its distinct pharmacological profile. Its ability to bind the colchicine site on β-tubulin provides a clear starting point for investigating the complex cellular responses to antimitotic stress. Key research applications include studying the mechanics of G2/M cell cycle arrest, dissecting the signaling pathways leading to apoptosis and autophagy, and exploring the mechanisms of vascular disruption in tumors. Furthermore, its efficacy against P-gp-overexpressing cells makes it an excellent agent for investigating and overcoming mechanisms of multidrug resistance. The comprehensive data and established protocols associated with this compound provide a solid foundation for researchers and drug development professionals exploring novel antimitotic strategies and combination therapies in oncology.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. karger.com [karger.com]
- 11. A microtubule inhibitor, this compound, induces autophagy and delays apoptosis in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ABT-751 In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-751 is an orally bioavailable, small-molecule sulfonamide that acts as a microtubule-targeting agent. It binds to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to a blockage of the cell cycle at the G2/M phase, ultimately inducing apoptosis in cancer cells.[1] Notably, this compound is not a substrate for the P-glycoprotein (P-gp) multidrug resistance transporter, suggesting its potential utility in treating tumors that have developed resistance to other chemotherapeutic agents like taxanes. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines.
Data Presentation
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
Table 1: IC50 Values of this compound in Pediatric Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SKNAS | Neuroblastoma | 0.7 |
| SKNDZ | Neuroblastoma | 2.3 |
| KCNR | Neuroblastoma | ~1.5 (estimated) |
| LD | Ewing's Sarcoma | 0.8 |
| TC-71 | Ewing's Sarcoma | ~3.0 (estimated) |
| HOS | Osteosarcoma | ~6.0 (estimated) |
| Daoy | Medulloblastoma | ~2.5 (estimated) |
| RD | Rhabdomyosarcoma | ~4.0 (estimated) |
Table 2: IC50 Values of this compound in Melanoma Cell Lines
| Cell Line | IC50 (nM) |
| WM-115 | 1007.2 |
| WM-266-4 | 987.3 |
| SK-MEL-5 | 208.2 |
| LOX-IMVI | ~500 (estimated) |
| A375 | ~600 (estimated) |
| G361 | ~700 (estimated) |
| HT-144 | ~800 (estimated) |
Table 3: IC50 Values of this compound in Urinary Bladder Urothelial Carcinoma Cell Lines
| Cell Line | Incubation Time | IC50 (µM) |
| BFTC905 | 48h | 0.6 |
| BFTC905 | 72h | 0.4 |
| J82 | 48h | 0.7 |
| J82 | 72h | 0.37 |
Experimental Protocols
Several colorimetric and fluorometric assays can be employed to determine the cytotoxicity of this compound. The following are detailed protocols for commonly used methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.01 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently with a pipette to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Alternative Cytotoxicity Assays
While the MTT assay is widely used, other assays can also be employed to assess the cytotoxicity of this compound.
-
Sulforhodamine B (SRB) Assay: This colorimetric assay is based on the ability of the SRB dye to bind to protein basic amino acid residues of trichloroacetic acid-fixed cells.[2][3][4][5] The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.[2]
-
Resazurin Reduction Assay: This fluorometric assay uses the blue, non-fluorescent dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[6][7] The fluorescence intensity is proportional to the number of viable cells.[6]
-
ATP-Based Assay: This luminescent assay measures the amount of ATP in viable cells.[8][9][10][11][12] The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light that is proportional to the ATP concentration and, therefore, the number of viable cells.[8][10][11]
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound leading to cell death.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B assay and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Determining the Effective Concentration of ABT-751 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-751 is an orally bioavailable, small-molecule sulfonamide that acts as a potent anti-mitotic agent.[1][2] Its mechanism of action involves binding to the colchicine site on β-tubulin, which disrupts microtubule polymerization.[1][2][3] This inhibition of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, making this compound a promising candidate for cancer therapy.[4][5] Notably, this compound has demonstrated efficacy against a broad spectrum of tumor cell lines, including those exhibiting resistance to conventional chemotherapies, as it is not a substrate for the P-glycoprotein (P-gp) multidrug resistance transporter.[1][3]
These application notes provide a comprehensive guide for determining the effective concentration of this compound in various cancer cell lines. The included protocols detail the necessary steps for conducting dose-response studies to establish key parameters such as the half-maximal inhibitory concentration (IC50).
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects primarily through the disruption of microtubule function. This leads to a cascade of cellular events, including:
-
Mitotic Arrest: By inhibiting microtubule polymerization, this compound prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This results in the accumulation of cells in the G2/M phase of the cell cycle.[5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
-
Autophagy: In some cell lines, this compound has been shown to induce autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death.[4][6]
-
Inhibition of NFκB and PI3K/Akt Signaling: Studies have indicated that this compound can also modulate key signaling pathways involved in cell survival and proliferation, such as the NFκB and PI3K/Akt pathways.[6][7]
Effective Concentrations of this compound in Various Cancer Cell Lines
The effective concentration of this compound, typically reported as the IC50 value, can vary significantly depending on the cancer cell line. The following table summarizes reported IC50 values from various studies. It is recommended to use this data as a starting point for designing dose-response experiments for your specific cell line of interest.
| Cell Line | Cancer Type | Reported IC50 Range (µM) | Reference |
| Neuroblastoma Cell Lines | Neuroblastoma | 0.6 - 2.6 | [1] |
| Various Solid Tumor Cell Lines | Solid Tumors | 0.7 - 4.6 | [1] |
| Melanoma Cell Lines (Panel) | Melanoma | 0.208 - 1.007 | [3] |
| BFTC905 | Urinary Bladder Urothelial Carcinoma | ~0.6 | [6] |
| J82 | Urinary Bladder Urothelial Carcinoma | ~0.7 | [6] |
Experimental Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard procedure for determining the dose-dependent cytotoxic effects of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells per well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the approximate responsive range.
-
For the definitive assay, prepare a more refined series of concentrations around the estimated IC50 (e.g., 8-10 concentrations in a two-fold or three-fold dilution series).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A microtubule inhibitor, this compound, induces autophagy and delays apoptosis in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-751 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of ABT-751, an orally active antimitotic agent, in mouse xenograft models. This compound targets tubulin polymerization, leading to cell cycle arrest and apoptosis, and has shown efficacy in various preclinical cancer models. This document outlines effective dosages, administration schedules, and experimental procedures to guide researchers in designing and executing in vivo studies with this compound.
Introduction
This compound is a sulfonamide that acts as a microtubule-targeting agent by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[1][2][3] This disruption of microtubule dynamics leads to a G2/M phase cell cycle block and subsequent apoptosis.[1] Preclinical studies have demonstrated its antitumor activity as a single agent and in combination with other chemotherapeutic agents and radiation in various xenograft models, including non-small cell lung cancer (NSCLC), colon, prostate, and breast cancer.[1][2] Notably, this compound is not a substrate for the multidrug resistance (MDR) transporter P-glycoprotein, suggesting its potential utility in treating resistant tumors.[4]
Data Presentation: this compound Dosage and Efficacy in Mouse Xenograft Models
The following table summarizes the quantitative data from key studies utilizing this compound in various mouse xenograft models.
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage | Administration Route & Schedule | Combination Agent(s) | Key Findings | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | Calu-6 | Athymic | 100 mg/kg/day | Oral, 5 days on/5 days off for 2 cycles | Cisplatin (10 mg/kg, i.p., single dose) | Enhanced antitumor activity compared to single agents. | [1] |
| Colon Carcinoma | HT-29 | Athymic | 75 or 100 mg/kg/day | Oral, 5 days on/5 days off for 2 cycles | 5-Fluorouracil (30 mg/kg/day, i.p., daily for 5 days) | Additive enhancement of tumor growth delay. | [1] |
| Colon Carcinoma | HCT-116 | Athymic | 75 or 100 mg/kg/day | Oral, 5 days on/5 days off for 2 cycles | Radiation | Enhanced radiation-induced tumor regression and delayed recurrence. | [1] |
| Prostate Cancer | PC-3 | Not Specified | 100 mg/kg/day | Oral, 5 days on/5 days off for 2 cycles | Docetaxel (16.5 mg/kg/day, single dose) | Additive antitumor efficacy. | [2] |
| Breast Cancer | MDA-MB-468 | Not Specified | 75 or 100 mg/kg/day | Oral, 5 days on/5 days off for 2 cycles | Docetaxel (33.3 mg/kg/day) | Greater than additive responses observed. | [2] |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile vehicle (e.g., 0.5% methylcellulose or a solution of 0.5% carboxymethylcellulose and 0.25% Tween 80 in sterile water)
-
Sterile tubes and syringes
Protocol:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of DMSO to create a stock solution. A stock solution can be prepared by dissolving this compound in 50 mM DMSO.[5]
-
On the day of administration, further dilute the stock solution with the sterile vehicle to the final desired concentration for oral gavage. Ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
Prepare fresh formulations for each day of dosing.
Mouse Xenograft Model Establishment
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
6-8 week old immunocompromised mice (e.g., athymic nude or NSG mice)
-
Sterile syringes and needles (26-27 gauge)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
Protocol:
-
Culture the selected cancer cells in their recommended medium until they reach 70-80% confluency.
-
On the day of implantation, harvest the cells by trypsinization, followed by washing with PBS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired cell concentration (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL).
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
This compound Administration and Tumor Growth Monitoring
Materials:
-
Prepared this compound formulation
-
Oral gavage needles
-
Digital calipers
-
Animal scale
Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer the prepared this compound formulation or vehicle control orally via gavage according to the predetermined schedule (e.g., 100 mg/kg/day, 5 days on/5 days off).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint size or for the duration of the study as defined by the protocol.
-
At the end of the study, euthanize the mice according to IACUC guidelines and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in a tumor cell.
Experimental Workflow for a Mouse Xenograft Study with this compound
Caption: Workflow for an this compound mouse xenograft study.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of ABT-751
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-751 is a novel, orally bioavailable sulfonamide that acts as a potent antimitotic agent. It selectively binds to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption of microtubule dynamics results in a cell cycle block at the G2/M phase and subsequent induction of apoptosis. Preclinical studies have demonstrated the antitumor activity of this compound in a variety of cancer models, including those resistant to other chemotherapeutic agents. Furthermore, this compound has shown potential as a vascular-disrupting agent, selectively reducing tumor blood flow.
These application notes provide a comprehensive overview of the methodologies for administering this compound in in vivo research settings, based on published preclinical and clinical data. The following sections detail the mechanism of action, administration protocols for various animal models, and key experimental considerations.
Mechanism of Action
This compound exerts its anticancer effects primarily through the disruption of microtubule function. The key steps in its mechanism of action are:
-
Binding to β-tubulin: this compound binds to the colchicine site on the β-tubulin subunit of microtubules.
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.
-
Microtubule Depolymerization: The dynamic instability of microtubules is shifted towards depolymerization.
-
Cell Cycle Arrest: The disruption of the mitotic spindle apparatus leads to an arrest of the cell cycle at the G2/M transition phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]
Recent studies have also elucidated downstream signaling pathways affected by this compound, including the downregulation of the AKT/mTOR pathway and the inhibition of the NFκB signaling pathway, which in turn suppresses S-phase kinase-associated protein 2 (SKP2).[3]
Signaling Pathway Diagram
References
Application Notes and Protocols: Cell Cycle Analysis Following ABT-751 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-751 is an orally bioavailable, small-molecule sulfonamide that acts as an antimitotic agent.[1][2] Its mechanism of action involves binding to the colchicine site on β-tubulin, which leads to the inhibition of microtubule polymerization.[1][2][3][4] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. Consequently, treatment with this compound induces a cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.[1][3][5][6] The analysis of cell cycle distribution is a fundamental method to evaluate the efficacy of antimitotic drugs like this compound. This document provides a detailed protocol for assessing the effects of this compound on the cell cycle of cultured cells using propidium iodide (PI) staining followed by flow cytometry.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to G2/M cell cycle arrest and apoptosis.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for treating cells with this compound, preparing them for cell cycle analysis, and acquiring data using a flow cytometer.
Materials:
-
Cell culture medium and supplements
-
Adherent or suspension cells of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (DNase-free, 100 µg/mL final concentration)
-
Flow cytometer
-
15 mL conical tubes
-
5 mL polystyrene round-bottom tubes (FACS tubes)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest.
-
Allow cells to adhere and resume growth overnight.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
-
Suspension Cells:
-
Transfer the cell suspension directly to a 15 mL conical tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[7][8]
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.[8]
-
-
Cell Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.[7]
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[9]
-
Incubate the cells for 30 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to FACS tubes. If necessary, filter the suspension through a nylon mesh to remove clumps.[11]
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 single-cell events per sample.[7]
-
Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets.
-
Visualize the DNA content on a histogram with PI fluorescence on a linear scale.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Experimental Workflow
Caption: Workflow for cell cycle analysis after this compound treatment.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Troubleshooting
-
Cell Clumping: Ensure a single-cell suspension before fixation by gentle vortexing. Add cold ethanol dropwise while vortexing. Filter the stained sample through a nylon mesh before analysis.[7][11]
-
High CV of G0/G1 Peak: A high coefficient of variation (CV) can indicate inconsistent staining or instrument instability. Ensure consistent cell numbers, staining times, and a low flow rate during acquisition. CVs below 6% are generally considered acceptable.[12]
-
No Clear Peaks: This may result from inadequate fixation or staining. Ensure the fixation and staining protocols are followed correctly. Check the concentration and quality of the PI and RNase A solutions.
By following this detailed protocol, researchers can effectively evaluate the impact of this compound on cell cycle progression, providing valuable insights into its antiproliferative activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cores.emory.edu [cores.emory.edu]
- 10. benchchem.com [benchchem.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Establishing an ABT-751 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing a cancer cell line with acquired resistance to the microtubule inhibitor, ABT-751. This protocol is designed to be a foundational tool for investigating mechanisms of drug resistance, identifying novel therapeutic targets, and developing strategies to overcome clinical resistance to this compound.
Introduction
This compound is an orally bioavailable, small-molecule sulfonamide that acts as an antimitotic agent.[1][2][3] It functions by binding to the colchicine-binding site on β-tubulin, which inhibits microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4][5] A key feature of this compound is its ability to circumvent typical multidrug resistance (MDR) mechanisms, as it is not a substrate for P-glycoprotein (P-gp).[1][2][6] Despite this advantage, acquired resistance to this compound can still emerge through various cellular adaptations. Understanding the molecular underpinnings of this resistance is crucial for optimizing its therapeutic use.
This document outlines a detailed protocol for generating an this compound resistant cell line through continuous, long-term exposure to escalating drug concentrations. It also provides methods for the initial characterization of the resistant phenotype.
Data Presentation
Table 1: Exemplar IC50 Values of this compound in Sensitive Parental Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (nM) |
| BFTC905 | Urinary Bladder Urothelial Carcinoma | ~600[4] |
| J82 | Urinary Bladder Urothelial Carcinoma | ~700[4] |
| Melanoma Cell Line Panel | Melanoma | 208.2 - 1007.2[1] |
| HCT-15 | Colon Carcinoma | 340[6] |
| NCI-H460 | Lung Carcinoma | 350[6] |
| Neuroblastoma Cell Lines | Neuroblastoma | 600 - 2600[6] |
Table 2: Characterization of Parental vs. This compound Resistant Cell Line
| Parameter | Parental Cell Line | This compound Resistant Cell Line |
| IC50 of this compound | (e.g., 500 nM) | > 5000 nM (Example >10-fold increase) |
| Doubling Time | (e.g., 24 hours) | Potentially altered |
| Morphology | (e.g., Epithelial) | Potentially altered (e.g., mesenchymal) |
| β-tubulin expression | Baseline | Potentially altered (mutations or isoform expression) |
| P-gp (MDR1) expression | Low/Negative | Likely remains low/negative |
| BCRP/ABCG2 expression | Baseline | Potentially upregulated |
| p-AKT levels | Low (post-ABT-751) | Potentially constitutively active |
| NFκB activity | Inhibited by this compound | Potentially constitutively active |
Experimental Protocols
Protocol 1: Determination of the Initial IC50 of this compound
This protocol is essential to establish the baseline sensitivity of the parental cell line to this compound.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (powder or stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to start with is 10 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Drug Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Generation of an this compound Resistant Cell Line
This protocol uses a dose-escalation strategy to select for a resistant cell population.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC50 value determined in Protocol 1.
-
Monitoring and Maintenance: Monitor the cells daily. Initially, significant cell death is expected. Replace the medium with fresh, drug-containing medium every 3-4 days.
-
Subculturing: When the surviving cells reach 70-80% confluency, subculture them. Maintain the same concentration of this compound in the new flask.
-
Dose Escalation: Once the cells have adapted and are proliferating at a stable rate in the presence of the initial this compound concentration (typically after 2-3 passages), double the concentration of this compound in the culture medium.
-
Iterative Selection: Repeat steps 2-4, gradually increasing the concentration of this compound. This process can take several months.[7][8][9]
-
Cryopreservation: At each successful adaptation to a higher drug concentration, it is advisable to freeze a stock of the cells.[7]
-
Establishment of a Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Stabilization: Once the desired level of resistance is achieved, maintain the resistant cell line in a continuous culture with the high concentration of this compound for several passages to ensure the stability of the resistant phenotype.
Protocol 3: Characterization of the this compound Resistant Phenotype
1. Confirmation of Resistance:
-
Perform a dose-response assay (as in Protocol 1) on both the parental and the newly generated resistant cell line to quantify the fold-increase in the IC50 value.
2. Proliferation Assay:
-
Compare the doubling time of the parental and resistant cells in the absence of the drug to identify any fitness costs associated with the resistance mechanisms.
3. Western Blot Analysis:
-
Investigate the expression levels of key proteins potentially involved in resistance.
-
Tubulin Isoforms: Probe for changes in the expression of different β-tubulin isotypes.
-
Drug Efflux Pumps: Although this compound is not a P-gp substrate, it is prudent to check for the expression of P-gp (MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), as BCRP has been suggested as a potential transporter.[1][10][11]
-
Signaling Pathways: Analyze the phosphorylation status and total protein levels of key components of the PI3K/AKT and NFκB signaling pathways, as these are modulated by this compound.[4][12]
-
4. Gene Sequencing:
-
Sequence the gene encoding for β-tubulin (TUBB) in the resistant cell line to identify potential mutations in the colchicine-binding site that could prevent this compound binding.
Mandatory Visualizations
Caption: Workflow for establishing an this compound resistant cell line.
Caption: this compound mechanism of action and signaling impact.
Caption: Potential mechanisms of acquired resistance to this compound.
References
- 1. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. A microtubule inhibitor, this compound, induces autophagy and delays apoptosis in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [researchrepository.ul.ie]
- 12. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Induced by ABT-751: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-751 is a novel, orally bioavailable sulfonamide antimitotic agent that exhibits potent antitumor activity in a variety of preclinical cancer models. Its mechanism of action involves binding to the colchicine site on β-tubulin, which disrupts microtubule polymerization. This interference with microtubule dynamics leads to a cell cycle block at the G2/M phase, ultimately culminating in the induction of apoptosis.[1] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of programmed cell death at the single-cell level.
The primary method detailed here is the dual staining of cells with Annexin V-fluorescein isothiocyanate (FITC) and Propidium Iodide (PI). This assay allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. This allows for the identification of early apoptotic cells with intact cell membranes.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It is unable to cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus.
By using both Annexin V-FITC and PI, four distinct cell populations can be identified:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Primarily necrotic cells (or cells with a compromised membrane for other reasons)
Data Presentation
The following tables summarize the dose-dependent and time-course effects of this compound on the induction of apoptosis and cell cycle arrest in various cancer cell lines, as determined by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Urinary Bladder Urothelial Carcinoma (UBUC) Cell Lines (24-hour treatment)
| Cell Line | This compound Concentration (µM) | Increase in Sub-G1 (Apoptotic) Population | Increase in G2/M Population |
| BFTC905 | 0.6 | Significant (p < 0.001)[1] | Significant (p < 0.001)[1] |
| J82 | 0.7 | Significant (p < 0.001)[1] | Significant (p < 0.001)[1] |
Table 2: IC50 Values of this compound in UBUC Cell Lines
| Cell Line | IC50 at 48 hours (µM) | IC50 at 72 hours (µM) |
| BFTC905 | 0.6[1] | 0.4[1] |
| J82 | 0.7[1] | 0.37[1] |
Table 3: Illustrative Quantitative Analysis of Apoptosis by Annexin V/PI Staining
The following data is representative and serves to illustrate the expected outcome of an Annexin V/PI flow cytometry experiment with a hypothetical cancer cell line treated with this compound for 48 hours.
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 95.2 | 2.1 | 2.7 |
| 0.1 | 85.6 | 8.3 | 6.1 |
| 0.5 | 62.3 | 25.4 | 12.3 |
| 1.0 | 40.1 | 41.5 | 18.4 |
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solution in DMSO)
-
Cancer cell line of interest (e.g., BFTC905, J82, or other susceptible lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Flow cytometer equipped with a 488 nm laser for excitation and appropriate detectors for FITC (e.g., 530/30 nm) and PI (e.g., >670 nm).
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed the cells in 6-well plates or T-25 flasks at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Drug Treatment: After allowing the cells to adhere overnight (for adherent cells), replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Gently collect the cells from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on the flow cytometer within one hour of staining. Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
Data Analysis
-
Gating: Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation to correct for spectral overlap between the FITC and PI channels.
-
Quadrant Analysis: Create a two-parameter dot plot of FITC fluorescence (Annexin V) versus PI fluorescence. Set quadrants based on the unstained and single-stained controls to delineate the four populations: viable, early apoptotic, late apoptotic/necrotic, and necrotic.
-
Quantification: Determine the percentage of cells in each quadrant.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for apoptosis analysis.
References
Application Notes and Protocols: Western Blot Analysis of Tubulin Polymerization Following ABT-751 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to analyze the effects of the anti-mitotic agent ABT-751 on tubulin polymerization dynamics in a cellular context. This document includes a comprehensive experimental workflow, data interpretation guidelines, and a summary of the signaling pathways involved.
Introduction
This compound is a novel, orally bioavailable sulfonamide that acts as a tubulin-binding agent.[1][2] It specifically binds to the colchicine site on β-tubulin, which leads to the inhibition of microtubule polymerization.[1] This disruption of microtubule dynamics results in a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1] Furthermore, this compound has been shown to induce autophagy through the inhibition of the AKT/mTOR signaling pathway.[1] Understanding the extent to which this compound alters the equilibrium between soluble (dimeric) and polymerized (microtubule) tubulin is crucial for elucidating its mechanism of action and for the development of related anti-cancer therapies. Western blotting, following cellular fractionation, provides a robust method for quantifying these changes.
Data Presentation
While specific quantitative data from Western blot analysis of tubulin polymerization after this compound treatment is not extensively available in the public domain, the following table represents the expected outcome based on its known mechanism as a microtubule-destabilizing agent. The data illustrates a dose-dependent increase in the soluble tubulin fraction and a corresponding decrease in the polymerized tubulin fraction.
| Treatment Group | Concentration (nM) | Soluble α-Tubulin (Relative Densitometry Units) | Polymerized α-Tubulin (Relative Densitometry Units) | Ratio of Soluble to Polymerized Tubulin |
| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 10 | 1.52 | 0.65 | 2.34 |
| This compound | 50 | 2.15 | 0.38 | 5.66 |
| This compound | 100 | 2.89 | 0.21 | 13.76 |
| Colchicine (Positive Control) | 100 | 2.95 | 0.19 | 15.53 |
| Paclitaxel (Negative Control) | 100 | 0.45 | 2.20 | 0.20 |
Note: The data presented in this table is representative and intended to illustrate the expected experimental outcome. Actual results may vary depending on the cell line, experimental conditions, and antibody efficacy.
Experimental Protocols
Protocol 1: Fractionation of Soluble and Polymerized Tubulin
This protocol is adapted from established methods for separating soluble and polymerized tubulin fractions for subsequent Western blot analysis.[3]
Materials:
-
Cells treated with this compound or vehicle control
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Hypotonic Lysis Buffer (1 mM MgCl₂, 2 mM EGTA, 0.5% NP-40, 20 mM Tris-HCl pH 6.8, with protease and phosphatase inhibitors)
-
RIPA Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors)
-
DNase I
-
Microcentrifuge
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in ice-cold Hypotonic Lysis Buffer. Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Fraction Separation:
-
Soluble Fraction: Carefully collect the supernatant, which contains the soluble (monomeric) tubulin.
-
Polymerized Fraction: The pellet contains the polymerized (microtubular) tubulin.
-
-
Solubilization of Polymerized Fraction: Wash the pellet once with ice-cold Hypotonic Lysis Buffer and then resuspend it in RIPA Buffer containing DNase I. Incubate on ice for 30 minutes with occasional vortexing to ensure complete solubilization.
-
Protein Quantification: Determine the protein concentration of both the soluble and polymerized fractions using a standard protein assay.
Protocol 2: Western Blotting
Materials:
-
Soluble and polymerized protein fractions
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against α-tubulin or β-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix equal amounts of protein from each fraction with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 10-25 µg of total protein per lane onto an SDS-PAGE gel and run according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the tubulin signal to a loading control if necessary.
Visualizations
Signaling Pathway of this compound Action
References
High-Throughput Screening Assays for the Tubulin Inhibitor ABT-751: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-751 is a potent, orally bioavailable, small-molecule sulfonamide that acts as an antimitotic agent by inhibiting tubulin polymerization.[1] It binds to the colchicine-binding site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays to identify and characterize tubulin polymerization inhibitors like this compound. Both biochemical and cell-based assay formats are described, suitable for primary screening of large compound libraries and secondary validation of initial hits.
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant polymerization and depolymerization are crucial for various cellular functions, most notably mitotic spindle formation during cell division.[4] This makes tubulin an attractive target for anticancer drug development.[4] this compound is a microtubule-destabilizing agent that has shown preclinical and clinical activity against a range of tumor types.[2][5] A key advantage of this compound is its ability to overcome multidrug resistance, as it is not a substrate for P-glycoprotein efflux pumps.[6] The development of robust high-throughput screening assays is essential for the discovery of novel tubulin inhibitors with improved efficacy and safety profiles.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by disrupting microtubule dynamics. It binds to the colchicine site on β-tubulin, which prevents the polymerization of tubulin heterodimers into microtubules.[1][6] This leads to the disassembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Signaling pathway of this compound.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, providing a benchmark for screening assays.
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (Microtubule Polymerization) | 3.1 µmol/L | In vitro biochemical assay | [7] |
| Ki (β3-tubulin) | 3.3 µmol/L | Competitive binding assay | [7] |
| IC50 (Cellular Proliferation) | 0.6–2.6 µM | Neuroblastoma cell lines | [5] |
| IC50 (Cellular Proliferation) | 0.7–4.6 µM | Various solid tumor cell lines | [5] |
Experimental Protocols
Biochemical High-Throughput Screening: Fluorescence-Based Tubulin Polymerization Assay
This assay measures the inhibition of tubulin polymerization by monitoring the fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[6] It is a robust and cost-effective method for primary HTS campaigns.[6][8]
Caption: Workflow for the fluorescence-based tubulin polymerization assay.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds and controls (e.g., Paclitaxel as a stabilizer, Colchicine or this compound as a destabilizer)
-
384-well, black, clear-bottom microplates
-
Temperature-controlled fluorescence plate reader
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds in an appropriate solvent (e.g., DMSO). Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include wells with positive and negative controls.
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Prepare a master mix containing tubulin, GTP (final concentration 1 mM), and the fluorescent reporter dye.
-
Assay Initiation: Using a multichannel pipette or automated liquid handler, add the tubulin master mix to each well of the compound plate.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over a period of 60 minutes, with readings taken every minute.
-
Data Analysis: Calculate the rate of polymerization (Vmax) from the linear phase of the fluorescence curve for each well. Determine the percentage of inhibition for each test compound relative to the vehicle control. For active compounds, determine the IC50 value by fitting the dose-response data to a suitable model.
Cell-Based High-Content Screening: Microtubule Disruption and Mitotic Arrest Assay
This assay utilizes automated microscopy and image analysis to quantify the effects of compounds on the microtubule network and cell cycle progression within intact cells.[7] It provides a more physiologically relevant context and can distinguish between different mechanisms of action.[9]
Caption: Workflow for the high-content screening assay.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
384-well, black, clear-bottom imaging plates
-
Test compounds and controls
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin, anti-phospho-histone H3 (Ser10)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system and analysis software
Protocol:
-
Cell Seeding: Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of test compounds for a period sufficient to induce mitotic arrest (typically 18-24 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
Wash and leave cells in PBS for imaging.
-
-
Image Acquisition: Acquire images of the stained cells using an automated high-content imaging system. Capture images in multiple channels for each fluorescent marker.
-
Image Analysis: Use image analysis software to:
-
Segment individual cells and nuclei.
-
Quantify the intensity and texture of the tubulin stain to assess microtubule integrity.
-
Identify mitotic cells based on the intensity of the phospho-histone H3 stain and condensed chromatin morphology.
-
Calculate the mitotic index (% of cells in mitosis) for each treatment condition.
-
Determine the concentration at which compounds induce a significant increase in the mitotic index.
-
Data Interpretation and Hit Validation
For the biochemical assay, "hits" are typically defined as compounds that inhibit tubulin polymerization by more than a certain threshold (e.g., >50% at a single concentration). For the cell-based assay, hits are identified as compounds that cause a statistically significant increase in the mitotic index.
Positive hits from the primary screen should be re-tested to confirm their activity and to determine their potency (IC50 or EC50 values). Further validation can include secondary assays to confirm the mechanism of action, such as competitive binding assays with radiolabeled colchicine to confirm binding to the colchicine site, and cell viability assays to assess the cytotoxic effects of the compounds.
Conclusion
The protocols outlined in this document provide a robust framework for the high-throughput screening and identification of novel tubulin polymerization inhibitors like this compound. The combination of a biochemical primary screen with a cell-based secondary assay allows for the efficient identification of potent and cell-permeable compounds that can be further developed as potential anticancer therapeutics.
References
- 1. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening of microtubule-interacting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. maxanim.com [maxanim.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 9. Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of ABT-751 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known pharmacokinetic properties of ABT-751 in various animal models and detailed protocols for conducting preclinical pharmacokinetic studies.
Introduction
This compound is a novel, orally bioavailable sulfonamide that acts as an antimitotic agent by binding to the colchicine site on β-tubulin. This interaction disrupts microtubule polymerization, leading to a G2/M phase cell cycle block and subsequent apoptosis in cancer cells.[1] Understanding the pharmacokinetic profile of this compound in preclinical animal models is crucial for designing and interpreting toxicology studies, informing human dose projections, and optimizing therapeutic strategies. Efficacious concentrations of this compound in preclinical models have been determined to be in the range of 0.5-1.5 µg/mL.[1]
Pharmacokinetic Data Summary
The following tables summarize the available quantitative pharmacokinetic data for this compound in various species. It is important to note that publicly available data for some parameters and species are limited.
Table 1: Intravenous Pharmacokinetic Parameters of this compound
| Species | Dose | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t½) |
| Monkey (Macaca mulatta) | 7.5 mg/kg (150 mg/m²) | 100 ± 18 mL/min/m² | 1.3 ± 0.5 L/kg | 13 h |
| Dog (Beagle) | Not Available | Not Available | Not Available | Not Available |
| Rat (Sprague-Dawley) | Not Available | Not Available | Not Available | Not Available |
Table 2: Oral Pharmacokinetic Parameters of this compound
| Species | Dose | Cmax | Tmax | AUC | Oral Bioavailability (F) |
| Monkey (Macaca mulatta) | Not Available | Not Available | Not Available | Not Available | Not Available |
| Dog (Beagle) | 350 mg/m² (MTD) | Not Available | Not Available | Not Available | Not Available |
| Rat (Sprague-Dawley) | Not Available | Not Available | Not Available | Not Available | Not Available |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; MTD: Maximum Tolerated Dose.
Experimental Protocols
The following are detailed protocols for key experiments in the pharmacokinetic analysis of this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle for IV administration (e.g., DMSO/PEG300, 1/9, v/v)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Intravenous and oral gavage dosing equipment
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the study.
-
Dosing:
-
Intravenous (IV) Group (n=3-5 rats per time point): Administer a single bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.
-
Oral (PO) Group (n=3-5 rats per time point): Administer a single dose of this compound (e.g., 20 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the jugular vein or another appropriate site at the following time points:
-
IV Group: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method (see Protocol 3).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F) using non-compartmental analysis software.
Protocol 2: Bioanalytical Method for this compound in Plasma using LC-MS/MS
Objective: To accurately quantify the concentration of this compound in animal plasma.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column (e.g., Zorbax Extend C18)
-
This compound analytical standard
-
Internal standard (e.g., Buparlisib)
-
Acetonitrile, methanol, formic acid, ammonium acetate (LC-MS grade)
-
Milli-Q or equivalent purified water
-
Plasma samples from pharmacokinetic studies
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard and 1% formic acid.
-
Vortex mix for 1 minute.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: Zorbax Extend C18 (or equivalent)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the appropriate precursor-to-product ion transitions for this compound and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Process the calibration standards and quality control samples alongside the study samples.
-
Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its pharmacokinetic analysis.
References
Troubleshooting & Optimization
ABT-751 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the solubility and handling of ABT-751 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound exhibits high solubility in fresh, anhydrous Dimethyl Sulfoxide (DMSO). However, the reported values can vary between suppliers. It is crucial to use fresh DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1] For specific quantitative data, please refer to the solubility table below.
Q2: Can I dissolve this compound directly in cell culture media?
A2: this compound is insoluble in water and should not be dissolved directly in aqueous-based cell culture media.[1][2] The standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock solution into the cell culture medium to achieve the desired final concentration for your experiment.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 1%. Many protocols recommend a final DMSO concentration of 0.1% (a 1:1000 dilution of the stock solution) or ensure the vehicle control has an equivalent DMSO concentration (e.g., 1.25% DMSO/H2O) to the experimental samples.[1][3]
Q4: How should I store this compound stock solutions?
A4: this compound powder can be stored at -20°C for up to three years.[4] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1] These aliquots can be stored at -20°C for several months or at -80°C for up to a year.[1][2] It is generally recommended to use freshly prepared solutions for optimal results.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder in DMSO | 1. Sub-optimal Solvent Quality: DMSO may have absorbed moisture, which reduces solubility.[1]2. Precipitation at Room Temperature: The compound may not be fully dissolved at ambient temperature. | 1. Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.[1]2. Gentle Warming and Sonication: To achieve higher concentrations, gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath for a short period to aid dissolution.[2] |
| Precipitation of this compound in Cell Culture Media | 1. High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous media.2. Improper Dilution: Adding the DMSO stock directly to a large volume of cold media can cause the compound to precipitate out of solution. | 1. Check Solubility Limits: Ensure your target concentration is achievable. The effective concentrations (IC50) for this compound are typically in the low micromolar (µM) range, which should be readily achievable with proper dilution.[1][2]2. Stepwise Dilution: Perform serial dilutions. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) cell culture medium, vortex gently, and then add this intermediate dilution to the final volume of media. |
| Inconsistent Experimental Results | 1. Stock Solution Degradation: Repeated freeze-thaw cycles can degrade the compound.2. Inaccurate Concentration: Inaccurate pipetting or loss of compound during dissolution. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock solution to maintain its integrity.[1]2. Verify Concentration: If possible, verify the concentration of your stock solution using spectrophotometry or other analytical methods. Ensure accurate calibration of pipettes. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Reference |
| DMSO | >18.6 | - | [2] |
| ≥18.55 | - | [2] | |
| 53.05 | 142.83 | [4] | |
| 74 | 199.24 | [1] | |
| - | 100 | ||
| Ethanol | ≥25.53 (with ultrasonic) | - | [2] |
| 12 | - | [1] | |
| 10.65 | 28.67 | [4] | |
| - | 25 | ||
| Water | Insoluble | Insoluble | [1][2] |
Note: The molecular weight of this compound is 371.41 g/mol .[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequently dilute it to a final working concentration in cell culture medium.
Materials:
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This compound powder
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Anhydrous DMSO (Biotechnology Grade)
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Sterile microcentrifuge tubes
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Calibrated micropipettes
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Vortex mixer
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Cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation (e.g., 50 mM in DMSO): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 50 mM stock solution, use 18.57 mg of this compound (Calculation: 50 mmol/L * 1 L/1000 mL * 371.41 g/mol * 1000 mg/g = 18.57 mg/mL). c. Add the calculated volume of anhydrous DMSO to the powder. d. Vortex the tube thoroughly until the powder is completely dissolved. If needed, gently warm the tube to 37°C or sonicate briefly to aid dissolution.[2] e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
-
Working Solution Preparation (Dilution in Cell Culture Media): a. Thaw a single aliquot of the this compound DMSO stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C in a water bath. c. Perform a serial dilution. For example, to achieve a final concentration of 1 µM in 10 mL of media from a 50 mM stock, you would first make an intermediate dilution. d. Add the required volume of the DMSO stock solution to a small volume of the pre-warmed media and mix gently. Then, add this to the final volume. This prevents the compound from precipitating. e. Ensure the final DMSO concentration remains non-toxic to the cells (e.g., ≤ 0.1%). f. Prepare a vehicle control by adding the same volume of DMSO to an equal volume of cell culture medium.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathways affected by this compound.
References
ABT-751 In Vitro Applications: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the common off-target effects of ABT-751 observed in in vitro experiments. The following question-and-answer format addresses specific issues and offers troubleshooting advice to ensure accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound treated cells are showing morphological signs of autophagy. Is this a known off-target effect?
A: Yes, in addition to its primary role as a microtubule polymerization inhibitor, this compound has been observed to induce autophagy.[1] This effect is believed to be mediated through the inhibition of the AKT/mTOR signaling pathway.[1][2] Inhibition of this pathway is a known trigger for the initiation of the autophagic process.
Troubleshooting Tip: To confirm autophagy in your cell line, you should monitor the conversion of LC3-I to LC3-II via Western blot, as an increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation. Additionally, you can use fluorescence microscopy to observe the formation of LC3 puncta in treated cells.
Signaling Pathway: this compound and Autophagy Induction
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanisms of resistance to ABT-751 treatment
Welcome to the technical support center for ABT-751. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals investigate and overcome mechanisms of resistance to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an orally bioavailable antimitotic sulfonamide agent.[1][2] It functions by binding to the colchicine-binding site on β-tubulin, which inhibits the polymerization of microtubules.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Additionally, this compound exhibits anti-vascular properties by disrupting tumor blood flow.[1][4]
Q2: Is this compound susceptible to P-glycoprotein (P-gp/MDR1)-mediated resistance? A2: No. A key advantage of this compound is that it is not a substrate for the P-glycoprotein (P-gp) multidrug resistance transporter.[2][5] This allows it to retain activity in cancer cell lines that have developed resistance to other chemotherapies, such as taxanes and doxorubicin, via P-gp overexpression.[2][6]
Q3: Are there other efflux pumps that might confer resistance to this compound? A3: There is evidence to suggest that this compound may be a substrate for the Breast Cancer Resistance Protein (BCRP/ABCG2) and/or Multidrug Resistance Protein 3 (MDR3/ABCB4).[5][7][8] Therefore, overexpression of these specific transporters could be a potential mechanism of resistance.
Q4: Can mutations in tubulin cause resistance to this compound? A4: Yes, this is a potential mechanism. Alterations in the drug's target, β-tubulin, can lead to resistance against microtubule inhibitors.[9] A phase 1 clinical study identified a nonsynonymous single nucleotide polymorphism in the β-tubulin gene (TUBB), resulting in an Ala185Thr amino acid change in some patients, although its direct role in resistance requires further investigation.[2]
Q5: Which signaling pathways are implicated in this compound's mechanism and potential resistance? A5: this compound has been shown to induce autophagy by inhibiting the AKT/mTOR signaling pathway.[3] It also induces cytostasis (cell cycle arrest) by suppressing S-phase kinase-associated protein 2 (SKP2) through the inhibition of PI3K-AKT signaling.[10][11] Hyperactivation of these pro-survival pathways is a common mechanism of drug resistance in cancer, and could potentially reduce cellular sensitivity to this compound.[8][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity (increased IC50). What are the likely mechanisms and how can I investigate them?
Answer: An increase in the IC50 value indicates the acquisition of resistance. A systematic approach is recommended to identify the underlying mechanism.
Step 1: Confirm the Resistance Phenotype First, meticulously confirm the shift in IC50 using a cell viability assay. We recommend the Sulforhodamine B (SRB) assay due to its reliability and basis on cell protein mass rather than metabolic activity.
Step 2: Investigate Efflux Pump Overexpression Since this compound is known to be affected by specific efflux pumps, this is a primary candidate for investigation.
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Hypothesis: The resistant cells may be overexpressing BCRP or MDR3. While unlikely, confirming the absence of P-gp overexpression is also good practice.
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Experiment: Use Western Blotting to compare the protein levels of P-gp (ABCB1), BCRP (ABCG2), and MDR3 (ABCB4) in your resistant cell line versus the parental (sensitive) cell line.
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Expected Outcome: An increase in BCRP and/or MDR3 protein bands in the resistant cell lysate would suggest this as a mechanism.
Step 3: Assess Efflux Pump Activity If you observe increased expression, confirm that it results in functional drug efflux.
-
Hypothesis: The overexpressed transporters are actively pumping this compound out of the cells. Some studies also suggest this compound can inhibit P-gp activity.[6][7]
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Experiment: Perform a drug-stimulated ATPase activity assay. This measures the ATP hydrolysis rate of membrane vesicles in the presence of the drug. Activation of BCRP ATPase activity by this compound would suggest it is a substrate.[13]
-
Expected Outcome: A higher rate of ATP hydrolysis in membrane preparations from resistant cells in the presence of this compound would confirm functional transporter-mediated resistance.
Step 4: Screen for Tubulin Mutations If efflux pump mechanisms are ruled out, investigate alterations in the drug's direct target.
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Hypothesis: The resistant cells have acquired mutations in the β-tubulin gene (TUBB) that reduce the binding affinity of this compound.
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Experiment: Extract genomic DNA from both parental and resistant cells. Amplify the coding regions of the relevant β-tubulin isotype genes via PCR and perform Sanger sequencing.
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Expected Outcome: Comparing the sequences may reveal point mutations in the resistant cells. These can be mapped to the tubulin structure to predict their impact on the colchicine-binding site.[14]
Step 5: Analyze Pro-Survival Signaling Pathways If the above mechanisms are negative, cells may have compensated by upregulating survival pathways.
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Hypothesis: The resistant cells have hyperactivated the PI3K/AKT/mTOR pathway to overcome the cytotoxic effects of this compound.
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Experiment: Use Western Blotting to probe for key proteins in this pathway, specifically comparing the levels of phosphorylated AKT (p-AKT at Ser473) and phosphorylated mTOR (p-mTOR) between sensitive and resistant cells.
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Expected Outcome: Increased levels of p-AKT and/or p-mTOR in the resistant line would indicate the activation of pro-survival signaling as a resistance mechanism.
Problem 2: I am trying to develop an this compound resistant cell line in vitro, but the cells die before a stable resistant population emerges. What can I change?
Answer: Developing a stable drug-resistant cell line requires a careful balance between inducing resistance and maintaining cell viability. The process can take anywhere from 3 to 18 months.[10]
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Initial Drug Concentration: Start by treating the parental cells with a low concentration of this compound, typically the IC20 or IC30 (the concentration that inhibits 20-30% of cell growth). This provides selective pressure without causing massive cell death.
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Dosing Strategy: Two common methods are continuous exposure and pulse exposure.[7] For this compound, you might start with continuous exposure to a low dose. If toxicity is too high, switch to a pulse method: treat cells for 4-6 hours, then replace with drug-free media, allowing cells to recover to at least 70% confluence before the next pulse.[7]
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Incremental Dose Increase: Once the cells have adapted and are growing steadily at a given concentration (this may take several passages), increase the drug concentration gradually. A 1.5- to 2-fold increase is a common rule of thumb.[2] Raising the concentration too quickly is a frequent cause of failure.
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Monitor and Maintain: Keep a close watch on the population doubling time.[10] You should also freeze backup stocks of cells at each stage of increased resistance. This is crucial in case you lose a culture to contamination or excessive cell death at a higher concentration.[15]
Data Hub
The following tables summarize key quantitative data regarding this compound sensitivity and resistance.
Table 1: In Vitro Anti-proliferative Activity of this compound in Melanoma Cell Lines
| Cell Line | This compound IC50 (nM) ± SD |
| A-375 | 1007.2 ± 117.8 |
| G-361 | 545.9 ± 121.2 |
| MALME-3M | 541.2 ± 103.5 |
| MEWO | 451.9 ± 104.9 |
| SK-MEL-5 | 208.2 ± 33.4 |
| WM-115 | 875.4 ± 147.1 |
| WM-266-4 | 827.8 ± 123.4 |
| Data sourced from a study on melanoma cells. The IC50 values are noted to be within the achievable serum concentration range of the drug (1.35–4.04 μM).[6][16] |
Table 2: Impact of P-gp Overexpression on this compound and Taxane Sensitivity
| Cell Line | Transporter Status | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Fold Resistance (Paclitaxel) |
| DLKP | P-gp Null (Parental) | ~300 | ~5 | N/A |
| DLKP-A | P-gp Overexpressing | ~350 | ~700 | >130-fold |
| Data adapted from a study using a lung cancer cell line model. This data clearly demonstrates that while P-gp overexpression confers strong resistance to paclitaxel, it does not significantly impact the activity of this compound.[6][16] |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol provides a general framework for developing a resistant cell line using a gradual dose-escalation method.[1][2][15]
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Determine Parental IC50: First, accurately determine the IC50 of this compound for your parental cell line using a 72-hour SRB assay (see Protocol 2).
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Initial Treatment: Seed the parental cells and allow them to adhere. Begin treatment with this compound at a concentration equal to the IC20-IC30.
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Culture and Observation: Culture the cells in the presence of the drug, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation. Initially, a large percentage of cells may die.
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Passaging: When the surviving cells reach 70-80% confluence, passage them. Maintain a subset of the cells at the current drug concentration.
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Dose Escalation: Once the cells show a stable growth rate (comparable to the parental line) at the current concentration, increase the this compound concentration by 1.5-fold.
-
Repeat: Repeat steps 3-5, gradually increasing the drug concentration over several months.
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Cryopreservation: At each successful stage of adaptation to a higher dose, freeze several vials of cells as backups.
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Validation: Periodically confirm the level of resistance by performing an SRB assay to determine the new IC50 and calculate the fold-resistance compared to the parental line.
Protocol 2: Determining Cell Viability and IC50 with Sulforhodamine B (SRB) Assay
This protocol is adapted from standard SRB methods.[9][17][18]
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Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.
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Drug Treatment: Prepare serial dilutions of this compound. Remove the old medium from the plate and add 100 µL of medium containing the different drug concentrations (including a vehicle-only control). Incubate for 72 hours.
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Cell Fixation: Gently add 25 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.
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Washing: Carefully wash the plate four times by submerging it in a basin of slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air-dry completely.
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Staining: Add 50 µL of 0.04% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
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Remove Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plate to air-dry.
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Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
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Measurement: Read the absorbance at 510-540 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-only control and plot a dose-response curve to determine the IC50.
Protocol 3: Assessing Efflux Pump Expression by Western Blot
This protocol provides a general workflow for immunoblotting.[19][20]
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Protein Extraction: Prepare whole-cell lysates from both parental and resistant cell lines using RIPA buffer supplemented with protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for P-gp, BCRP, or MDR3 overnight at 4°C with gentle agitation. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
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Analysis: Compare the band intensities for the efflux pumps in the resistant versus parental samples, normalizing to the loading control.
Mandatory Visualizations
The following diagrams illustrate key workflows and signaling pathways involved in this compound resistance.
Caption: Workflow for troubleshooting acquired resistance to this compound.
Caption: The PI3K/AKT/mTOR pathway's role in cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting of the AKT/m-TOR Pathway: Biomarkers of Resistance to Cancer Therapy——AKT/m-TOR Pathway and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Culture Academy [procellsystem.com]
- 16. DSpace [researchrepository.ul.ie]
- 17. SRB assay for measuring target cell killing [protocols.io]
- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]
- 20. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Troubleshooting inconsistent results in ABT-751 experiments
Welcome to the technical support center for researchers utilizing ABT-751. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments with this novel antimitotic agent. Designed for researchers, scientists, and drug development professionals, this resource aims to ensure the consistency and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable sulfonamide that acts as a tubulin-binding agent.[1][2] It specifically binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of microtubules.[2][3] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis).[4][5] A key feature of this compound is its activity in cell lines that have developed resistance to other chemotherapeutic agents, such as those overexpressing the P-glycoprotein (P-gp) drug efflux pump.[4][6][7]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C, where it can remain stable for at least four years.[8] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[9] It is soluble in DMSO at concentrations up to 100 mM and in ethanol up to 25 mM.[10] To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot stock solutions into smaller volumes for storage at -80°C.[6] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to prevent solvent-induced toxicity.
Q3: I am observing significant variability in IC50 values for this compound across different cancer cell lines. Is this expected?
A3: Yes, it is expected to observe a range of IC50 values for this compound across different cell lines. For instance, in a panel of melanoma cell lines, the IC50 concentration for this compound ranged from 208.2 to 1007.2 nM.[6] This variability can be attributed to several factors, including differences in the expression of drug efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), as well as alterations in tubulin isotype expression.[1][6] Some studies suggest that while this compound is not a substrate for P-gp, it may be a substrate for BCRP and/or MDR3, and it can also inhibit P-gp ATPase activity, which could contribute to varied responses in different cellular contexts.[2][6][7]
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Researchers often use cell viability assays to determine the cytotoxic effects of this compound. However, inconsistencies in these assays can arise from several factors.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent cell numbers at the start of the experiment. 2. Compound precipitation: this compound may precipitate in the culture medium, leading to inconsistent effective concentrations. 3. Edge effects: Evaporation from wells on the perimeter of the plate can alter compound concentration. | 1. Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes for accuracy. 2. Prepare fresh dilutions of this compound for each experiment. Visually inspect for precipitates after dilution into media. Ensure the final DMSO concentration is non-toxic for the cells. 3. Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| IC50 values are higher than expected or not reproducible | 1. Cell health: Cells may be unhealthy, in a non-logarithmic growth phase, or have a high passage number. 2. Compound degradation: this compound may not be stable in the culture medium over the entire incubation period. 3. Serum protein binding: Proteins in the fetal bovine serum (FBS) may bind to this compound, reducing its effective concentration. | 1. Use healthy, actively dividing cells. Maintain a consistent and low passage number for your experiments. 2. Consider refreshing the media with a new compound during longer incubation periods. 3. Maintain a consistent percentage of FBS across all experiments. If significant interference is suspected, consider reducing the serum concentration, though this may affect cell health. |
| Increased absorbance at high this compound concentrations | Compound interference: The chemical properties of this compound or its solvent might interfere with the chemistry of the viability assay (e.g., reduction of MTT reagent). | Run a control plate with this compound in cell-free media to check for any direct reaction with the assay reagents. |
Challenges in Cell Cycle Analysis
As this compound induces G2/M arrest, flow cytometry is a common method to assess its effects.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution of cell cycle phases | 1. Inappropriate cell density: Too many or too few cells can affect the quality of the data. 2. High flow rate: Running samples too quickly can increase the coefficient of variation (CV). 3. Cell clumping: Aggregates of cells can be misinterpreted by the flow cytometer. | 1. Aim for a cell concentration of approximately 1x10^6 cells/mL for staining. 2. Use the lowest possible flow rate on the cytometer for acquisition. 3. Ensure a single-cell suspension by gentle pipetting or filtering through a cell strainer before analysis. Proper fixation techniques, such as dropwise addition of cold ethanol while vortexing, can also minimize clumping.[11] |
| No significant increase in the G2/M population | 1. Suboptimal timing: The peak of G2/M arrest may have been missed. 2. Insufficient drug concentration: The concentration of this compound may be too low to induce a robust cell cycle arrest. 3. Cell line resistance: The cell line may be resistant to this compound-induced mitotic arrest. | 1. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing G2/M arrest. 2. Conduct a dose-response experiment to identify the effective concentration range for your specific cell line. 3. Confirm the expression of tubulin isotypes and drug efflux pumps in your cell line. |
| Disappearance of the G2/M peak | Contact inhibition: If cells are too confluent, they may exit the cell cycle, preventing the observation of a G2/M arrest. | Ensure that cells are seeded at a density that allows for logarithmic growth throughout the duration of the experiment. |
Difficulties with Apoptosis Assays (e.g., Annexin V/PI)
Apoptosis is the ultimate fate of many cells treated with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background apoptosis in control cells | 1. Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes. 2. Unhealthy cell culture: Nutrient depletion or contamination can lead to spontaneous apoptosis. | 1. Handle cells gently. Use the minimum necessary trypsinization time and neutralize promptly. 2. Ensure cells are healthy and in the logarithmic growth phase. Regularly check for mycoplasma contamination. |
| Inconsistent apoptosis induction | 1. Transient nature of apoptosis: The peak of apoptosis may be missed if the assay is performed too early or too late. 2. Loss of apoptotic cells: Apoptotic cells can detach and be lost during washing steps. | 1. Perform a time-course experiment to identify the optimal window for apoptosis detection. 2. Be sure to collect the supernatant along with the adherent cells to include the detached apoptotic cell population in your analysis. |
| Poor separation of cell populations in flow cytometry | Improper compensation: Spectral overlap between fluorochromes (e.g., FITC and PI) can obscure results. | Always include single-color controls to set up proper compensation on the flow cytometer. |
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below are outlines for key experiments.
Cell Viability Assay (MTT-based)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate on ice or at -20°C.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
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Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
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Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate important concepts related to this compound experimentation.
Caption: Mechanism of action of this compound, leading to apoptosis.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [researchrepository.ul.ie]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Optimizing ABT-751 treatment duration for maximal effect
Welcome to the technical support center for ABT-751. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues encountered when working with this novel antimitotic agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable sulfonamide that acts as an antimitotic agent.[1] Its primary mechanism involves binding to the colchicine site on β-tubulin, which inhibits the polymerization of microtubules.[1][2] This disruption of microtubule dynamics leads to a block in the cell cycle at the G2/M phase, ultimately resulting in cellular apoptosis (programmed cell death).[3][4] Some studies have also shown that this compound can induce autophagy, which may play a protective role and delay the onset of apoptosis.[5][6]
Q2: What are the key pharmacokinetic properties of this compound?
A2: this compound is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) occurring at approximately 2 hours.[3][7] It has a relatively short elimination half-life (t1/2) of about 5 to 6 hours.[8][9] The pharmacokinetics have been shown to be dose-proportional with minimal accumulation after multiple doses.[3][4] Efficacious concentrations, as determined from preclinical models (0.5-1.5 µg/mL), have been achieved in clinical studies.[3][4] The primary routes of metabolism are glucuronidation and sulfation.[3][7]
Q3: What treatment durations and dosages have been explored in clinical trials?
A3: Several dosing schedules have been evaluated. In adult patients with solid tumors, two common schedules were:
-
7-Day Schedule: Daily (q.d.) or twice daily (b.i.d.) for 7 days, followed by a 14-day rest period (one cycle every 3 weeks).[3] The maximum tolerated dose (MTD) was established at 250 mg q.d. and 150 mg b.i.d.[3][4]
-
21-Day Schedule: 200 mg daily for 21 consecutive days, followed by a 7-day rest period (one cycle every 28 days).[10][11]
In pediatric studies, the MTD was found to be 200 mg/m²/day on the 7-day schedule and 100 mg/m²/day on the 21-day schedule.[12][13]
Q4: How does this compound overcome multidrug resistance (MDR)?
A4: Unlike other microtubule inhibitors such as taxanes, this compound is not a substrate for the P-glycoprotein (P-gp/MDR1) efflux pump.[4][14] This is a significant advantage, as P-gp overexpression is a common mechanism of resistance to many chemotherapeutic agents.[15][16] Because this compound is not actively transported out of the cell by P-gp, it can maintain its cytotoxic efficacy in cancer cells that have developed this form of resistance.[14][15] However, some research suggests this compound may be a substrate for the breast cancer resistance protein (BCRP) and can inhibit P-gp ATPase activity.[15][17]
Data Summary Tables
Table 1: Pharmacokinetic Parameters of this compound in Clinical Studies
| Parameter | Adult Patients | Pediatric Patients | Citation |
| Administration | Oral | Oral | [3][8] |
| Tmax (Time to Peak) | ~2 hours | ~2-2.6 hours | [3][7][8] |
| t1/2 (Half-life) | ~4.7 hours | ~5.1-6.1 hours | [9][18] |
| Metabolism | Glucuronidation & Sulfation | Glucuronidation & Sulfation | [3][7] |
| MTD (7-day schedule) | 250 mg/day | 200 mg/m²/day | [3][12] |
| MTD (21-day schedule) | 200 mg/day (fixed dose) | 100 mg/m²/day | [10][13] |
| Dose-Limiting Toxicities | Abdominal pain, constipation, fatigue, neuropathy, ileus | Neuropathy, hypertension, fatigue, gastrointestinal toxicities | [3][8][12][13] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line Type | Cancer Type | IC50 Range (µM) | Exposure Duration | Citation |
| Neuroblastoma | Pediatric Solid Tumor | 0.7 - 2.3 | 72 hours | [19] |
| Non-Neuroblastoma | Pediatric Solid Tumor | 0.8 - 6.0 | 72 hours | [19] |
| Melanoma | Melanoma | 0.2 - 1.0 | Not Specified | [15] |
| BFTC905 | Urinary Bladder Urothelial Carcinoma | ~0.6 | 48 hours | [20] |
| J82 | Urinary Bladder Urothelial Carcinoma | ~0.7 | 48 hours | [20] |
Troubleshooting Guides
Q: My cells are showing low sensitivity to this compound. What are potential causes and solutions?
A: If you observe lower-than-expected cytotoxicity, consider the following factors:
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Insufficient Exposure Time: In vitro studies have demonstrated that antiproliferative activity requires exposure for at least 12 hours.[4]
-
Solution: Ensure your treatment duration is sufficient. We recommend a minimum of 24 hours, with optimal results often seen at 48 or 72 hours.
-
-
Drug Concentration: The IC50 can vary significantly between cell lines.[19]
-
Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line.
-
-
Cell Seeding Density: High cell density can sometimes reduce the apparent efficacy of a drug.
-
Solution: Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
-
Alternative Resistance Mechanisms: While this compound overcomes P-gp-mediated resistance, cells may express other efflux pumps like BCRP or have altered tubulin isotype expression.[15][21]
-
Solution: Investigate the expression of other ABC transporters. Consider co-treatment with inhibitors of these transporters if resistance is suspected.
-
Q: I am not observing the expected G2/M cell cycle arrest. What should I check?
A: A lack of G2/M arrest could be due to several experimental variables:
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Sub-optimal Drug Concentration: The concentration required to induce cell cycle arrest may be different from that required for overt cytotoxicity.
-
Solution: Titrate this compound to a concentration around the IC50 for your cell line, as this is often where cell cycle effects are most pronounced.
-
-
Incorrect Timing of Analysis: The peak of G2/M arrest occurs at a specific time point post-treatment, which can be cell-line dependent.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing maximal G2/M accumulation.
-
-
Cell Cycle Synchronization: If your cell population is not actively dividing, the effect on the cell cycle will be minimal.
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Solution: Ensure cells are healthy and actively proliferating before adding the drug. Synchronization (e.g., by serum starvation) prior to treatment can sometimes yield a more pronounced and measurable G2/M block.
-
Visualizations and Workflows
Caption: Mechanism of action for this compound leading to cellular outcomes.
Caption: Logical workflow for troubleshooting low this compound efficacy.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
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Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat with this compound (e.g., at the IC50 concentration) and a vehicle control for a specified time (e.g., 24 hours).[22]
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Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 500 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.[22]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 200 µg/mL RNase A in PBS).[22]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[22]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
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Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution between treated and control samples.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A microtubule inhibitor, this compound, induces autophagy and delays apoptosis in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics of orally administered this compound in children with neuroblastoma and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Pharmacokinetics of orally administered this compound in children with neuroblastoma and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase II study of this compound in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meddatax.com [meddatax.com]
- 12. A phase 1 study of this compound, an orally bioavailable tubulin inhibitor, administered daily for 7 days every 21 days in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I study of this compound, an orally bioavailable tubulin inhibitor, administered daily for 21 days every 28 days in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [researchrepository.ul.ie]
- 17. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: ABT-751-Induced Neurotoxicity in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating neurotoxicity induced by ABT-751 in preclinical models.
Troubleshooting Guides
Problem 1: High variability in behavioral test results for peripheral neuropathy.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Dosing | Ensure precise oral gavage technique to deliver the full intended dose. Prepare fresh this compound solutions for each experiment as its stability in solution may vary. |
| Animal Stress | Acclimatize animals to the testing environment and handling for several days before baseline measurements and drug administration. Perform behavioral tests at the same time of day to minimize circadian rhythm effects. |
| Subjectivity in Scoring | For tests like the von Frey filament test, ensure the experimenter is blinded to the treatment groups. Use automated systems for thermal and mechanical testing where possible to reduce operator bias. |
| Inappropriate Baseline | Establish a stable baseline for all behavioral measures over several days before starting this compound administration. Animals with highly variable baselines may need to be excluded. |
Problem 2: Lack of significant neurotoxic effects at expected doses.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Dose or Duration | While clinical dose-limiting toxicities provide a starting point, the equivalent dose in rodents may differ. A dose-escalation study is recommended. Consider a longer duration of treatment, as neurotoxicity can be cumulative.[1] |
| Insensitive Assessment Methods | Behavioral tests may not be sensitive enough to detect early or mild neuropathy. Complement behavioral testing with more sensitive measures like nerve conduction studies or intraepidermal nerve fiber density (IENFD) analysis. |
| Animal Strain and Age | Different rodent strains can have varying sensitivities to neurotoxic agents. Ensure the chosen strain is appropriate and report it in your methodology. Age can also be a factor; older animals may be more susceptible. |
| Compound Bioavailability | Confirm the oral bioavailability of your this compound formulation. Inconsistent absorption can lead to lower-than-expected plasma concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced neurotoxicity?
This compound is a microtubule-targeting agent that binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization.[2] Microtubules are crucial for maintaining neuronal structure and function, including axonal transport.[3] Disruption of microtubule dynamics by this compound in neurons, particularly in the long axons of the peripheral nervous system, is the primary mechanism leading to neurotoxicity.[4] This disruption can impair axonal transport, leading to distal axonopathy, which manifests as peripheral neuropathy.[1][4]
Diagram: Proposed Signaling Pathway for this compound-Induced Neurotoxicity
Caption: Proposed mechanism of this compound neurotoxicity.
Q2: What are the recommended preclinical models for studying this compound neurotoxicity?
Rodent models, particularly rats and mice, are commonly used for chemotherapy-induced peripheral neuropathy (CIPN) studies and are appropriate for investigating this compound neurotoxicity.[1] Given that this compound is orally bioavailable, administration via oral gavage is the most clinically relevant route.
Q3: What are the key experimental protocols for assessing this compound-induced neurotoxicity?
A multi-faceted approach is recommended, combining behavioral, electrophysiological, and histological assessments.
Diagram: Experimental Workflow for Preclinical Neurotoxicity Assessment
Caption: Workflow for assessing this compound neurotoxicity.
Detailed Methodologies:
-
Behavioral Testing:
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Mechanical Allodynia: Assessed using von Frey filaments. A set of calibrated filaments with increasing stiffness is applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
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Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test) focused on the plantar surface of the hind paw. The latency to paw withdrawal is recorded.
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Cold Allodynia: Evaluated by applying a drop of acetone to the plantar surface of the hind paw and observing the duration of licking or lifting of the paw.
-
-
Nerve Conduction Studies:
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Motor nerve conduction velocity (MNCV) and sensory nerve conduction velocity (SNCV) of the sciatic or tail nerve are measured using surface or needle electrodes. A decrease in velocity or amplitude is indicative of nerve damage.
-
-
Histopathology:
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Intraepidermal Nerve Fiber Density (IENFD): Skin biopsies from the plantar surface of the hind paw are stained with an antibody against PGP9.5 to visualize and quantify the number of nerve fibers per millimeter of epidermis. A reduction in IENFD is a sensitive marker of peripheral neuropathy.
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Dorsal Root Ganglion (DRG) and Sciatic Nerve Analysis: DRGs and sciatic nerves are collected, sectioned, and stained (e.g., with hematoxylin and eosin, or toluidine blue) to assess for neuronal damage, axonal degeneration, and demyelination.
-
Q4: What are the expected dose-limiting toxicities of this compound in preclinical models?
Based on clinical trial data, peripheral neuropathy (both sensory and motor), constipation, and abdominal pain are the primary dose-limiting toxicities.[5] In pediatric clinical trials, dose-limiting toxicities included grade 3 sensory and motor neuropathy.[6] Therefore, in preclinical models, researchers should expect to observe signs of neuropathic pain (allodynia, hyperalgesia), motor deficits (gait abnormalities, reduced grip strength), and gastrointestinal issues at higher doses.
Table: Summary of Clinically Observed Dose-Limiting Toxicities of this compound
| Toxicity | Grade (Severity) | Clinical Study Population |
| Peripheral Sensory Neuropathy | Grade 3 | Pediatric Solid Tumors[6] |
| Peripheral Motor Neuropathy | Grade 3 | Pediatric Solid Tumors[6] |
| Abdominal Pain | Grade 3 | Adult Refractory Solid Tumors[5] |
| Constipation | Grade 3 | Adult Refractory Solid Tumors[5] |
| Fatigue | Grade 3 | Adult and Pediatric Patients[5][6] |
This table is based on human clinical trial data and should be used as a guide for anticipating potential toxicities in preclinical models.
Q5: Are there any known biomarkers for this compound-induced neurotoxicity?
Currently, there are no specific, validated biomarkers for this compound-induced neurotoxicity. However, based on the general understanding of CIPN, potential areas of investigation for biomarkers could include:
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Neurofilament Light Chain (NfL): A marker of axonal damage that can be measured in serum or cerebrospinal fluid.
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Changes in Ion Channel Expression: Alterations in the expression of sodium and calcium channels in DRG neurons have been implicated in other forms of CIPN.[7]
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Mitochondrial DNA (mtDNA) in circulation: An indicator of mitochondrial damage.
References
- 1. Frontiers | Pathophysiology of Chemotherapy-Induced Peripheral Neuropathy [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Microtubule dynamics in healthy and injured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment and diagnosis of chemotherapy-induced peripheral neuropathy: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Chemotherapy-induced peripheral neuropathy (CIPN): where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Side Effects of ABT-751 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the gastrointestinal (GI) side effects of ABT-751 in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable, small-molecule sulfonamide that acts as a microtubule inhibitor.[1][2] It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of microtubules.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cells, such as cancer cells.[4] Additionally, this compound has been shown to have anti-vascular properties by disrupting the microtubule network in endothelial cells, leading to a reduction in tumor blood flow.
Q2: What are the most common gastrointestinal side effects observed with this compound in vivo?
Clinical and preclinical studies have consistently reported gastrointestinal toxicities as the most frequent and dose-limiting side effects of this compound.[4][5][6] These include:
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Nausea and vomiting[5]
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Diarrhea[5]
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Anorexia (loss of appetite)[5]
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Ileus (a temporary lack of normal muscle contractions in the intestines)[5][6]
Q3: Why does this compound cause gastrointestinal side effects?
The gastrointestinal side effects of this compound are thought to be a direct consequence of its mechanism of action. The epithelial cells lining the gastrointestinal tract have a high rate of turnover and are therefore sensitive to agents that disrupt microtubule function and cell division.[7] Inhibition of microtubule polymerization in these cells can lead to impaired mucosal integrity, altered motility, and inflammation, resulting in the observed side effects.[7]
Troubleshooting Guide for Common GI Side Effects
This guide provides practical advice for managing common gastrointestinal side effects during in vivo studies with this compound. These recommendations are based on general principles of supportive care for chemotherapy-induced GI toxicity and should be adapted to specific experimental protocols and institutional guidelines.
Nausea and Vomiting
Q: My animal model is showing signs of nausea (e.g., pica, conditioned taste aversion) and/or is vomiting after this compound administration. What can I do?
A: Chemotherapy-induced nausea and vomiting (CINV) is a common side effect. Prophylactic (preventative) treatment is often more effective than treating symptoms after they appear. Consider the following:
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Prophylactic Antiemetics: Administer antiemetic agents prior to this compound dosing. Standard clinical practice guidelines for CINV recommend a combination of drugs with different mechanisms of action.[1][2] For preclinical models, you could consider:
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5-HT3 Receptor Antagonists: (e.g., ondansetron, granisetron). These are effective against acute CINV.[3]
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NK-1 Receptor Antagonists: (e.g., aprepitant). These are particularly effective against delayed CINV.[1]
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Corticosteroids: (e.g., dexamethasone). These can enhance the efficacy of other antiemetics.[1][3]
-
-
Dose and Schedule: The timing of antiemetic administration is crucial. Typically, they are given 30-60 minutes before the chemotherapeutic agent.[2] The dosing frequency will depend on the specific antiemetic and the experimental design.
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Hydration: Ensure animals have free access to water to prevent dehydration, which can exacerbate nausea.
Diarrhea
Q: My animal model is developing diarrhea after treatment with this compound. How should I manage this?
A: Chemotherapy-induced diarrhea (CID) can lead to dehydration, electrolyte imbalance, and weight loss. Prompt management is essential.
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Antidiarrheal Agents:
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Loperamide: This is the first-line treatment for uncomplicated CID.[8][9] It works by slowing intestinal motility. A typical starting dose is followed by smaller doses after each loose stool.[8]
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Octreotide: For diarrhea that is refractory to loperamide, subcutaneous octreotide may be considered.[8][10] Octreotide is a somatostatin analog that inhibits the secretion of several gastrointestinal hormones.
-
-
Fluid and Electrolyte Support: Provide supplemental hydration and electrolytes, either orally or via subcutaneous or intravenous fluids, depending on the severity of the diarrhea and the animal model.
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Dietary Modifications: A low-fiber or "BRAT" (bananas, rice, applesauce, toast) diet may be beneficial in human patients and a similar approach with appropriate rodent chow could be considered.[11]
Constipation
Q: My animal model appears to be constipated (e.g., reduced fecal output, hard stools) after this compound administration. What steps should I take?
A: Constipation is another common side effect of microtubule inhibitors.
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Laxatives: Prophylactic use of a stool softener (e.g., docusate sodium) or an osmotic laxative (e.g., polyethylene glycol) can be considered.[12]
-
Hydration: Ensure adequate fluid intake, as dehydration can contribute to constipation.
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Monitoring: Closely monitor fecal output. If constipation is severe or prolonged, it could be a sign of ileus, which requires immediate veterinary attention.
Data on Gastrointestinal Side Effects of this compound from Clinical Trials
The following tables summarize the incidence of gastrointestinal adverse events from Phase I and II clinical trials of this compound.
Table 1: Gastrointestinal Adverse Events in a Phase I Study of this compound in Patients with Refractory Hematologic Malignancies (21-day every 4 weeks schedule, n=23)
| Adverse Effect | Any Grade (%) |
| Nausea and/or Vomiting | 56% |
| Constipation | 43% |
| Diarrhea | 39% |
| Anorexia | 26% |
| Abdominal Pain | 13% |
| Mucositis | 13% |
Data adapted from a study in patients with refractory hematologic malignancies.[5]
Table 2: Dose-Limiting Gastrointestinal Toxicities in a Phase I Study of this compound in Patients with Refractory Solid Tumors
| Dosing Schedule | Dose-Limiting Toxicities |
| Daily (q.d.) | Abdominal pain, Constipation |
| Twice Daily (b.i.d.) | Ileus, Constipation, Abdominal pain |
Data adapted from a phase 1 study in patients with refractory solid tumors.[4][6]
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Transit Time in Mice
This protocol is adapted from methods used to evaluate chemotherapy-induced changes in GI motility.
Materials:
-
This compound or vehicle control
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Charcoal meal (e.g., 5-10% activated charcoal in 5-10% gum arabic or methylcellulose in water)
-
Oral gavage needles
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Dissection tools
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Ruler
Procedure:
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Fast mice for a short period (e.g., 3-4 hours) before the experiment, with free access to water.[13]
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Administer this compound or vehicle control at the desired dose and route.
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At a predetermined time point after this compound administration, administer a fixed volume (e.g., 0.1-0.2 mL) of the charcoal meal via oral gavage.
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At a specified time after charcoal administration (e.g., 20-30 minutes), humanely euthanize the mice.
-
Carefully dissect the abdomen and expose the gastrointestinal tract from the stomach to the cecum.
-
Gently remove the small intestine and lay it straight on a flat surface without stretching.
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Measure the total length of the small intestine from the pyloric sphincter to the ileocecal junction.
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Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
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Calculate the gastrointestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100
Protocol 2: Assessment of Diarrhea in Mice
Materials:
-
This compound or vehicle control
-
Absorbent paper or pads for lining cages
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Scoring system for stool consistency
Procedure:
-
House mice individually for accurate monitoring of fecal output.
-
Administer this compound or vehicle control daily for the desired duration.
-
Observe the mice at regular intervals (e.g., every 4-6 hours) for the presence and consistency of feces.
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Line the cages with absorbent paper to facilitate the observation of loose or watery stools.
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Score the severity of diarrhea based on a standardized scale. An example scoring system is provided below.
Diarrhea Scoring Criteria (adapted from CTCAE for preclinical use):
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but formed stools |
| 2 | Loose, unformed stools |
| 3 | Watery diarrhea |
-
Record the daily diarrhea score for each animal. Body weight and hydration status should also be monitored daily.
Visualizations
Caption: Mechanism of action of this compound in a tumor cell.
Caption: Experimental workflow for assessing GI toxicity.
Caption: Troubleshooting logic for managing GI side effects.
References
- 1. Management of Patients With Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ocpinfo.com [ocpinfo.com]
- 3. england.nhs.uk [england.nhs.uk]
- 4. esmo.org [esmo.org]
- 5. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. piernetwork.org [piernetwork.org]
- 7. Chemotherapy induced gastrointestinal toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 9. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Prevention and management of chemotherapy-induced diarrhea in patients with colorectal cancer: a consensus statement by the Canadian Working Group on Chemotherapy-Induced Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccjm.org [ccjm.org]
- 12. Functional Assessment of Intestinal Motility and Gut Wall Inflammation in Rodents: Analyses in a Standardized Model of Intestinal Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositorio.unesp.br [repositorio.unesp.br]
Potential for ABT-751 degradation in experimental setups
Welcome to the technical support center for ABT-751. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability and degradation of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in powder form and in solution?
A1: As a solid, this compound is stable for extended periods when stored under appropriate conditions. Powdered this compound should be stored at -20°C and is reported to be stable for at least three years. Stock solutions prepared in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Q2: What are the potential degradation pathways for this compound based on its chemical structure?
A2: this compound is a sulfonamide derivative. Compounds in this class are generally susceptible to three main degradation pathways under experimental conditions:
-
Hydrolysis: The sulfonamide bond can be cleaved under acidic or basic conditions. Hydrolysis is often accelerated by heat.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of sulfonamide compounds.
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule.
Q3: I am observing unexpected results in my cell-based assays with this compound. Could degradation be a factor?
A3: Yes, unexpected or inconsistent results in cell-based assays can be a consequence of this compound degradation. If the compound degrades, its effective concentration will be lower than intended, leading to reduced biological activity. It is crucial to ensure proper storage and handling of both the solid compound and its solutions. If you suspect degradation, preparing a fresh stock solution from powder is recommended.
Q4: How can I prepare a stable working solution of this compound for my experiments?
A4: this compound is soluble in DMSO and ethanol. For in vitro studies, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium immediately before use. It is important to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility. For in vivo studies, specific formulations involving vehicles like propylene glycol and Tween 80 have been used; these solutions should be prepared fresh for immediate use.
Q5: Are there any known incompatibilities of this compound with common laboratory reagents?
A5: While specific incompatibility studies for this compound with a wide range of laboratory reagents are not extensively documented in publicly available literature, its sulfonamide structure suggests potential reactivity with strong oxidizing agents and under strongly acidic or basic conditions. When designing experiments, it is prudent to consider the chemical nature of all components in a solution containing this compound.
Troubleshooting Guides
Issue 1: Loss of this compound Activity Over Time in Aqueous Solutions
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Symptom: Decreased efficacy of this compound in assays when using pre-prepared aqueous solutions.
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Potential Cause: Hydrolytic degradation of the sulfonamide bond. This is more likely to occur if the aqueous solution has a non-neutral pH or is stored for an extended period, especially at room temperature or higher.
-
Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your aqueous experimental buffer or media from a frozen DMSO stock immediately before each experiment.
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pH Monitoring: Check the pH of your final working solution. Sulfonamides can be more susceptible to hydrolysis at acidic pH. If your experimental conditions require an acidic environment, minimize the time the compound is in that solution before use.
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Temperature Control: Avoid heating aqueous solutions of this compound. If warming is necessary (e.g., to 37°C for cell culture), do so for the shortest time possible.
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Issue 2: Inconsistent Results Between Experiments Conducted on Different Days
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Symptom: High variability in experimental outcomes even when using the same protocol.
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Potential Cause: Photodegradation of this compound due to exposure to ambient light.
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Troubleshooting Steps:
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Protect from Light: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
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Standardize Lighting Conditions: Be mindful of the laboratory's lighting conditions during experimental setup and execution. Minimize exposure to direct sunlight or strong artificial light.
-
Quantitative Data on Potential Degradation
| Degradation Type | Stress Condition | Expected Outcome | Key Parameters to Measure |
| Hydrolysis | Acidic (e.g., 0.1 M HCl), Basic (e.g., 0.1 M NaOH), Neutral (Water) at various temperatures (e.g., RT, 40°C, 60°C) | Cleavage of the S-N sulfonamide bond. | Rate of disappearance of this compound, Appearance of degradation products. |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the sulfur atom or other susceptible moieties. | Rate of disappearance of this compound, Appearance of new peaks in chromatogram. |
| Photodegradation | Exposure to UV (e.g., 254 nm) and visible light | Cleavage of the sulfonamide bond and other photochemical reactions. | Rate of disappearance of this compound under light vs. dark control. |
| Thermal Degradation | Solid-state or solution heating (e.g., 60°C, 80°C, 100°C) | General decomposition of the molecule. | Rate of disappearance of this compound. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol provides a framework for inducing and analyzing the degradation of this compound.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Application of Stress Conditions:
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Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.
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Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for various time points. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.
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Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature, protected from light, for various time points.
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Photodegradation: Prepare a solution of this compound (e.g., 100 µg/mL in a transparent solvent like acetonitrile/water). Expose the solution to a calibrated light source (e.g., a photostability chamber with UV and visible light). Wrap a control sample in aluminum foil and keep it under the same conditions. Analyze samples at various time points.
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Thermal Degradation: Place the solid this compound powder in a controlled temperature oven (e.g., at 80°C). At various time points, dissolve a known amount of the powder and analyze.
-
-
Sample Analysis:
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Use a stability-indicating HPLC method (see Protocol 2 for development guidance) to analyze the samples.
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Quantify the peak area of this compound and any degradation products at each time point.
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Calculate the percentage of degradation.
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Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Optimization:
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Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Analyze a mixture of stressed samples (from Protocol 1) to ensure separation of all degradation peaks from the main this compound peak.
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Adjust the gradient profile, flow rate, and column temperature to achieve optimal resolution.
-
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have good absorbance (e.g., determined by a UV scan).
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Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Mechanism of Action of this compound.
Caption: G2/M Cell Cycle Arrest Pathway.
Caption: Forced Degradation Experimental Workflow.
Technical Support Center: Understanding the Impact of Serum Concentration on ABT-751 Activity
This technical support resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the antimitotic agent ABT-751. The following sections address common questions and issues related to the influence of serum concentration on the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: How does the concentration of serum in cell culture media affect the apparent activity of this compound?
A1: The concentration of serum, typically Fetal Bovine Serum (FBS), in cell culture media can significantly impact the observed cytotoxic and anti-proliferative activity of this compound. Serum contains abundant proteins, such as albumin, which can bind to small molecule drugs like this compound. This binding sequesters the drug, reducing the concentration of free, biologically active this compound available to interact with its target, β-tubulin, within the cancer cells. Consequently, a higher concentration of this compound may be required to achieve the same level of efficacy in media with high serum content compared to low-serum or serum-free conditions.
Q2: Why are my IC50 values for this compound higher than those reported in some publications?
A2: Discrepancies in IC50 values for this compound across different studies can often be attributed to variations in experimental conditions, with serum concentration being a primary factor. If your experiments are conducted in media with a higher percentage of FBS (e.g., 10% or 20%) than the cited literature (which might have used 5% or even 1% FBS), it is expected that your observed IC50 values will be higher. Other contributing factors can include the specific cell line used, cell seeding density, and the duration of drug exposure.
Q3: What is the mechanism by which serum proteins interfere with this compound activity?
A3: Serum proteins, particularly albumin, non-specifically and reversibly bind to a wide range of drug compounds. This drug-protein binding is a common phenomenon that influences the pharmacokinetics and pharmacodynamics of many therapeutic agents. The bound fraction of this compound is in equilibrium with the free fraction. However, only the free drug is able to diffuse across the cell membrane and engage with its intracellular target to inhibit microtubule polymerization. Therefore, a higher total concentration of this compound is needed to maintain an effective free concentration in the presence of high levels of serum proteins.
Q4: Can the type of serum used (e.g., Fetal Bovine Serum vs. Human Serum) have different effects on this compound activity?
A4: Yes, the composition of serum from different species can vary in terms of protein content and specific protein types. This can lead to differences in drug binding and, consequently, in vitro activity. For instance, some studies have shown that fetal bovine serum can inhibit the in vitro cytotoxicity of certain drugs to a different extent than human serum. While specific data on this compound is limited, it is a crucial factor to consider, especially when attempting to extrapolate in vitro data to clinical scenarios.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental replicates | Inconsistent serum concentration or lot-to-lot variability in serum. | Ensure the same batch of serum is used for all related experiments. If using different batches, perform a qualification test to ensure consistency. Standardize the serum concentration across all assays. |
| Observed IC50 of this compound is significantly higher than expected | High serum concentration in the culture medium leading to extensive drug-protein binding. | Conduct experiments in media with a lower serum concentration (e.g., 1-5% FBS) or in serum-free media, if the cell line can be maintained under these conditions. Be aware that cell growth and physiology may be altered in low-serum conditions. |
| Poor correlation between in vitro and in vivo efficacy | The high protein-binding of this compound in vivo is not adequately modeled by standard in vitro assays. | Consider the physiologically relevant free-drug concentration when designing in vitro experiments. Efficacious plasma concentrations from preclinical models are reported to be in the range of 0.5-1.5 µg/mL.[1][2] |
| Unexpected cell behavior or morphology changes unrelated to this compound's known mechanism | Components within the serum may be interacting with the cell line or this compound in a complex manner. | If feasible, switch to a serum-free, chemically defined medium to eliminate the confounding variables introduced by serum. |
Data Presentation: Impact of Serum Concentration on this compound IC50
The following table summarizes hypothetical, yet representative, data illustrating the expected impact of varying Fetal Bovine Serum (FBS) concentrations on the half-maximal inhibitory concentration (IC50) of this compound in a typical cancer cell line after a 72-hour exposure.
| Cell Line | FBS Concentration (%) | This compound IC50 (nM) |
| MCF-7 | 1 | 50 |
| 5 | 150 | |
| 10 | 400 | |
| 20 | 950 | |
| HCT116 | 1 | 75 |
| 5 | 220 | |
| 10 | 550 | |
| 20 | 1200 |
Note: The data in this table are illustrative and intended to demonstrate the principle of serum-dependent activity. Actual IC50 values will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50
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Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in their standard growth medium containing a specific concentration of FBS (e.g., 1%, 5%, 10%, or 20%). Allow cells to adhere overnight.
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Drug Preparation: Prepare a serial dilution of this compound in the corresponding FBS-containing medium.
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Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
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Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
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Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
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Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a GTP solution.
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Assay Setup: In a 96-well plate, add the tubulin solution.
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Compound Addition: Add this compound at various concentrations or a vehicle control to the wells. A known microtubule inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) should be included as controls.
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Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C and add GTP to all wells to initiate polymerization.
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Monitoring Polymerization: Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
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Data Analysis: Plot the absorbance against time to generate polymerization curves. The effect of this compound on the rate and extent of polymerization can be quantified by comparing the curves to the vehicle control.
Visualizations
References
Navigating the Challenges of ABT-751 Aqueous Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Precipitation of the investigational anti-mitotic agent ABT-751 in aqueous solutions can be a significant hurdle in preclinical research, leading to inconsistent experimental results and potential loss of valuable compounds. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to an aqueous buffer?
A1: this compound is a poorly water-soluble compound. Direct addition of a solid or a highly concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer can cause the compound to rapidly exceed its solubility limit, leading to precipitation. This is a common issue for many hydrophobic drugs.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of this compound.[1] It is crucial to prepare a high-concentration stock solution in one of these organic solvents before further dilution into your aqueous experimental medium.
Q3: How can I prevent precipitation when diluting my this compound stock solution into an aqueous medium?
A3: To prevent precipitation upon dilution, it is recommended to add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring the buffer. This gradual introduction helps to disperse the compound and avoid localized high concentrations that can trigger precipitation. Additionally, ensuring the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible (typically <0.5%) is critical for cell-based assays to avoid solvent-induced toxicity.
Q4: Does the pH of the aqueous solution affect the solubility of this compound?
A4: While specific pH-solubility profile data for this compound is not extensively published, the solubility of many organic molecules is pH-dependent. For weakly acidic or basic compounds, altering the pH of the buffer can significantly impact solubility. It is advisable to test the solubility and stability of this compound in your specific buffer system at the desired pH before conducting large-scale experiments.
Q5: Can temperature be used to improve the solubility of this compound?
A5: For some compounds, increasing the temperature of the solution can enhance solubility. However, the effect of temperature on the solubility of this compound in aqueous solutions has not been well-documented. It is important to note that elevated temperatures can also affect the stability of the compound and other components in your experimental system. Therefore, any use of heat to aid dissolution should be done cautiously and validated for its impact on the integrity of the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition of stock solution to aqueous buffer | - Final concentration of this compound exceeds its solubility limit in the aqueous medium.- Rapid addition of stock solution leading to localized supersaturation. | - Lower the final concentration of this compound.- Add the stock solution dropwise while vigorously stirring or vortexing the aqueous buffer.- Consider using a co-solvent system in your final aqueous solution (see Experimental Protocols). |
| Cloudiness or precipitate forms over time in the final aqueous solution | - The solution is supersaturated and thermodynamically unstable.- Degradation of the compound.- Interaction with components of the buffer or media. | - Prepare fresh solutions immediately before use.- Store the solution at an appropriate temperature (e.g., 4°C) and for a limited time. Conduct a stability study to determine the viable storage duration.- Evaluate the compatibility of this compound with all components of your aqueous medium. |
| Inconsistent results in cell-based assays | - Precipitation of this compound leading to variable effective concentrations.- Cytotoxicity from the organic solvent used for the stock solution. | - Visually inspect your solutions for any signs of precipitation before and during the experiment.- Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.5%).- Prepare a serial dilution of your stock solution in the cell culture medium immediately before adding to the cells. |
Quantitative Data
Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | [1] |
| Ethanol | Soluble to 25 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound for cell culture experiments.
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Prepare a High-Concentration Stock Solution:
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Dissolve this compound in 100% DMSO to a final concentration of 10 mM.[1]
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Ensure the compound is completely dissolved by vortexing.
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Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
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Prepare Intermediate Dilutions (if necessary):
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On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
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Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in your assay, you could prepare a 1 mM intermediate dilution in the medium.
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-
Prepare the Final Working Solution:
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Add the appropriate volume of the intermediate dilution (or the stock solution for higher final concentrations) to the pre-warmed cell culture medium to achieve the desired final concentration.
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Crucially , add the this compound solution dropwise to the medium while gently swirling or vortexing to ensure rapid and uniform mixing and to minimize the risk of precipitation.
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Visually inspect the final solution for any signs of precipitation or cloudiness.
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Ensure the final DMSO concentration is below the tolerance level of your cell line (e.g., <0.5%).
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Protocol 2: General Strategy for Enhancing Aqueous Solubility Using Co-solvents
For experiments requiring higher concentrations of this compound in an aqueous solution, a co-solvent system can be employed. This should be optimized for your specific application.
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Select a Co-solvent: Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), or ethanol.
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Prepare a Co-solvent-Based Stock Solution: Dissolve this compound in the chosen co-solvent at a high concentration.
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Titrate into Aqueous Buffer: Slowly add the co-solvent stock solution to your aqueous buffer while stirring.
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Determine the Maximum Tolerated Co-solvent Concentration: The final concentration of the co-solvent should be kept to a minimum and must be tested for its own effects in your experimental system.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and the experimental workflow for its preparation.
Caption: Experimental workflow for preparing this compound solutions.
References
Interpreting unexpected morphological changes with ABT-751
Technical Support Center: ABT-751
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting the cellular effects of this compound, with a particular focus on understanding morphological changes that may be observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable, antimitotic sulfonamide agent.[1][2] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to the colchicine-binding site on β-tubulin.[2][3][4] This disruption of microtubule dynamics leads to a cell cycle block at the G2/M phase, ultimately resulting in apoptosis in susceptible cancer cells.[5] A key advantage of this compound is that it is not a substrate for the P-glycoprotein (P-gp/MDR1) efflux pump, allowing it to be effective in some multidrug-resistant (MDR) cell lines.[2][3][4]
Q2: We are observing a significant increase in rounded, detached cells after this compound treatment. Is this the expected outcome?
A2: Yes, this is a very common and expected morphological change. As a potent inhibitor of microtubule polymerization, this compound causes cells to arrest in mitosis. During mitosis, cells naturally round up and decrease their adhesion to the culture substrate. The accumulation of a large population of these rounded cells is a primary indicator of the drug's antimitotic activity.
Q3: Beyond the typical mitotic arrest phenotype, what other morphological changes might be considered "unexpected" or are less commonly known?
A3: While mitotic arrest is the hallmark effect, this compound can induce several other significant morphological and cellular changes that might be considered unexpected if one is only focused on its role as a simple mitotic inhibitor:
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Endothelial Cell Retraction: In vitro, at clinically relevant concentrations, this compound can cause vascular endothelial cells to retract and lose their microtubule structure.[6] This is a rapid and reversible effect that contributes to its antivascular properties.[6]
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Induction of Autophagy: You may observe an increase in the number of cytoplasmic vacuoles. This can be indicative of autophagy, which this compound has been shown to induce.[7][8][9] Autophagy can serve as a pro-survival mechanism for the cancer cells, potentially delaying the onset of apoptosis.[9]
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Reduced Cell Clustering: For cells that tend to grow in clusters, treatment with microtubule-targeting agents like this compound can lead to the formation of looser, less compact cell aggregates or a reduction in clustering altogether.[10]
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Signs of Mitotic Slippage: After a prolonged mitotic arrest, some cells may "slip" out of mitosis without undergoing cytokinesis. This can result in the appearance of large, often multinucleated or polyploid cells in your culture.[11]
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Evidence of DNA Damage: While not a direct morphological change, the consequences of DNA damage, which can be a downstream effect of prolonged mitotic arrest, might be observable as nuclear fragmentation or the induction of senescence-associated morphologies.[9][12]
Troubleshooting Guide
Problem 1: We are not observing a significant G2/M arrest or increase in apoptotic cells at our tested concentrations.
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Possible Cause 1: Sub-optimal Drug Concentration. The effective concentration of this compound is highly cell-line dependent.
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Recommendation: Perform a dose-response curve to determine the IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and narrow it down. Refer to the table below for reported IC50 values in various cell lines.
-
-
Possible Cause 2: Cell Line Resistance. Although this compound can overcome P-gp-mediated resistance, other resistance mechanisms may be at play, such as mutations in tubulin subunits or alterations in apoptotic signaling pathways.
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Recommendation: Consider using a sensitive, positive control cell line to ensure your drug stock is active. If resistance is suspected, you may need to investigate the expression of different tubulin isotypes or drug efflux transporters other than P-gp.[4]
-
-
Possible Cause 3: Insufficient Treatment Duration. The effects of this compound are time-dependent.
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Recommendation: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration for observing mitotic arrest and subsequent apoptosis in your model system.
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Problem 2: We see evidence of mitotic arrest, but the majority of cells seem to recover and resume proliferation after the drug is removed.
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Possible Cause: Reversible Drug Action and Pro-survival Pathways. The effects of this compound on microtubules can be reversible.[6] Additionally, the induction of pro-survival pathways like autophagy can allow cells to withstand the mitotic insult and recover.[9]
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Recommendation: To confirm if autophagy is playing a protective role, try co-treating the cells with this compound and an autophagy inhibitor (e.g., chloroquine or 3-methyladenine). A significant increase in apoptosis with the combination treatment would suggest that autophagy is indeed a survival mechanism.[9]
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Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line Type | Cell Line(s) | IC50 Concentration Range | Treatment Duration | Reference |
| Neuroblastoma | Not specified | 0.6–2.6 µM | Not specified | [3] |
| Other Solid Tumors | Not specified | 0.7–4.6 µM | Not specified | [3] |
| Melanoma | WM-115, WM-266-4, etc. | 208.2–1007.2 nM | Not specified | [4] |
| Urinary Bladder | BFTC905 | >3 µM / 0.6 µM / 0.4 µM | 24h / 48h / 72h | [8] |
| Urinary Bladder | J82 | >3 µM / 0.7 µM / 0.37 µM | 24h / 48h / 72h | [8] |
Table 2: Effects of this compound on Cell Cycle Distribution in BFTC905 Cells (24h Treatment)
| Cell Cycle Phase | Change with this compound Treatment | Statistical Significance | Reference |
| Sub-G1 (Apoptosis) | Increased | p < 0.001 | [7] |
| G1 | Decreased | p < 0.001 | [7] |
| S | Decreased | p < 0.001 | [7] |
| G2/M | Increased | p < 0.001 | [7] |
Key Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubule Disruption
This protocol allows for the direct visualization of this compound's effect on the microtubule cytoskeleton.
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Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
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Drug Treatment: Treat the cells with the desired concentration of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 6, 12, or 24 hours).
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Fixation: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells with ice-cold methanol for 5-10 minutes at -20°C.[13] Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]
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Permeabilization (if using paraformaldehyde): If fixed with paraformaldehyde, wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.[14][15]
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Blocking: Wash three times with PBS. Block with a blocking buffer (e.g., 1.5% normal serum or 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[13]
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Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[15]
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Washing: Wash the cells three times for 5 minutes each with PBS.[15]
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Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
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Nuclear Counterstain: Wash three times with PBS. Incubate with a nuclear stain like DAPI (1 µg/mL) for 5 minutes.
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Mounting: Wash a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Visualize the cells using a fluorescence microscope. Look for depolymerized tubulin (diffuse staining) and aberrant mitotic spindles in the this compound-treated cells compared to the well-defined filamentous network in control cells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the G2/M arrest induced by this compound.
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Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and vehicle control for 24 hours.
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Cell Harvest: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells for each sample.
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Fixation: Centrifuge the cell suspension, discard the supernatant, and wash with cold PBS. Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or up to several weeks).
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Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
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Incubation: Incubate for 30 minutes at room temperature in the dark.
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Analysis: Analyze the samples on a flow cytometer. The DNA content, measured by PI fluorescence, will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Workflows
Caption: Core and secondary mechanisms of this compound action.
Caption: A logical workflow for troubleshooting sub-optimal this compound efficacy.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A microtubule inhibitor, this compound, induces autophagy and delays apoptosis in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitotic arrest affects clustering of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. biotium.com [biotium.com]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of ABT-751
This technical support guide is designed for researchers, scientists, and drug development professionals using ABT-751. It provides troubleshooting strategies and frequently asked questions (FAQs) to address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, small molecule sulfonamide that acts as an antimitotic agent.[1][2][3] It functions by binding to the colchicine-binding site on β-tubulin, which inhibits the polymerization of microtubules.[2][4][5] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[3][6] this compound has also been shown to have anti-vascular properties by disrupting the microtubule network in endothelial cells, leading to a reduction in tumor blood flow.[7]
Q2: I am seeing different IC50 values with a new batch of this compound. What could be the cause?
Variability in IC50 values between different batches of this compound can stem from several factors:
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Purity of the compound: The presence of impurities or degradation products in a new batch can alter its effective concentration and, consequently, its biological activity.
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Solubility issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your experiments than intended.
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Compound stability: this compound may have degraded during storage if not handled properly, leading to reduced potency.
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Experimental variability: Inconsistencies in cell density, passage number, incubation times, or reagent concentrations can all contribute to shifts in IC50 values.
It is crucial to first rule out experimental error before attributing the variability to the new batch of this compound.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its stability and activity.
-
Solubility: this compound is soluble in DMSO and ethanol. For in vitro experiments, stock solutions are typically prepared in DMSO.[1][3] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
-
Storage: Solid this compound should be stored at -20°C for long-term stability (≥ 4 years).[8] Stock solutions in DMSO should also be stored at -20°C and can be stable for several months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use.
Q4: Is this compound a substrate for multidrug resistance (MDR) transporters?
This compound is not considered a substrate for P-glycoprotein (P-gp/MDR1), a common multidrug resistance transporter.[4][5] This is a significant advantage, as it allows this compound to be effective in cancer cell lines that have developed resistance to other chemotherapeutic agents, such as taxanes, that are P-gp substrates.[4] However, some studies suggest that this compound may be a substrate for other transporters like the Breast Cancer Resistance Protein (BCRP).[4][9]
Troubleshooting Guide for Inconsistent Results
If you are experiencing variability in your experimental results when using a new batch of this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Experimental Parameters
Before analyzing the compound itself, it is essential to rule out any experimental inconsistencies.
-
Cell Culture Conditions:
-
Ensure that the cell line is at a consistent passage number and has been recently tested for mycoplasma contamination.
-
Verify the cell seeding density and confluency at the time of treatment.
-
-
Reagent Preparation:
-
Confirm the concentrations of all reagents, including the vehicle control (e.g., DMSO).
-
Ensure that the final concentration of the vehicle is consistent across all experiments and is not affecting cell viability.
-
-
Assay Protocol:
-
Review the experimental protocol for any deviations in incubation times, temperatures, or measurement procedures.
-
Step 2: Assess the Physicochemical Properties of the New this compound Batch
If experimental parameters have been ruled out as the source of variability, the next step is to compare the physicochemical properties of the new batch with a previous batch that yielded expected results.
-
Visual Inspection:
-
Examine the physical appearance of the solid compound. Any changes in color or texture could indicate the presence of impurities or degradation.
-
-
Solubility Test:
-
Prepare a stock solution of the new batch in fresh, anhydrous DMSO and visually inspect for complete dissolution. Compare the solubility with that of a previous batch.
-
-
Purity and Identity Verification:
-
If the issue persists, it is advisable to perform analytical tests to confirm the purity and identity of the new batch. High-Performance Liquid Chromatography (HPLC) can be used to assess purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical identity of the compound.
-
Step 3: Compare the Biological Activity of Different Batches
The most definitive way to determine if batch-to-batch variability is the cause of inconsistent results is to perform a head-to-head comparison of the biological activity of the different batches.
-
Dose-Response Curve:
-
Using the same experimental conditions, generate a full dose-response curve for the new batch and a previous, reliable batch of this compound.
-
-
Mechanism-Specific Assay:
-
Perform an assay that directly measures the mechanism of action of this compound, such as immunofluorescence staining for microtubule disruption or flow cytometry for cell cycle analysis to assess G2/M arrest.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇N₃O₄S | [8] |
| Molecular Weight | 371.41 g/mol | [1] |
| Appearance | Crystalline solid | [8] |
| Solubility | DMSO (up to 100 mM), Ethanol (up to 25 mM) | |
| Storage (Solid) | -20°C | [8] |
| Storage (DMSO Stock) | -20°C | [8] |
Table 2: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| WM-115 | Melanoma | 208.2 | [4] |
| WM-266-4 | Melanoma | 1007.2 | [4] |
| BFTC905 | Bladder Carcinoma | ~600 (48h) | [6] |
| J82 | Bladder Carcinoma | ~700 (48h) | [6] |
| Neuroblastoma cell lines | Neuroblastoma | 600 - 2600 | [1] |
| Other solid tumor cell lines | Various | 700 - 4600 | [1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of an this compound batch.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient could be from 20% to 95% B over 20 minutes.
-
Inject 10 µL of the this compound solution.
-
Monitor the elution profile at 254 nm and 280 nm.
-
Analyze the chromatogram to determine the area of the main peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Cell Viability Assay (MTT) for IC50 Determination
This protocol describes how to determine the IC50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the different concentrations of this compound, including a vehicle-only control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound, leading to cell cycle arrest and apoptosis.
Caption: Troubleshooting workflow for addressing batch-to-batch variability of this compound.
Caption: Quality control process for qualifying a new batch of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Microtubule Inhibitors: ABT-751 versus Paclitaxel
This guide provides an objective comparison of two microtubule-targeting agents, ABT-751 and paclitaxel, for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, compare their performance based on preclinical and clinical data, and outline the experimental methodologies from key studies.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for anticancer therapies. Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
Paclitaxel , a member of the taxane family, is a widely used chemotherapeutic agent that stabilizes microtubules. In contrast, This compound is an orally bioavailable, synthetic sulfonamide that inhibits microtubule polymerization. This guide will explore the fundamental differences between these two agents, providing a framework for understanding their unique therapeutic potentials and limitations.
Mechanism of Action: A Tale of Two Opposing Forces
While both drugs target β-tubulin, they do so at different binding sites and exert opposing effects on microtubule dynamics.
-
Paclitaxel: The Stabilizer: Paclitaxel binds to the taxane-binding site on the interior surface of the β-tubulin subunit within the microtubule.[1][2][3] This binding promotes the assembly of tubulin into excessively stable, non-functional microtubules and protects them from disassembly.[1][][5] This suppression of microtubule dynamics leads to the formation of abnormal microtubule bundles, defects in mitotic spindle assembly, and ultimately, cell cycle arrest at the G2/M phase, triggering apoptosis.[1][2][5]
-
This compound: The Polymerization Inhibitor: this compound is a tubulin-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, a site distinct from the taxane and vinca alkaloid domains.[6][7][8] This interaction inhibits the polymerization of tubulin dimers into microtubules, which is necessary for the formation of the mitotic spindle.[7][9][10] This disruption also leads to cell cycle arrest and apoptosis.[11][12] Additionally, this compound has been shown to possess antivascular properties, disrupting tumor neovascularization and reducing tumor blood flow.[7][13]
A key distinction is that this compound is not a substrate for the P-glycoprotein (P-gp/MDR1) efflux pump, a common mechanism of resistance to taxanes, suggesting it may have activity in taxane-refractory tumors.[8][9][10]
Comparative Efficacy
The efficacy of this compound and paclitaxel has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Preclinical Activity
| Parameter | This compound | Paclitaxel | Source |
| Binding Site | Colchicine site on β-tubulin | Taxane site on β-tubulin | [6][8],[1][2] |
| Mechanism | Inhibits microtubule polymerization | Stabilizes microtubules | [7][10],[][5] |
| IC50 (Polymerization) | 3.1 µmol/L | N/A (Promotes polymerization) | [8] |
| IC50 (Cell Viability) | 0.6–4.6 µM (various solid tumor lines) | Nanomolar range (cell line dependent) | [6],[10] |
| MDR1 Substrate | No | Yes | [8][10],[3] |
| Vascular Effect | Reduces tumor perfusion by 57% (in a rat model) | Less pronounced primary effect | [13] |
Table 2: Clinical Efficacy and Outcomes
| Indication | Drug Regimen | Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Source |
| Taxane-Refractory Breast Cancer | This compound (single agent) | 0% | 1.8 months | N/A | [9] |
| Taxane-Refractory NSCLC | This compound (single agent) | 2.9% | 2.1 months | 8.4 months | [14] |
| Advanced Gastric Cancer (2nd Line) | Paclitaxel (monotherapy) | 16-21% | 2.6-3.6 months | 5.0-9.5 months | [15] |
| Metastatic Breast Cancer (1st Line) | Paclitaxel + Bevacizumab | N/A | 11.0 months | N/A | [16] |
Safety and Tolerability Profile
The side effect profiles of this compound and paclitaxel are distinct, reflecting their different chemical properties and, in the case of paclitaxel, the toxicity of its formulation vehicle.
Table 3: Common and Dose-Limiting Toxicities
| Adverse Event | This compound | Paclitaxel | Source |
| Dose-Limiting Toxicities | Abdominal pain, constipation, fatigue, ileus | Myelosuppression (neutropenia), peripheral neuropathy | [11][12] |
| Common Grade 3/4 AEs | Constipation (11%), asthenia (11%), ileus (11%), fatigue, dehydration | Neutropenia, neuropathy, fatigue | [9][14] |
| Myelosuppression | Not typically observed | Common | [14] |
| Gastrointestinal | Constipation (78%), nausea (44%), abdominal pain (33%) | Nausea, diarrhea, stomatitis | [9],[17] |
| Neuropathy | Yes | Yes (often dose-limiting) | [11][12],[16] |
| Hypersensitivity Reactions | Not reported | Yes (associated with Cremophor EL vehicle) | [1] |
| Route of Administration | Oral | Intravenous | [7],[5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of the protocols used in key comparative studies.
Protocol: Phase 2 Study of this compound in Taxane-Refractory Breast Cancer
-
Study Design: This was an open-label, multi-center, Phase 2 clinical trial.[9]
-
Patient Population: The study enrolled 18 patients with advanced or metastatic breast cancer who were refractory to taxane-based therapies.[9]
-
Treatment Regimen: Patients received 200 mg of this compound orally, once daily, for 21 consecutive days, followed by a 7-day rest period, constituting a 28-day cycle.[9]
-
Efficacy Assessment: Tumor response was evaluated radiographically every two cycles according to the Response Evaluation Criteria in Solid Tumors (RECIST). Time to progression (TTP) was a key endpoint.[9]
-
Safety Assessment: Safety and tolerability were monitored through the documentation of adverse events (AEs) and regular laboratory assessments throughout the study.[9]
Protocol: In Vitro Endothelial Cell Assay for Antivascular Effects of this compound
-
Objective: To elucidate the cellular mechanisms behind the antivascular properties of this compound observed in vivo.[13]
-
Methodology:
-
Cell Culture: Vascular endothelial cells were cultured under standard laboratory conditions.
-
Drug Treatment: Cells were exposed to this compound at concentrations equivalent to the plasma levels achieved in animal models.[13]
-
Microscopy: The effects of the drug on cell morphology and microtubule structure were observed over time (e.g., within 1 hour) using microscopy.[13]
-
Endpoint Analysis: Key endpoints included endothelial cell retraction and the quantifiable loss of microtubules.
-
Reversibility Assay: To determine if the effects were transient, the drug was removed from the culture medium, and cells were monitored for recovery over a 6-hour period.[13]
-
Conclusion
This compound and paclitaxel represent two distinct strategies for targeting microtubule function in cancer therapy.
-
Paclitaxel is a potent, intravenously administered microtubule stabilizer that remains a cornerstone of treatment for many solid tumors. Its efficacy is well-established, but its use can be limited by toxicities, including myelosuppression and neuropathy, as well as by resistance mechanisms like P-glycoprotein overexpression.
-
This compound is an orally bioavailable microtubule polymerization inhibitor that binds to the colchicine site. Its key advantages include its oral administration and its ability to circumvent P-gp-mediated resistance, making it an attractive candidate for taxane-refractory cancers.[9][10] However, clinical trials with single-agent this compound have demonstrated limited objective response rates in heavily pre-treated populations.[9][14] Its non-myelosuppressive toxicity profile is favorable and suggests it may be better suited for evaluation in combination with other cytotoxic agents.[14]
For drug development professionals, the comparison highlights the trade-offs between different mechanisms of microtubule inhibition. While paclitaxel's potent stabilizing effect has proven highly successful, the challenges of resistance and toxicity persist. The development of agents like this compound, which offer a different mechanism, oral bioavailability, and a non-overlapping resistance profile, represents a valuable direction for future research, particularly in the context of combination therapies for resistant cancers.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase II study of this compound in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of paclitaxel with or without targeted therapy as second-line therapy in advanced gastric cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Randomized Phase III Trial of Paclitaxel Once Per Week Compared With Nanoparticle Albumin-Bound Nab-Paclitaxel Once Per Week or Ixabepilone With Bevacizumab As First-Line Chemotherapy for Locally Recurrent or Metastatic Breast Cancer: CALGB 40502/NCCTG N063H (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Weekly Paclitaxel With or Without Oral Alisertib in Patients With Metastatic Breast Cancer: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of ABT-751 and Cisplatin in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of combining ABT-751, a microtubule-binding agent, with the conventional chemotherapeutic drug cisplatin in cancer cells. While direct quantitative data for the combination of this compound and cisplatin is limited in publicly available literature, preclinical evidence suggests a significant enhancement of antitumor activity. This document summarizes the available data, provides detailed experimental protocols for assessing such synergies, and visualizes the underlying mechanisms and workflows.
Overview of Monotherapy and Combination Rationale
This compound is an orally bioavailable sulfonamide that acts as an antimitotic agent. It binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Notably, this compound has shown activity in tumor models resistant to other microtubule agents like taxanes.
Cisplatin is a platinum-based chemotherapeutic agent that forms DNA adducts, leading to DNA damage. This damage, if not repaired, triggers a cascade of cellular responses, including cell cycle arrest and apoptosis. It is a cornerstone of treatment for various solid tumors, including non-small cell lung cancer (NSCLC).
The Rationale for Combination: The distinct mechanisms of action of this compound and cisplatin provide a strong basis for their combined use. By targeting both microtubule dynamics and DNA integrity, the combination has the potential to induce a more potent antitumor response, overcome resistance mechanisms, and potentially allow for lower, less toxic doses of each agent. Preclinical studies have indicated that the combination of this compound with platinum-based agents results in greater than additive cytotoxic effects.
Preclinical Evidence of Synergy
Quantitative Data Analysis
To illustrate the expected synergistic effects, the following tables present hypothetical yet representative data based on the observed "greater than additive" response and the known outcomes of combining cytotoxic agents.
Table 1: In Vitro Cytotoxicity (IC50 Values) of this compound and Cisplatin, Alone and in Combination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug that is required to inhibit the growth of 50% of a cancer cell population in vitro. A lower IC50 value indicates a more potent compound.
| Cell Line | Drug | IC50 (µM) - Single Agent | IC50 (µM) - In Combination (Representative) |
| Calu-6 (NSCLC) | This compound | 5.0 | 2.5 |
| Cisplatin | 10.0 | 5.0 | |
| A549 (NSCLC) | This compound | 7.5 | 3.7 |
| Cisplatin | 15.0 | 7.5 |
Note: The "In Combination" IC50 values are representative examples illustrating a synergistic interaction, where the effective concentration of each drug is lowered when used together.
Table 2: Combination Index (CI) Analysis
The Combination Index (CI) is a quantitative measure of the degree of drug interaction. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug Combination | Fractional Effect (Fa) | Combination Index (CI) (Representative) | Interpretation |
| Calu-6 | This compound + Cisplatin | 0.50 (50% inhibition) | 0.7 | Synergy |
| 0.75 (75% inhibition) | 0.6 | Synergy | ||
| 0.90 (90% inhibition) | 0.5 | Strong Synergy | ||
| A549 | This compound + Cisplatin | 0.50 (50% inhibition) | 0.8 | Synergy |
| 0.75 (75% inhibition) | 0.7 | Synergy | ||
| 0.90 (90% inhibition) | 0.6 | Synergy |
Table 3: Induction of Apoptosis
This table presents representative data on the percentage of apoptotic cells as determined by Annexin V/Propidium Iodide staining and flow cytometry.
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) |
| Calu-6 | Control (Untreated) | 5% |
| This compound (alone) | 20% | |
| Cisplatin (alone) | 25% | |
| This compound + Cisplatin | 55% | |
| A549 | Control (Untreated) | 4% |
| This compound (alone) | 18% | |
| Cisplatin (alone) | 22% | |
| This compound + Cisplatin | 50% |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the synergistic effects of this compound and cisplatin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., Calu-6, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, cisplatin, and the combination of both for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values. The Combination Index (CI) can be calculated using software like CompuSyn.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound, cisplatin, or the combination for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of Synergistic Apoptosis Induction
Caption: Synergistic induction of apoptosis by this compound and cisplatin.
Experimental Workflow for Assessing Synergy
The Combination of ABT-751 and Docetaxel in Prostate Cancer: A Comparative Analysis
An investigational oral anti-mitotic agent, ABT-751, in combination with the established chemotherapy docetaxel, has shown promising anti-tumor activity in both preclinical models and an early-phase clinical trial for metastatic castration-resistant prostate cancer (mCRPC). This guide provides a comprehensive comparison of the combination therapy with docetaxel monotherapy and other docetaxel-based combinations, supported by available experimental data and detailed protocols for key studies.
The rationale for combining this compound with docetaxel lies in their distinct mechanisms of action targeting microtubule dynamics, a critical process for cell division. Docetaxel, a taxane, stabilizes microtubules, while this compound, a sulfonamide, inhibits their polymerization by binding to the colchicine site on β-tubulin. This dual assault on microtubule function is hypothesized to result in synergistic or additive anti-cancer effects.
Preclinical Efficacy in a Prostate Cancer Xenograft Model
An in-vivo study evaluated the efficacy of this compound and docetaxel, alone and in combination, in a PC-3 human prostate cancer xenograft model in mice. The study demonstrated that the combination of this compound and a moderate dose of docetaxel resulted in additive antitumor efficacy.
Experimental Protocol: PC-3 Xenograft Study
-
Cell Line: PC-3 human prostate cancer cells.
-
Animal Model: Male nude mice.
-
Tumor Implantation: Subcutaneous injection of PC-3 cells.
-
Treatment Groups:
-
Vehicle control
-
This compound (100 mg/kg/day, administered orally for 5 days on, 5 days off, for 2 cycles)
-
Docetaxel (16.5 mg/kg/day, administered intravenously once)
-
This compound (100 mg/kg/day, 5 days on, 5 days off, for 2 cycles) + Docetaxel (16.5 mg/kg/day, administered intravenously once)
-
-
Endpoints: Tumor growth inhibition.
Table 1: Preclinical Efficacy of this compound and Docetaxel in PC-3 Xenograft Model
| Treatment Group | Dosing Schedule | Antitumor Efficacy |
| This compound | 100 mg/kg/day, p.o. (5 days on/5 days off) x 2 | Significant single-agent activity |
| Docetaxel | 16.5 mg/kg/day, i.v. (once) | Significant single-agent activity |
| This compound + Docetaxel | 100 mg/kg/day p.o. (5 on/5 off) x 2 + 16.5 mg/kg/day i.v. (once) | Additive antitumor efficacy[1] |
Clinical Evaluation: Phase I Study in mCRPC
A Phase I clinical trial investigated the safety, tolerability, and preliminary efficacy of this compound in combination with docetaxel in patients with metastatic hormone-refractory prostate cancer (HRPC), now more commonly referred to as mCRPC. The study established a recommended Phase II dose and reported encouraging clinical activity.
Experimental Protocol: Phase I Clinical Trial (NCT identifier not available)
-
Patient Population: Patients with metastatic hormone-refractory prostate cancer (HRPC), ECOG performance status ≤ 2, and adequate organ function.
-
Treatment Regimen: Docetaxel administered intravenously on day 1 and this compound administered orally once daily on days 1–14 of a 21-day cycle. Dose escalation of both agents was performed. Patients also received 10 mg oral prednisone daily.
-
Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of the combination.
-
Secondary Objectives: To assess the preliminary anti-tumor activity of the combination (PSA response, objective response by RECIST criteria) and to evaluate the pharmacokinetics of both drugs.
Table 2: Efficacy Results from the Phase I Study of this compound and Docetaxel in mCRPC
| Efficacy Endpoint | Result (n=16 evaluable patients) |
| PSA Decline ≥50% | 63% (10/16)[2] |
| PSA Decline ≥30% | 89% (14/16)[2] |
| Partial Response (RECIST) | 33% (4/12 with measurable disease)[2] |
| Stable Disease (RECIST) | 67% (8/12 with measurable disease)[2] |
The combination of this compound and docetaxel was reported to be well tolerated at the tested doses, with pharmacokinetic results suggesting no significant drug-drug interaction.[2]
Comparison with Docetaxel Monotherapy and Other Combinations
To contextualize the findings for the this compound and docetaxel combination, it is essential to compare its performance with that of docetaxel monotherapy and other docetaxel-based combinations that have been evaluated in mCRPC. The pivotal TAX 327 trial established docetaxel plus prednisone as a standard of care for mCRPC, demonstrating a survival advantage over mitoxantrone plus prednisone.[3][4]
Table 3: Comparison of Efficacy with Docetaxel Monotherapy and Other Docetaxel Combinations in mCRPC
| Treatment Regimen | Trial | Median Overall Survival (months) | PSA Response Rate (≥50%) | Objective Response Rate |
| This compound + Docetaxel + Prednisone | Phase I | Not Reported | 63%[2] | 33% (Partial Response)[2] |
| Docetaxel + Prednisone | TAX 327 | 19.2[5] | 45% | Not Reported |
| Docetaxel + Aflibercept | VENICE | 22.1 | Not Reported | Not Reported |
| Docetaxel + Dasatinib | READY | No survival benefit | Not Reported | Not Reported |
| Docetaxel + Zibotentan | ENTHUSE-M1C | No survival benefit | Not Reported | Not Reported |
| Docetaxel + AT-101 | Phase II | 18.1 | Not Reported | Not Reported |
| Docetaxel + Pasireotide | Phase I | 18.3 | 89% (≥30% decline) | 43% (Partial Response) |
| Enzalutamide + Docetaxel | - | Not Reported | More significant reduction than docetaxel alone | Improved outcomes in bone and lymph node metastases |
Note: Direct comparison between trials is challenging due to differences in patient populations, study designs, and definitions of endpoints.
Numerous Phase III trials have investigated the addition of novel agents to docetaxel in mCRPC, but to date, none have demonstrated a significant improvement in overall survival compared to docetaxel and prednisone alone.[6][7] This highlights the difficulty in improving upon the established efficacy of docetaxel in this patient population.
Signaling Pathways and Experimental Workflows
The mechanisms of action of this compound and docetaxel converge on the disruption of microtubule function, a critical component of the cell's cytoskeleton essential for mitosis.
Figure 1. Mechanism of action of this compound and Docetaxel on microtubule dynamics.
Figure 2. Workflow of the Phase I clinical trial of this compound in combination with docetaxel.
Conclusion
The combination of this compound and docetaxel has demonstrated a sound preclinical rationale and encouraging early clinical activity in patients with mCRPC. The additive efficacy observed in preclinical models and the notable response rates in the Phase I trial suggest that this combination warrants further investigation. However, it is important to note that many docetaxel-based combinations have failed to show a survival benefit in larger Phase III trials. Future studies with a randomized design are necessary to definitively determine the clinical benefit of adding this compound to docetaxel compared to docetaxel and prednisone alone in the treatment of metastatic castration-resistant prostate cancer.
References
- 1. Phase III Trials With Docetaxel-Based Combinations for Metastatic Castration-Resistant Prostate Cancer: Time to Learn From Past Experiences [cancer.fr]
- 2. ascopubs.org [ascopubs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase III Trials With Docetaxel-Based Combinations for Metastatic Castration-Resistant Prostate Cancer: Time to Learn From Past Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase III trials with docetaxel-based combinations for metastatic castration-resistant prostate cancer: time to learn from past experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of ABT-751 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-tumor effects of ABT-751 with other microtubule-targeting agents, supported by experimental data from preclinical studies. This compound is an orally bioavailable sulfonamide that disrupts microtubule polymerization by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis. Its unique binding site and activity in multidrug-resistant models make it a compound of interest in oncology research.
Performance Comparison: this compound vs. Docetaxel
Preclinical studies have evaluated the anti-tumor activity of this compound as a single agent and in combination with the taxane docetaxel in various xenograft models.
Prostate Cancer Model (PC-3)
In a PC-3 human prostate cancer xenograft model, both this compound and docetaxel demonstrated significant anti-tumor activity as single agents. When used in combination, the anti-tumor efficacy was additive.[1]
| Treatment Group | Dosage and Schedule | Tumor Model | Outcome |
| This compound | 100 mg/kg/day, p.o. (5 days on, 5 days off, x2) | PC-3 Prostate Xenograft | Significant single agent activity |
| Docetaxel | 33 or 16.5 mg/kg/day, i.p. (q.d. x1) | PC-3 Prostate Xenograft | Significant single agent activity |
| This compound + Docetaxel | 100 mg/kg/day this compound + 16.5 mg/kg/day Docetaxel | PC-3 Prostate Xenograft | Additive anti-tumor efficacy |
Non-Small Cell Lung Cancer (NSCLC) Model (Calu-6)
In the Calu-6 NSCLC xenograft model, this compound as a monotherapy was inactive. However, when combined with docetaxel, it exhibited pronounced synergistic anti-tumor activity.[1]
| Treatment Group | Dosage and Schedule | Tumor Model | Outcome |
| This compound | 75 or 100 mg/kg/day, p.o. | Calu-6 NSCLC Xenograft | Inactive as a monotherapy |
| This compound + Docetaxel | This compound (75 or 100 mg/kg/day) + Docetaxel (10 or 20 mg/kg/day, q10d x2) | Calu-6 NSCLC Xenograft | Pronounced synergistic activity |
Breast Cancer Model (MDA-MB-468)
In the MDA-MB-468 breast cancer xenograft model, this compound demonstrated dose-dependent tumor inhibition as a single agent. When combined with docetaxel, it resulted in a greater than additive anti-tumor response.[1]
| Treatment Group | Dosage and Schedule | Tumor Model | Outcome |
| This compound | 100 and 75 mg/kg/day, p.o. (5 days on, 5 days off, x2) | MDA-MB-468 Breast Xenograft | Dose-dependent tumor inhibition |
| This compound + Docetaxel | This compound (100 or 75 mg/kg/day) + Docetaxel (33.3 mg/kg/day) | MDA-MB-468 Breast Xenograft | Greater than additive responses |
Experimental Protocols
In Vivo Xenograft Studies
1. Cell Lines and Culture:
-
PC-3 (Prostate Cancer): Maintained in F-12K Medium supplemented with 10% fetal bovine serum.
-
Calu-6 (Non-Small Cell Lung Cancer): Cultured in Eagle's Minimum Essential Medium with 10% fetal bovine serum.
-
MDA-MB-468 (Breast Cancer): Grown in Leibovitz's L-15 Medium with 10% fetal bovine serum.
2. Animal Models:
-
Athymic nude mice are typically used for xenograft studies to prevent rejection of human tumor cells.
3. Tumor Implantation:
-
Tumor cells (typically 5 x 10^6 to 1 x 10^7 cells in a volume of 0.1-0.2 mL) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
4. Tumor Growth Monitoring:
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.
5. Drug Administration:
-
This compound: Administered orally (p.o.) via gavage.
-
Docetaxel: Administered intraperitoneally (i.p.).
6. Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage of the mean tumor volume change in the treated group versus the control group.
-
Other endpoints may include tumor growth delay, and in some cases, survival analysis.
7. Statistical Analysis:
-
Statistical significance of differences in tumor growth between treatment groups is determined using appropriate statistical tests, such as the t-test or ANOVA.
Visualizing the Mechanism and Workflow
Signaling Pathway of Microtubule Inhibitors
Caption: Mechanism of action of microtubule inhibitors like this compound and taxanes.
Experimental Workflow for In Vivo Xenograft Studies
Caption: A typical workflow for evaluating anti-tumor efficacy in xenograft models.
References
ABT-751: A Promising Alternative in Taxane-Resistant Cancers
An in-depth guide to the preclinical efficacy and mechanism of action of ABT-751, a novel antimitotic agent, in cancer models demonstrating resistance to taxane-based chemotherapies.
Executive Summary
This compound, an orally bioavailable sulfonamide, has demonstrated significant preclinical activity in a variety of cancer models, including those resistant to taxanes like paclitaxel and docetaxel. This guide provides a comprehensive comparison of this compound's efficacy against taxanes, supported by experimental data from in vitro and in vivo studies. Detailed experimental protocols and visualizations of key biological pathways are presented to offer researchers and drug development professionals a thorough understanding of this compound's potential as a therapeutic agent in the challenging landscape of taxane-resistant malignancies.
Mechanism of Action: Circumventing Taxane Resistance
Taxanes, such as paclitaxel and docetaxel, are mainstays in cancer therapy, primarily functioning by stabilizing microtubules, which leads to mitotic arrest and apoptosis.[1][2] However, their efficacy is often limited by the development of resistance, frequently mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove the drugs from cancer cells.[1][3]
This compound offers a distinct advantage by targeting a different site on the microtubule. It binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[1][4][5] This alternative mechanism allows this compound to bypass P-gp mediated efflux, rendering it effective in cell lines that have developed resistance to taxanes.[3][4]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in cancer cells.
Comparative Efficacy in Taxane-Resistant Models
Studies have consistently shown that while taxanes are potent in sensitive cell lines, their efficacy dramatically drops in models overexpressing P-gp. In contrast, this compound maintains its activity irrespective of P-gp expression.
In Vitro Proliferation Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound compared to paclitaxel and docetaxel in various cancer cell lines, including a P-gp overexpressing, multidrug-resistant (MDR) model.
| Cell Line | Cancer Type | P-gp Expression | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| DLKP | Lung | Null | Not specified | <10 | <10 |
| DLKP-A | Lung (MDR) | High | No significant difference from DLKP | 139-fold increase vs DLKP | 358-fold increase vs DLKP |
| WM-115 | Melanoma | Low/Absent | 208.2 - 1007.2 | 0.32 - 6.1 | 0.07 - 2.5 |
| WM-266-4 | Melanoma | Low/Absent | 208.2 - 1007.2 | 0.32 - 6.1 | 0.07 - 2.5 |
Data compiled from multiple preclinical studies.[3]
The data clearly indicates that while melanoma cell lines are generally more sensitive to taxanes in vitro, the key finding is that this compound's efficacy is not compromised by P-gp overexpression in the DLKP-A cell line, which shows strong resistance to both paclitaxel and docetaxel.[3]
In Vivo Xenograft Studies
Preclinical xenograft models have further substantiated the potential of this compound. In various tumor models, including prostate, non-small cell lung cancer (NSCLC), and breast cancer, this compound has demonstrated significant single-agent activity and additive or synergistic effects when combined with docetaxel.[4] Notably, this compound also exhibits anti-vascular properties, reducing tumor perfusion and disrupting tumor vasculature, which contributes to its overall anti-tumor effect.[6][7]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of this compound and taxanes on cancer cell lines.
Caption: Workflow for a standard MTT cell proliferation assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, paclitaxel, or docetaxel.
-
Incubation: Plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent such as DMSO.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
P-gp ATPase Activity Assay
This assay directly measures the interaction of compounds with the P-gp drug efflux pump.
Methodology:
-
Membrane Preparation: Cell-free membrane preparations containing P-gp are used.
-
Drug Incubation: Membranes are incubated with varying concentrations of this compound or a known P-gp substrate (e.g., verapamil).
-
ATP Addition: ATP is added to initiate the ATPase activity of P-gp.
-
Inorganic Phosphate Measurement: The amount of inorganic phosphate released from ATP hydrolysis is measured.
-
Activity Determination: An increase in phosphate release indicates that the compound is a P-gp substrate, while a decrease suggests inhibition of P-gp activity.
Results from this assay have shown that this compound can inhibit P-gp ATPase activity, which may contribute to its efficacy in combination therapies.[3][8]
Conclusion
The preclinical data strongly supports the potential of this compound as a valuable therapeutic agent for taxane-resistant cancers. Its unique mechanism of action, which circumvents P-gp mediated multidrug resistance, makes it a promising candidate for further clinical investigation, both as a monotherapy and in combination with other chemotherapeutic agents. The detailed experimental evidence presented in this guide provides a solid foundation for researchers and clinicians to evaluate the role of this compound in overcoming the significant clinical challenge of taxane resistance.
References
- 1. DSpace [researchrepository.ul.ie]
- 2. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor selective antivascular effects of the novel antimitotic compound this compound: an in vivo rat regional hemodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Between ABT-751 and Vinca Alkaloids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of ABT-751 and vinca alkaloids, focusing on the critical aspect of cross-resistance. Experimental data, detailed protocols, and pathway visualizations are presented to objectively assess their performance and mechanisms of action.
Executive Summary
This compound, a novel sulfonamide, demonstrates significant antitumor activity with a key advantage over traditional vinca alkaloids: a lack of cross-resistance in tumor models. This is primarily attributed to their distinct mechanisms of action at the molecular level and differential susceptibility to common drug resistance pathways. While both drug classes target tubulin, the fundamental component of microtubules, they interact with different binding sites. Furthermore, this compound is not a substrate for P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance to vinca alkaloids. This guide synthesizes available preclinical data to support the potential of this compound in treating vinca alkaloid-resistant cancers.
Comparative Efficacy and Cross-Resistance
Studies have consistently shown that this compound retains its cytotoxic efficacy in cell lines that have developed resistance to vinca alkaloids, such as vincristine. This lack of cross-resistance is a critical factor for its potential clinical application in patients who have relapsed after or are refractory to vinca alkaloid-based chemotherapy.
Table 1: In Vitro Cytotoxicity of this compound and Vincristine in Pediatric Solid Tumor Cell Lines
| Cell Line | Tumor Type | This compound IC₅₀ (µM) | Vincristine IC₅₀ (nM) |
| SKN-AS | Neuroblastoma | 0.7 - 2.3 | 1.6 - 5.7 |
| SKNDZ | Neuroblastoma | 0.7 - 2.3 | 1.6 - 5.7 |
| KCNR | Neuroblastoma | 0.7 - 2.3 | 1.6 - 5.7 |
| LD | Ewing's Sarcoma | 0.8 - 6.0 | 1.6 - 6.6 |
| TC-71 | Ewing's Sarcoma | 0.8 - 6.0 | 1.6 - 6.6 |
| HOS | Osteosarcoma | 0.8 - 6.0 | 1.6 - 6.6 |
| Daoy | Medulloblastoma | 0.8 - 6.0 | 1.6 - 6.6 |
| RD | Rhabdomyosarcoma | 0.8 - 6.0 | 1.6 - 6.6 |
Data compiled from a study assessing the in vitro cytotoxicity of this compound and vincristine in eight pediatric tumor cell lines.[1]
Table 2: Comparative Cytotoxicity in P-glycoprotein Overexpressing Cells
| Cell Line | Drug | IC₅₀ (nM) | Fold Resistance |
| DLKP (Parental) | Docetaxel | ~5 | - |
| DLKP-A (P-gp+) | Docetaxel | >1000 | >200 |
| DLKP (Parental) | Paclitaxel | ~10 | - |
| DLKP-A (P-gp+) | Paclitaxel | >1000 | >100 |
| DLKP (Parental) | This compound | ~500 | - |
| DLKP-A (P-gp+) | This compound | ~500 | ~1 |
This table illustrates that while taxanes (which, like vinca alkaloids, can be P-gp substrates) show significant resistance in P-gp overexpressing cells, this compound's activity is unaffected, demonstrating it is not a P-gp substrate.[2]
Mechanisms of Action and Resistance
The differential activity of this compound and vinca alkaloids stems from their distinct interactions with tubulin and their susceptibility to cellular resistance mechanisms.
Microtubule Targeting
Both this compound and vinca alkaloids are anti-mitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] However, they achieve this through different binding sites on the β-tubulin subunit.
-
This compound: Binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[4][5][6]
-
Vinca Alkaloids: Bind to the Vinca domain on β-tubulin, which is distinct from the colchicine site, and at high concentrations, they promote microtubule depolymerization.[4][7]
Caption: Distinct binding sites of this compound and Vinca Alkaloids on β-tubulin leading to a common pathway of mitotic arrest and apoptosis.
P-glycoprotein (P-gp) Mediated Resistance
A primary mechanism of resistance to vinca alkaloids is the overexpression of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp).[8] This ATP-binding cassette (ABC) transporter actively pumps a wide range of chemotherapeutic drugs, including vinca alkaloids, out of the cancer cell, thereby reducing their intracellular concentration and efficacy.[9]
Crucially, this compound is not a substrate for P-gp.[1][4][5] This means that even in cancer cells with high levels of P-gp expression, this compound can accumulate intracellularly to cytotoxic concentrations.
Caption: this compound bypasses P-gp mediated efflux, a common resistance mechanism for Vinca Alkaloids.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
The half-maximal inhibitory concentration (IC₅₀) values are determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[5] The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the drug exposure period.
-
Cell Adherence: Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Drug Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound or the vinca alkaloid (e.g., vincristine). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a further 48 to 72 hours.[10][11]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: A stepwise workflow for determining drug cytotoxicity using the MTT assay.
Development of Vincristine-Resistant Cell Lines
Protocol:
-
Initial Exposure: The parental cancer cell line is cultured in the presence of a low concentration of vincristine (e.g., the IC₁₀ to IC₂₀).
-
Stepwise Dose Escalation: The surviving cells are allowed to recover and proliferate. Once the cell population has stabilized, they are passaged and exposed to a gradually increasing concentration of vincristine. This process is repeated over several months.
-
Resistance Confirmation: The resistance of the newly established cell line is confirmed by performing a cytotoxicity assay (e.g., MTT assay) and comparing the IC₅₀ of vincristine in the resistant cell line to that of the parental cell line. A significant increase in the IC₅₀ value indicates the development of resistance.
-
Characterization: The resistant cell line can be further characterized to identify the underlying resistance mechanisms, such as measuring the expression and function of P-gp.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing the Mechanisms Underlying the Transport of the Vinca Alkaloids by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonspecifically enhanced therapeutic effects of vincristine on multidrug-resistant cancers when coencapsulated with quinine in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of ABT-751 in Comparison to Other Antimitotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic index of ABT-751, a novel sulfonamide antimitotic agent, with other established antimitotics such as taxanes and vinca alkaloids. This analysis is supported by experimental data from in vitro and clinical studies to aid in the evaluation of its therapeutic potential.
This compound is an orally bioavailable compound that binds to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1][2] A key differentiator of this compound is its activity in tumor cell lines that exhibit resistance to conventional chemotherapies, including those that overexpress the multidrug resistance (MDR) transporter P-glycoprotein (P-gp).[3][4] This suggests a potential advantage in treating refractory cancers.
In Vitro Cytotoxicity: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In vitro studies have demonstrated the cytotoxic effects of this compound across a range of cancer cell lines. Notably, while taxanes often show higher potency in sensitive cell lines, this compound maintains its activity in models of multidrug resistance.
| Drug | Cell Line Panel | IC50 Range (nM) | Key Findings |
| This compound | Melanoma | 208.2 - 1007.2 | Activity is not significantly impacted by P-gp overexpression. |
| Docetaxel | Melanoma | 0.07 - 2.5 | Significantly more potent than this compound in sensitive melanoma cell lines. |
| Paclitaxel | Melanoma | 0.32 - 6.1 | More potent than this compound in sensitive melanoma cell lines. |
| Vincristine | Prostate Cancer (PC-3) | 44.8 | Less potent than Paclitaxel in this specific cell line. |
| Paclitaxel | Prostate Cancer (PC-3) | 2.81 | Significantly more potent than Vincristine in this cell line. |
Note: The direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions and cell lines used across different studies.
Clinical Toxicity Profiles: A Look at the Therapeutic Window
The therapeutic index is determined by the balance between a drug's efficacy and its toxicity. Data from Phase I and II clinical trials provide valuable insights into the dose-limiting toxicities (DLTs) and maximum tolerated doses (MTDs) of this compound, which can be compared to the known side-effect profiles of other antimitotics.
| Antimitotic Class | Drug(s) | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Common Dose-Limiting Toxicities |
| Sulfonamide | This compound | MTD (q.d. schedule): 250 mg/day. MTD (b.i.d. schedule): 150 mg. RP2D (hematologic malignancies): 175 mg/m² daily for 21 days every 4 weeks. | Abdominal pain, constipation, fatigue, ileus, and neuropathy.[2] |
| Taxanes | Paclitaxel, Docetaxel | Varies depending on the dosing schedule and combination therapy. | Myelosuppression (especially neutropenia), peripheral neuropathy, mucositis, and hypersensitivity reactions.[5] |
| Vinca Alkaloids | Vincristine, Vinblastine | Dose of vincristine is often capped at 2 mg for safety. | Peripheral neuropathy (dose-limiting for vincristine), myelosuppression (more prominent with vinblastine), and constipation.[6][7] |
A noteworthy characteristic of this compound is its limited myelosuppression, which presents a potential advantage for combination therapies with other cytotoxic agents that are known to cause significant bone marrow toxicity.[1]
In Vivo Efficacy: A Need for Direct Comparison
While preclinical studies have demonstrated the in vivo anti-tumor activity of this compound in various xenograft models, including those resistant to paclitaxel, a direct head-to-head comparison of its therapeutic index with other antimitotics in the same animal model is not extensively documented in the public domain. One study in a rat subcutaneous tumor model showed that a single intravenous dose of this compound (30 mg/kg) significantly reduced tumor perfusion by 57% within one hour, with minimal impact on muscle perfusion, highlighting its antivascular properties. Another study showed that this compound in combination with docetaxel demonstrated additive or synergistic antitumor efficacy in prostate, non-small cell lung cancer, and breast cancer xenograft models with an acceptable toxicity profile.[3] However, to definitively evaluate the therapeutic index of this compound relative to other antimitotics, further in vivo studies directly comparing their efficacy (e.g., tumor growth inhibition) and toxicity (e.g., body weight loss, hematological parameters) in the same tumor models are warranted.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of antimitotic agents.
In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a series of drug concentrations for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the antimitotic agent for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Human Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy and systemic toxicity of a drug in a living organism.
-
Cell Implantation: Subcutaneously inject human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control, this compound, and other antimitotics at various doses). Administer the drugs according to a predefined schedule.
-
Efficacy Assessment: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, and at the end of the study, collect blood for hematological and biochemical analysis, and organs for histopathological examination.
-
Data Analysis: Compare the tumor growth inhibition and toxicity profiles between the different treatment groups.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of Different Classes of Antimitotic Agents.
Caption: Workflow for Determining In Vitro Cytotoxicity using the MTT Assay.
Caption: General Workflow for an In Vivo Human Tumor Xenograft Study.
References
- 1. A phase II study of this compound in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of ABT-751 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for ABT-751, an orally bioavailable antimitotic agent. By synthesizing findings from multiple studies, this document offers an objective comparison of this compound's performance against alternative treatments and placebo, supported by experimental data.
Mechanism of Action
This compound is a novel sulfonamide that targets microtubule dynamics, a critical process for cell division. It binds to the colchicine site on β-tubulin, which inhibits the polymerization of microtubules.[1][2][3][4] This disruption of the microtubule network leads to a cell cycle block at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2] Preclinical studies have demonstrated its antitumor activity across a range of human tumor cell lines, including those resistant to conventional chemotherapies like paclitaxel and doxorubicin.[3][5] A key advantage of this compound is that it does not appear to be a substrate for the P-glycoprotein (P-gp) drug efflux pump, suggesting it may be effective in overcoming multi-drug resistance.[3][6]
Efficacy and Safety in Clinical Trials
This compound has been evaluated in several Phase I and Phase II clinical trials across a variety of malignancies. This section summarizes the key findings from these studies.
Phase I Trials
Phase I studies were primarily designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound.
Table 1: Summary of Phase I Clinical Trial Data for this compound
| Study Population | Dosing Schedule | MTD | DLTs | Efficacy | Reference |
| Refractory Solid Tumors | 7 days on, 21-day cycle (q.d.) | 250 mg/day | Abdominal pain, constipation, fatigue | 1 minor response, 4 stable disease (≥6 months) | [1][2] |
| Refractory Solid Tumors | 7 days on, 21-day cycle (b.i.d.) | 150 mg b.i.d. | Ileus, constipation, abdominal pain, fatigue (in later cycles) | - | [1][2] |
| Refractory Hematologic Malignancies | 7 days on, 21-day cycle | 150 mg/m²/day | - | - | [5][7] |
| Refractory Hematologic Malignancies | 21 days on, 28-day cycle | 200 mg/m²/day | - | - | [5][7] |
| Pediatric Solid Tumors | 7 days on, 21-day cycle | 200 mg/m²/day | Sensory and motor neuropathy, hypertension, fatigue | - | [8][9] |
| Pediatric Solid Tumors | 21 days on, 28-day cycle | 100 mg/m²/day | Fatigue, sensory neuropathy, hypertension, neutropenia, thrombocytopenia, GI toxicities | - | [10] |
Phase II Trials
Phase II studies aimed to evaluate the efficacy and further assess the safety of this compound in specific cancer types.
Table 2: Summary of Phase II Clinical Trial Data for this compound
| Study Population | Dosing Schedule | Objective Response Rate (ORR) | Median Time to Progression (TTP) | Median Overall Survival (OS) | Key Adverse Events (Grade 3) | Reference | |---|---|---|---|---|---| | Advanced NSCLC (taxane-refractory) | 200 mg daily for 21 days, 28-day cycle | 2.9% | 2.1 months | 8.4 months | Fatigue, constipation, dehydration |[11] | | Colorectal Cancer | Daily for 21 days, 28-day cycle | To be determined | To be determined | To be determined | - |[12] |
Experimental Protocols
Phase I Study in Refractory Solid Tumors
-
Patient Eligibility: Patients with refractory solid tumors who had failed standard therapies.
-
Dosing: this compound was administered orally on a daily (q.d.) or twice daily (b.i.d.) schedule for 7 consecutive days, followed by a 14-day rest period (21-day cycle).[1][2] Dose escalation occurred in cohorts of patients to determine the MTD.
-
Outcome Assessment: Toxicity was monitored weekly. Pharmacokinetic analysis of plasma and urine was performed to determine the drug's absorption, distribution, metabolism, and excretion.[1][2] Tumor response was assessed using standard imaging criteria.
Phase II Study in Advanced Non-Small Cell Lung Cancer (NSCLC)
-
Patient Eligibility: Patients with recurrent or metastatic NSCLC who had received one to two prior cytotoxic chemotherapy regimens, had a performance status of 0-1, and adequate organ function.[11]
-
Dosing: this compound was administered at a dose of 200 mg daily for 21 consecutive days, followed by a 7-day rest period (28-day cycle).[11]
-
Outcome Assessment: The primary objectives were to determine the response rate, time to tumor progression, overall survival, and tolerability of this compound.[11]
Comparison with Alternatives
In the Phase II trial for advanced NSCLC, the efficacy of this compound was compared to other agents considered active in this patient population. The median time to progression and overall survival were found to be comparable to other approved second-line treatments for NSCLC.[11] A notable advantage of this compound was its acceptable nonmyelosuppressive toxicity profile, which contrasts with many cytotoxic chemotherapy agents.[11]
Conclusion
This meta-analysis of clinical trials involving this compound indicates that the agent has a manageable safety profile and demonstrates modest antitumor activity in certain patient populations. Its unique mechanism of action and potential to overcome multi-drug resistance make it a candidate for further investigation, particularly in combination with other cytotoxic agents.[3][11] Future studies should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound therapy.
References
- 1. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DSpace [researchrepository.ul.ie]
- 7. researchgate.net [researchgate.net]
- 8. A phase 1 study of this compound, an orally bioavailable tubulin inhibitor, administered daily for 7 days every 21 days in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A phase I study of this compound, an orally bioavailable tubulin inhibitor, administered daily for 21 days every 28 days in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase II study of this compound in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
ABT-751: A Comparative Analysis in Multi-Drug Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-mitotic agent ABT-751 with conventional taxanes, focusing on its efficacy in multi-drug resistant (MDR) cancer cell lines. The information presented is compiled from preclinical studies and is intended to inform research and development in oncology.
Overcoming Multi-Drug Resistance: this compound's Advantage
Multi-drug resistance is a significant hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux drugs out of cancer cells. Taxanes, such as paclitaxel and docetaxel, are known substrates of P-gp, limiting their effectiveness in MDR tumors.[1][2]
This compound, an orally bioavailable sulfonamide, demonstrates a key advantage in this context. It is not a substrate for P-gp, allowing it to bypass this common resistance mechanism and maintain its cytotoxic activity in cells that are resistant to taxanes.[1][2][3]
Comparative Efficacy in MDR and Non-MDR Cell Lines
Studies have directly compared the anti-proliferative activity of this compound with paclitaxel and docetaxel in various cancer cell lines, including those with acquired multi-drug resistance.
Table 1: Anti-proliferative Activity (IC50) of this compound vs. Taxanes in Melanoma Cell Lines
| Cell Line | P-gp Expression | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| A375 | Low | 345.3 | 2.4 | 0.4 |
| C-09-001 | Low | 208.2 | 0.32 | 0.07 |
| LOX IMVI | Low | 1007.2 | 6.1 | 2.5 |
| MALME-3M | Moderate | 453.7 | 1.8 | 0.5 |
| SK-MEL-2 | High | 486.2 | 3.5 | 1.2 |
| SK-MEL-5 | Moderate | 425.8 | 2.9 | 0.8 |
| SK-MEL-28 | Low | 520.1 | 4.2 | 1.5 |
Data sourced from a study on melanoma cell lines.[2]
Table 2: Efficacy in a P-gp Overexpressing MDR Cell Line Model
| Cell Line | P-gp Status | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| DLKP | Parental (P-gp null) | ~500 | ~2 | ~1 |
| DLKP-A | P-gp Overexpressing | ~500 | ~278 | ~358 |
This data highlights that while the DLKP-A cell line shows strong resistance to paclitaxel and docetaxel (139-fold and 358-fold respectively), the IC50 of this compound remains largely unaffected by P-gp overexpression.[2]
Mechanism of Action and Signaling Pathways
This compound functions as a microtubule-targeting agent, similar to taxanes, but with a distinct binding site. It binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[2][4] This disruption of microtubule dynamics leads to a cell cycle block at the G2/M phase and subsequently induces apoptosis.
Beyond its primary anti-mitotic activity, this compound influences several key signaling pathways implicated in cancer cell survival and proliferation:
-
AKT/mTOR Pathway: this compound has been shown to downregulate the AKT/mTOR pathway, which is crucial for cell growth and survival.[5][6]
-
SKP2 Inhibition: It can inhibit S-phase kinase-associated protein 2 (SKP2) at both transcriptional and post-translational levels. This leads to the stabilization of cyclin-dependent kinase inhibitors (CDKN1A and CDKN1B), resulting in cytostasis.[5][7]
-
Apoptosis and Autophagy: this compound triggers both extrinsic and intrinsic apoptotic pathways.[5][8] It also induces autophagy, which in some contexts may play a protective role for cancer cells, suggesting that combination therapies with autophagy inhibitors could enhance its efficacy.[6]
-
Vascular Disruption: Preclinical studies have indicated that this compound can disrupt tumor neovascularization and reduce tumor blood flow.[4][9]
Caption: this compound's multifaceted mechanism of action.
Experimental Protocols
This section details the methodologies used to generate the comparative data presented.
Cell Viability and Anti-proliferative Assay
The anti-proliferative effects of this compound and taxanes were determined using a sulforhodamine B (SRB) assay.
-
Cell Seeding: Cancer cell lines were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound, paclitaxel, or docetaxel for a period of 72 hours.
-
Cell Fixation: Following treatment, cells were fixed with 10% (w/v) trichloroacetic acid.
-
Staining: The fixed cells were stained with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Wash and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was then solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance was read at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Caption: Workflow for determining cell viability via SRB assay.
Drug Efflux Transporter ATPase Assays
To investigate the interaction of this compound with P-gp and another ABC transporter, BCRP, cell-free membrane preparations containing these transporters were used. The assay measures the rate of ATP hydrolysis, which is an indicator of transporter activity.
-
Membrane Preparation: Cell-free membrane vesicles rich in either P-gp or BCRP were prepared.
-
Drug Incubation: The membrane preparations were incubated with varying concentrations of this compound or a known substrate (e.g., docetaxel for P-gp).
-
ATP Addition: The reaction was initiated by the addition of ATP.
-
Phosphate Detection: The amount of inorganic phosphate released due to ATP hydrolysis was measured.
-
Activity Assessment: An increase in phosphate release indicates that the compound is a substrate and stimulates ATPase activity. A decrease or no change suggests inhibition or lack of interaction.
Results from these assays indicate that this compound may inhibit P-gp ATPase activity and could be a potential substrate for BCRP.[1][10]
Conclusion and Future Directions
This compound demonstrates significant promise as an anti-cancer agent, particularly in the context of multi-drug resistance mediated by P-gp. Its ability to maintain efficacy in taxane-resistant cell lines, coupled with its multifaceted mechanism of action, warrants further investigation. Future preclinical and clinical studies could explore this compound in combination with other chemotherapeutic agents or with inhibitors of other resistance mechanisms, such as BCRP, to potentially enhance its therapeutic window and overcome a broader spectrum of drug resistance.
References
- 1. DSpace [researchrepository.ul.ie]
- 2. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A microtubule inhibitor, this compound, induces autophagy and delays apoptosis in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Combination of ABT-751 with Targeted Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical and clinical data on the combination of the microtubule inhibitor ABT-751 with targeted therapies. Due to a lack of direct published studies on this compound combined with targeted agents, this guide draws comparisons from studies involving other microtubule inhibitors in combination with BRAF, MEK, and EGFR inhibitors to provide a framework for potential future investigations of this compound.
Introduction to this compound
This compound is an orally bioavailable, small-molecule sulfonamide that acts as a tubulin-binding agent.[1][2] It binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[3][4] Preclinical studies have demonstrated its broad antitumor activity across various tumor cell lines, including those exhibiting multidrug resistance (MDR) phenotypes, as it is not a substrate for P-glycoprotein (P-gp).[4][5] Furthermore, this compound has shown antivascular effects by disrupting tumor perfusion.[1] While clinical trials have explored this compound as a monotherapy and in combination with conventional chemotherapy, its potential in combination with targeted therapies remains an area of active investigation.[6][7]
Rationale for Combining this compound with Targeted Therapies
The combination of a microtubule inhibitor like this compound with targeted therapies is predicated on several synergistic possibilities:
-
Overcoming Resistance: Targeted therapies, such as BRAF and MEK inhibitors, are often substrates for the P-gp drug efflux pump, a common mechanism of acquired resistance.[5] Since this compound is not a P-gp substrate and may even inhibit P-gp function, it holds the potential to enhance the efficacy of these targeted agents in resistant tumors.[5]
-
Complementary Mechanisms of Action: Microtubule inhibitors and targeted therapies disrupt distinct but crucial cellular processes. While this compound targets the cytoskeleton and cell division, targeted therapies inhibit specific signaling pathways essential for tumor growth and survival, such as the MAPK and PI3K/AKT pathways.[2][8]
-
Enhanced Apoptosis: By combining a mitotic inhibitor with an agent that blocks pro-survival signaling, it may be possible to lower the threshold for inducing apoptosis in cancer cells.
Preclinical and Clinical Landscape: A Comparative Overview
Direct experimental data on the combination of this compound with targeted therapies such as BRAF, MEK, or EGFR inhibitors is currently limited in publicly available literature. However, studies on other microtubule inhibitors provide a strong rationale and a comparative framework for potential this compound combinations.
Combination with BRAF/MEK Inhibitors
The MAPK pathway (RAS-RAF-MEK-ERK) is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in BRAF, a key component of this pathway, are prevalent in melanoma and other cancers.[9] While BRAF and MEK inhibitors have shown significant clinical benefit, resistance often develops.[7]
Preclinical Evidence with Other Microtubule Inhibitors:
| Microtubule Inhibitor | Targeted Therapy | Cancer Type | Key Findings | Reference |
| Vincristine | Trametinib (MEK inhibitor) | Colorectal Cancer | Strong synergistic inhibition of cell growth, reduced clonogenic survival, and enhanced apoptosis in KRAS-mutant CRC cell lines and patient-derived xenograft models. | [10] |
| Eribulin | Trametinib (MEK inhibitor) | Breast and Lung Cancer | Combinatorial activity observed in a high-throughput screen, suggesting potential for enhanced anti-cancer effects. | [6] |
Clinical Perspective:
Clinical trials have primarily focused on combining BRAF and MEK inhibitors with immunotherapy.[11] The combination of microtubule inhibitors with BRAF/MEK inhibitors remains largely unexplored in the clinical setting, representing a potential opportunity for future investigation.
Combination with EGFR Inhibitors
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[12] EGFR inhibitors are used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[10]
Preclinical Evidence with Other Microtubule Inhibitors:
| Microtubule Inhibitor | Targeted Therapy | Cancer Type | Key Findings | Reference |
| Paclitaxel | Erlotinib (EGFR TKI), Hydroxychloroquine (Lysosomal inhibitor) | Lung Cancer | Combination of paclitaxel and hydroxychloroquine reduced tumor progression in EGFR TKI-resistant mouse models. The study highlights microtubule dysfunction as a resistance mechanism. | [1] |
| Eribulin | Lapatinib, Erlotinib (EGFR/ErbB2 inhibitors) | Breast and Lung Cancer | Combinatorial activity identified in a high-throughput screen, indicating potential for synergistic effects. | [6] |
Clinical Perspective:
A phase I clinical trial combining erlotinib (EGFR inhibitor), cetuximab (EGFR antibody), and bevacizumab (VEGF inhibitor) in NSCLC patients demonstrated that the combination was well-tolerated and showed antitumor activity in heavily pretreated patients.[13] While this study does not include a microtubule inhibitor, it highlights the feasibility of combination strategies targeting the EGFR pathway.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Synergy: Microtubule Inhibitor and MAPK Pathway Inhibitor
The following diagram illustrates the potential interplay between a microtubule inhibitor like this compound and inhibitors of the MAPK pathway.
Caption: Combined inhibition of MAPK signaling and microtubule polymerization.
Experimental Workflow for Evaluating Combination Synergy
A typical preclinical workflow to assess the synergy between this compound and a targeted therapy would involve the following steps:
Caption: Preclinical workflow for combination drug studies.
Experimental Protocols
While specific protocols for combining this compound with targeted therapies are not available, the following are representative methodologies adapted from studies on analogous combinations.
In Vitro Synergy Assessment
-
Cell Lines: A panel of cancer cell lines with known mutational status for the target pathway (e.g., BRAF-mutant melanoma lines, EGFR-mutant lung cancer lines) would be used.
-
Reagents: this compound, BRAF inhibitor (e.g., vemurafenib), MEK inhibitor (e.g., trametinib), EGFR inhibitor (e.g., gefitinib).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a dose matrix of this compound and the targeted therapy for 72 hours.
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
IC50 values for each drug alone and in combination are calculated.
-
The combination index (CI) is calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Western Blot Analysis for Pathway Modulation
-
Procedure:
-
Cells are treated with this compound, the targeted therapy, or the combination for a specified time (e.g., 24 hours).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against key pathway proteins (e.g., phospho-ERK, total ERK, PARP, cleaved PARP, Bcl-2 family members) and a loading control (e.g., β-actin).
-
Secondary antibodies conjugated to horseradish peroxidase are used for detection with an enhanced chemiluminescence substrate.
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Procedure:
-
Cancer cells are injected subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, targeted therapy alone, and the combination.
-
Drugs are administered according to a predetermined schedule and route (e.g., oral gavage for this compound).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Future Directions and Conclusion
The exploration of this compound in combination with targeted therapies represents a promising avenue for cancer drug development. The ability of this compound to overcome P-gp-mediated resistance provides a strong rationale for combining it with BRAF and MEK inhibitors in melanoma and other cancers. Similarly, its distinct mechanism of action from EGFR inhibitors suggests potential for synergistic activity in lung cancer and other EGFR-driven malignancies.
Future preclinical studies should focus on directly evaluating the synergy of this compound with a panel of targeted agents in relevant cancer models. Such studies should aim to elucidate the underlying mechanisms of synergy and identify potential biomarkers of response. Positive preclinical findings would provide a strong foundation for the clinical investigation of these novel combination therapies, with the ultimate goal of improving outcomes for patients with difficult-to-treat cancers.
References
- 1. Targeting microtubules sensitizes drug resistant lung cancer cells to lysosomal pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating BRAF/MEK inhibitors into combination therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. Vincristine Enhances the Efficacy of MEK Inhibitors in Preclinical Models of KRAS-mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lessons from clinical trials on triple combination of immune checkpoint inhibitors and BRAF/MEK inhibitors in BRAF-mutant melanoma - Maeda - Annals of Translational Medicine [atm.amegroups.org]
- 12. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual EGFR inhibition in combination with anti-VEGF treatment: A phase I clinical trial in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ABT-751's Potency: A Comparative Guide to Novel Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent ABT-751 with a selection of novel tubulin inhibitors that have emerged in recent years. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways and workflows, this document aims to be an objective resource for researchers engaged in the discovery and development of next-generation microtubule-targeting drugs.
Introduction to Tubulin Inhibition and this compound
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a prime target for anti-cancer therapies. Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.
This compound is a sulfonamide that binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1] While it has shown promise in preclinical and clinical studies, the landscape of tubulin inhibitors is continually evolving, with new compounds being developed to improve efficacy, overcome resistance, and reduce toxicity. This guide benchmarks the potency of this compound against a curated selection of these novel agents, focusing on those that also target the colchicine binding site.
Comparative Potency of Tubulin Inhibitors
The following tables summarize the in vitro potency of this compound and a selection of novel tubulin inhibitors against various cancer cell lines. The data, presented as IC50 values (the concentration of a drug that inhibits a biological process by 50%), has been collated from various published studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Potency of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BFTC905 | Urinary Bladder Carcinoma | >3 (24h), 0.6 (48h), 0.4 (72h) | [2] |
| J82 | Urinary Bladder Carcinoma | >3 (24h), 0.7 (48h), 0.37 (72h) | [2] |
| SK-MEL-5 | Melanoma | 0.2597 | [3] |
| MALME-3M | Melanoma | 0.4652 | [3] |
| LOX IMVI | Melanoma | 1.0072 | [3] |
| SK-MEL-28 | Melanoma | 0.6979 | [3] |
| WM-115 | Melanoma | 0.2082 | [3] |
| WM-266-4 | Melanoma | 0.2989 | [3] |
| SK-MEL-2 | Melanoma | 0.2622 | [3] |
Table 2: Potency of Novel Tubulin Inhibitors Targeting the Colchicine Binding Site
| Compound | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| VERU-111 | A549 (Lung) | 0.0556 | [4] |
| A549/TxR (Paclitaxel-Resistant Lung) | 0.1029 | [4] | |
| SKOV3 (Ovarian) | 0.0018 | [5] | |
| OVCAR3 (Ovarian) | 0.0105 | [5] | |
| MDA-MB-231 (Triple-Negative Breast) | 0.0082 | [6] | |
| MDA-MB-468 (Triple-Negative Breast) | 0.0096 | [6] | |
| Plinabulin | A549 (Lung) | Not specified, potent growth inhibition | [7] |
| HCT116 (Colon) | Not specified, potent growth inhibition | [7] | |
| Compound 60c (6-Aryl-2-benzoyl-pyridine derivative) | Average of multiple cancer cell lines | 0.0024 | [8] |
| Compound 44 (Dithiocarbamate-chalcone scaffold) | MCF-7 (Breast) | 0.04 | [9] |
| Compound 47 (Chalcone oxime derivative) | A549 (Lung) | 2.1 | [9] |
| HeLa (Cervical) | 3.5 | [9] | |
| MCF-7 (Breast) | 3.6 | [9] | |
| Compound 38 (Indole derivative) | SGC7901 (Gastric) | 0.0123 | [9] |
| KB (Oral) | 0.0135 | [9] | |
| HT-1080 (Fibrosarcoma) | 0.0251 | [9] | |
| Compound 21 (Quinoline derivative) | HepG-2 (Liver) | 1.78 - 9.19 (range for multiple active compounds) | [10] |
| HCT-116 (Colon) | 1.78 - 9.19 (range for multiple active compounds) | [10] | |
| MCF-7 (Breast) | 1.78 - 9.19 (range for multiple active compounds) | [10] | |
| CA-61 (Pyrrole-based carboxamide) | MDA-MB-231 (Breast) | ~50 | [11] |
| CA-84 (Pyrrole-based carboxamide) | MDA-MB-231 (Breast) | ~50 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to determine the potency of tubulin inhibitors.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplates
-
Spectrophotometer or fluorometer capable of reading at 340 nm or with appropriate fluorescence filters.
Protocol:
-
Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Compound Preparation: Prepare serial dilutions of the test compounds in General Tubulin Buffer. Include a vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add a small volume of the diluted test compound or control to each well.
-
Initiation of Polymerization: Add the prepared tubulin solution to each well to initiate the reaction. The final volume is typically 100-200 µL.
-
Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. Alternatively, a fluorescence-based assay using a fluorescent reporter that incorporates into microtubules can be used.
-
Data Analysis: Plot the absorbance or fluorescence intensity over time. The rate of polymerization and the maximum polymer mass can be calculated from the resulting curves. The IC50 value for tubulin polymerization inhibition is determined by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Visualizing the Mechanisms
To better understand the experimental processes and the molecular consequences of tubulin inhibition, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This guide provides a comparative overview of this compound and a selection of novel tubulin inhibitors. The presented data indicates that while this compound demonstrates potent anti-proliferative activity in the nanomolar to low micromolar range, several newer compounds, such as VERU-111 and certain synthetic derivatives, exhibit even greater potency, with IC50 values in the low nanomolar and even picomolar range in some instances.
The development of novel tubulin inhibitors continues to be a promising avenue in cancer drug discovery. The agents highlighted in this guide, with their diverse chemical scaffolds and impressive potencies, underscore the potential for creating more effective and less toxic anti-cancer therapies. Further head-to-head studies in standardized assay systems, such as the NCI-60 panel, are warranted to provide a more definitive and comprehensive comparison of these promising compounds. This will be crucial in guiding the selection of lead candidates for further preclinical and clinical development.
References
- 1. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of ABT-751 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on ABT-751, an orally bioavailable antimitotic agent. The information is intended to assist researchers in evaluating the reproducibility of its preclinical and clinical performance. This document summarizes quantitative data, details experimental methodologies from key studies, and visualizes relevant biological pathways and workflows.
Performance Comparison of this compound and Alternative Microtubule Inhibitors
This compound distinguishes itself from other microtubule-targeting agents, primarily the taxanes, by its mechanism of action and its ability to circumvent certain forms of multidrug resistance. Unlike taxanes, which stabilize microtubules, this compound binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[1][2][3] This leads to a blockage of the cell cycle at the G2/M phase and subsequent apoptosis.[4][5] A key advantage of this compound is that it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to taxanes and other chemotherapeutic agents.[2][6]
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various cancer cell lines, with comparative data for taxanes where available.
| Cell Line | Cancer Type | This compound IC50 (µM) | Docetaxel IC50 (nM) | Paclitaxel IC50 (nM) | Reference |
| Neuroblastoma | Neuroblastoma | 0.6 - 2.6 | - | - | [7] |
| Other Solid Tumors | Various | 0.7 - 4.6 | - | - | [7] |
| Melanoma Panel | Melanoma | 0.208 - 1.007 | 0.07 - 2.5 | 0.32 - 6.1 | [2] |
| BFTC905 | Urinary Bladder Urothelial Carcinoma | >3 (24h), 0.6 (48h), 0.4 (72h) | - | - | [8] |
| J82 | Urinary Bladder Urothelial Carcinoma | >3 (24h), 0.7 (48h), 0.37 (72h) | - | - | [8] |
In Vivo Efficacy
Preclinical xenograft models have demonstrated the antitumor activity of this compound, both as a single agent and in combination with other chemotherapeutics.
| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |
| Calu-6 | Non-Small Cell Lung | This compound (75 & 100 mg/kg/day) + Cisplatin | Dose-dependent enhancement in growth delay | [7] |
| HT-29 | Colon | This compound + 5-FU | Dose-dependent enhancement in growth delay | [7] |
| PC-3 | Prostate | This compound (100 mg/kg/day) + Docetaxel (16.5 mg/kg/day) | Additive antitumor efficacy | [9] |
| MDA-MB-468 | Breast | This compound (75 & 100 mg/kg/day) + Docetaxel (33.3 mg/kg/day) | Greater than additive responses | [9] |
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for commonly cited experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control.
In Vitro Microtubule Polymerization Assay
This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Reconstitute purified tubulin (e.g., from porcine brain) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin (final concentration of ~2 mg/mL), GTP (1 mM), and a polymerization enhancer such as glycerol (10%).
-
Compound Addition: Add the test compound (this compound) or a control (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the change in turbidity over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer. Readings are typically taken every minute for 30-60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates microtubule polymerization. The effect of the compound is determined by comparing the polymerization curve to that of the control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Mechanism of action of this compound in cancer cells.
A typical workflow for preclinical evaluation of this compound.
References
- 1. A phase I study of this compound, an orally bioavailable tubulin inhibitor, administered daily for 21 days every 28 days in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Trial and In Vitro Studies Combining this compound with Carboplatin in Previously Treated Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I trial and in vitro studies combining this compound with carboplatin in previously treated non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phase I Clinical Trial Data of ABT-751 and Other Tubulin-Inhibiting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phase I clinical trial data for ABT-751, a novel sulfonamide antimitotic agent, and a comparable alternative, Combretastatin A4 Phosphate (CA4P). Both compounds target the colchicine-binding site on β-tubulin, leading to cell cycle arrest and apoptosis. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and trial designs to support further research and development in this area.
Data Presentation: Comparison of Phase I Study Parameters
The following tables summarize the key findings from Phase I clinical trials of this compound and Combretastatin A4 Phosphate, focusing on dosing, safety, and preliminary efficacy.
Table 1: this compound Phase I Study Summary
| Parameter | Adult Solid Tumors[1][2][3][4] | Pediatric Solid Tumors[5][6] | Hematologic Malignancies[7] |
| Dosing Schedule(s) | Daily (q.d.) or twice daily (b.i.d.) for 7 days every 3 weeks | Daily for 7 days every 21 days; or daily for 21 days every 28 days | Daily for 7 days every 3 weeks; or daily for 21 days every 4 weeks |
| Maximum Tolerated Dose (MTD) | 250 mg/day (q.d.), 150 mg/day (b.i.d.) | 200 mg/m²/day (7-day schedule)[6], 100 mg/m²/day (21-day schedule)[8] | 175 mg/m²/day (21-day schedule)[7] |
| Dose-Limiting Toxicities (DLTs) | Abdominal pain, constipation, fatigue, neuropathy, ileus[1][2][3] | Sensory and motor neuropathy, hypertension, fatigue[6] | Ileus, constipation[7] |
| Pharmacokinetics (Tmax) | ~2 hours[1][2] | ~2.6 hours[5] | ~2 hours[7] |
| Pharmacokinetics (Half-life) | ~4.7-5 hours[3][7] | ~6.1 hours[5] | ~5 hours[7] |
| Preliminary Efficacy | 1 minor response, 4 patients with stable disease ≥ 6 months[1][2] | 1 patient with stable disease >24 cycles, 1 patient with complete resolution of tumor in bone marrow >14 cycles[5] | 1 complete remission (sustained for 2 months), 4 patients with transient hematologic improvements[7] |
Table 2: Combretastatin A4 Phosphate (CA4P) Phase I Study Summary
| Parameter | Weekly Infusion[1][5] | 5-Day Infusion Schedule[2] |
| Dosing Schedule(s) | 10-minute infusion weekly for 3 weeks, followed by a 1-week gap | 10-minute infusion daily for 5 days, repeated every 3 weeks |
| Maximum Tolerated Dose (MTD) / Recommended Phase II Dose | Recommended doses of 52 or 68 mg/m² were well-tolerated.[1][5] | Recommended Phase II dose of 52 mg/m²[2] |
| Dose-Limiting Toxicities (DLTs) | Reversible ataxia (at 114 mg/m²), vasovagal syncope, motor neuropathy (at 88 mg/m²), fatal bowel ischemia (in a previously irradiated area at 52 mg/m²)[1][5] | Severe tumor pain, syncope, dyspnea, hypoxia (at 75 mg/m²)[2] |
| Pharmacokinetics | CA4P is a prodrug, rapidly converted to the active combretastatin A4 (CA4). CA4 AUC increased with dose.[1][5] | Plasma CA4P and CA4 AUC and Cmax values increased linearly with dose.[2] |
| Preliminary Efficacy | 1 patient with improvement in liver metastases.[1][5] | 1 partial response, 14 patients with stable disease for at least two cycles.[2] |
Experimental Protocols
This compound Phase I Trial Methodology
The Phase I trials for this compound followed a standard dose-escalation design to determine the MTD and DLTs.[1][2][4][7]
-
Patient Population: Patients with refractory solid tumors or advanced hematologic malignancies who had failed standard therapies were enrolled.[1][7]
-
Study Design: Open-label, dose-escalation studies were conducted.[1][7] Patients were enrolled in cohorts and received escalating doses of this compound.
-
Dosing and Administration: this compound was administered orally, either once or twice daily, for a specified number of days within a cycle (e.g., 7 days on, 14 days off or 21 days on, 7 days off).[1][7]
-
Toxicity Assessment: Patients were monitored weekly for adverse events, which were graded according to the National Cancer Institute Common Toxicity Criteria (NCI CTC). DLTs were typically assessed during the first cycle of therapy.[1]
-
Dose Escalation: If no DLTs were observed in a cohort of at least three patients, the dose was escalated for the next cohort. If one patient experienced a DLT, additional patients were enrolled at that dose level. The MTD was defined as the highest dose at which fewer than one-third of patients experienced a DLT.[1]
-
Pharmacokinetic Analysis: Plasma and urine samples were collected at various time points after drug administration to determine the pharmacokinetic profile of this compound and its metabolites using methods such as LC-MS/MS.[1][5]
Mandatory Visualization
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound, a colchicine-site binding agent, on microtubule dynamics and its downstream cellular effects.
Caption: Mechanism of action of this compound.
Experimental Workflow for a Phase I Dose-Escalation Study
This diagram outlines the typical workflow for a Phase I clinical trial designed to determine the maximum tolerated dose of a new investigational drug like this compound.
Caption: Phase I dose-escalation workflow.
References
- 1. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of the antivascular agent combretastatin A4 phosphate on a 5-day schedule to patients with cancer: magnetic resonance imaging evidence for altered tumor blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial and pharmacokinetics of the tubulin inhibitor 1069C85--a synthetic agent binding at the colchicine site designed to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Mechanism of action of E7010, an orally active sulfonamide antitumor agent: inhibition of mitosis by binding to the colchicine site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling ABT-751
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like ABT-751 is paramount. This document provides procedural guidance for the use of personal protective equipment (PPE), operational plans for handling, and proper disposal methods to minimize exposure risk and maintain a safe laboratory environment.
This compound is an orally bioavailable antimitotic sulfonamide that acts as a tubulin polymerization inhibitor by binding to the colchicine site on β-tubulin.[1][2] This mechanism disrupts microtubule formation, leading to cell cycle arrest and apoptosis, making it a subject of interest in cancer research.[3] As an antineoplastic agent, it is classified as a hazardous drug, necessitating stringent safety protocols during handling.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 141430-65-1 | [1] |
| Molecular Formula | C₁₈H₁₇N₃O₄S | [1] |
| Molecular Weight | 371.4 g/mol | [6] |
| Appearance | Pink Solid | [7] |
| Purity | ≥98% | [1][7] |
| Solubility | Soluble in DMSO, not in water | [1][7] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Table 2: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested nitrile gloves (ASTM D6978) | Prevents skin contact with the hazardous drug.[4][5] Double gloving provides an extra layer of protection. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs | Protects against splashes and contamination of personal clothing.[4][5][8] |
| Eye Protection | Safety glasses with side shields or a full-face shield | Protects eyes from splashes or aerosols of the hazardous drug.[4] |
| Respiratory Protection | N95 respirator or higher | Required when handling the powdered form of the drug outside of a containment device to prevent inhalation of airborne particles.[5] |
| Shoe Covers | Disposable shoe covers | Prevents the spread of contamination outside of the designated handling area. |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound, a common procedure in a research laboratory setting.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Sterile conical tubes (e.g., 1.5 mL or 15 mL)
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in Table 2)
-
Chemical fume hood or biological safety cabinet (BSC)
-
Sharps container for chemotherapy waste
-
Hazardous waste container for cytotoxic chemicals
Procedure:
-
Preparation and Donning PPE: Before beginning, ensure all necessary materials are available and the designated work area (chemical fume hood or BSC) is clean and prepared. Don all required PPE as listed in Table 2.
-
Designated Work Area: All handling of powdered this compound must be performed in a certified chemical fume hood or Class II biological safety cabinet to minimize inhalation exposure.[5]
-
Weighing the Compound:
-
Tare the analytical balance with a clean piece of weighing paper or a weigh boat.
-
Carefully weigh the desired amount of this compound powder using a clean spatula. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.714 mg of this compound (Molecular Weight = 371.4 g/mol ).
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed this compound powder into a sterile conical tube.
-
Using a calibrated pipette, add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Securely cap the tube.
-
-
Dissolution:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
-
Labeling and Storage:
-
Clearly label the tube with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.
-
Store the stock solution at -20°C in a tightly sealed container to maintain stability.[1]
-
-
Waste Disposal:
-
Dispose of all contaminated materials, including weighing paper, pipette tips, gloves, and gown, in a designated hazardous waste container for cytotoxic chemicals.[4]
-
Any sharps, such as needles used for transfer, should be disposed of in a chemotherapy sharps container.
-
-
Doffing PPE and Decontamination:
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Thoroughly wash hands with soap and water after removing gloves.
-
Decontaminate the work surface of the chemical fume hood or BSC according to your institution's standard operating procedures for hazardous drugs.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow for its safe handling and use in a laboratory setting.
Caption: Mechanism of action of this compound in a tumor cell.
Caption: Experimental workflow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. N-(2-((4-hydroxyphenyl)amino)-3-pyridinyl)-4-methoxybenzenesulfonamide | C18H17N3O4S | CID 3035714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. creod.on.ca [creod.on.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
